molecular formula C12H14O4 B1293385 Diethyl isophthalate CAS No. 636-53-3

Diethyl isophthalate

Cat. No.: B1293385
CAS No.: 636-53-3
M. Wt: 222.24 g/mol
InChI Key: JLVWYWVLMFVCDI-UHFFFAOYSA-N
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Description

Diethyl isophthalate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl benzene-1,3-dicarboxylate
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InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3
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InChI Key

JLVWYWVLMFVCDI-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)C(=O)OCC
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Molecular Formula

C12H14O4
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DSSTOX Substance ID

DTXSID5027277
Record name 1,3-Benzenedicarboxylic acid, diethyl ester
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Molecular Weight

222.24 g/mol
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Physical Description

Liquid (mp = 11.5 deg C); [ChemIDplus]
Record name Diethyl isophthalate
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Boiling Point

302 °C @ 760 MM HG
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Solubility

INSOL IN WATER
Record name DIETHYL ISOPHTHALATE
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Density

1.1239 @ 17 °C/4 °C
Record name DIETHYL ISOPHTHALATE
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CAS No.

636-53-3
Record name 1,3-Diethyl 1,3-benzenedicarboxylate
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Melting Point

11.5 °C
Record name DIETHYL ISOPHTHALATE
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Foundational & Exploratory

Diethyl Isophthalate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Core Identifiers:

  • CAS Number: 636-53-3

  • Molecular Formula: C₁₂H₁₄O₄

This technical guide provides an in-depth overview of diethyl isophthalate (B1238265) (DEIP), the diethyl ester of isophthalic acid. It is intended for researchers, scientists, and professionals in drug development and related fields. This document outlines the compound's physicochemical properties, synthesis protocols, analytical methods, and known applications, with a clear distinction from its more commonly referenced isomer, diethyl phthalate (B1215562) (DEP).

Physicochemical Properties

Diethyl isophthalate is a colorless liquid at room temperature. Its key quantitative properties are summarized below for easy reference.

PropertyValueSource(s)
Molecular Weight 222.24 g/mol [1]
Melting Point 11.5 °C[1]
Boiling Point 302 °C (at 760 mm Hg)[1]
Density 1.1239 g/cm³ (at 17 °C)
Refractive Index 1.508 (at 18 °C)
Water Solubility Insoluble

Synthesis of this compound

The primary method for synthesizing this compound is the Fischer esterification of isophthalic acid with ethanol (B145695), typically using an acid catalyst.[1] A detailed protocol adapted from industrial production methods provides a clear path for laboratory-scale synthesis.[2]

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis of high-purity this compound from isophthalic acid and ethanol using concentrated sulfuric acid as a catalyst.[2]

Materials:

  • Isophthalic acid (m-phthalic acid)

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Sodium carbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • Esterification: In a reaction vessel equipped with a stirrer and condenser, charge isophthalic acid and ethanol in a mass ratio between 1:2.1 and 1:2.7.[2]

  • Begin stirring the mixture and slowly add concentrated sulfuric acid, corresponding to approximately 1.5% to 1.8% of the mass of the isophthalic acid.[2]

  • Heat the reactor to a temperature of 135-150 °C. The pressure will rise to approximately 0.4-0.5 MPa. Maintain these conditions for 3.5 to 4 hours.[2]

  • Dealcoholysis (Ethanol Removal): After the initial reaction, reduce the pressure to atmospheric and maintain the temperature between 110 °C and 140 °C for 2.5 to 3 hours to remove excess ethanol.[2]

  • Secondary Esterification: Cool the mixture and perform a secondary esterification step to drive the reaction to completion.

  • Neutralization and Washing: After cooling, neutralize the remaining acid catalyst and any unreacted isophthalic acid with a sodium carbonate solution.

  • Purification: Allow the mixture to stand and separate the organic layer. Wash the organic layer several times with water. Dry the crude this compound over anhydrous sodium sulfate.

  • Distillation: Purify the final product by vacuum distillation to obtain high-purity this compound.[2]

G cluster_synthesis Synthesis Workflow start Reactants: Isophthalic Acid Ethanol esterification Primary Esterification (135-150°C, 0.4-0.5 MPa) start->esterification catalyst Catalyst: Conc. H₂SO₄ catalyst->esterification dealcoholysis Dealcoholysis (Ethanol Removal) esterification->dealcoholysis neutralization Neutralization (Na₂CO₃ solution) dealcoholysis->neutralization separation Phase Separation & Washing neutralization->separation drying Drying (Na₂SO₄) separation->drying distillation Vacuum Distillation drying->distillation product Final Product: This compound distillation->product

Synthesis workflow for this compound.

Analytical Protocols

Gas chromatography (GC) is a standard method for the identification and quantification of this compound.

Experimental Protocol: GC Analysis in Biological Samples

This protocol outlines a method for the determination of Kovats retention indexes of this compound in biological fluids for identification purposes.[1]

Instrumentation & Columns:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Column 1: Glass capillary column with 0.5% OV-101 coating.

  • Column 2: Glass capillary column with 0.5% SE-30 coating.

Procedure:

  • Sample Preparation: Use a suitable liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method to isolate phthalates from the biological matrix (e.g., plasma, urine). The choice of solvent (e.g., isohexane, ethyl acetate) and cleanup steps is critical to minimize interference.[3][4]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Hydrogen or Nitrogen

    • Oven Temperature (Column 1): 230 °C (Isothermal)

    • Oven Temperature (Column 2): 250 °C (Isothermal)

    • Detector: Flame Ionization Detector (FID)

  • Injection: Inject 1-2 µL of the prepared sample extract into the GC system.

  • Data Analysis: Identify the this compound peak based on its retention time compared to a pure standard. Calculate the Kovats retention index for confirmation. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Applications and Biological Activity

The primary documented use of this compound is as a plasticizer .[1] It is important to distinguish its applications from those of its isomer, diethyl phthalate (DEP, CAS 84-66-2), which is more commonly used and studied as a pharmaceutical excipient, solvent in cosmetics, and alcohol denaturant.[5][6]

While extensive research exists on the biological activity of DEP, including its role as an endocrine disruptor, data specific to this compound is limited.[7][8] The available information indicates its main relevance in industrial chemical synthesis, such as a high-boiling-point solvent in the production of tolylene diisocyanate (TDI).[2]

Safety and Toxicology

Toxicological data for this compound are sparse compared to its ortho-isomer. The available data suggest potential toxicity at high doses.

EndpointSpeciesRouteValueEffects NotedSource
LDLo (Lowest Published Lethal Dose)MouseIntraperitoneal1111 mg/kgSomnolence, decreased activity[1]
In Vitro Toxicity Mouse L-cells, Chick embryo cellsN/A-Caused cell death[1]
In Vivo Toxicity MouseIntraperitoneal5 mmol/kgDepressant effect, ptosis, death[1]
Organ Toxicity GeneralN/A-Classified as a secondary hepatotoxin (potential for liver damage)[1]

References

An In-depth Technical Guide to the Synthesis of Diethyl Isophthalate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl isophthalate (B1238265), a significant compound used as a plasticizer and a precursor in the production of various polymers. The primary focus of this document is the esterification of isophthalic acid with ethanol (B145695), a common and industrially relevant method.

Introduction

Diethyl isophthalate (CAS No. 636-53-3) is the diethyl ester of isophthalic acid.[1][2] Its synthesis is most commonly achieved through the direct esterification of isophthalic acid with an excess of ethanol in the presence of an acid catalyst.[1][3] This reaction, a type of Fischer-Speier esterification, is an equilibrium-driven process.[3][4] To drive the reaction toward the formation of the diethyl ester, an excess of the alcohol reactant is typically used.[3] Common acid catalysts for this process include sulfuric acid and p-toluenesulfonic acid.[3]

Reaction Mechanism and Signaling Pathway

The Fischer esterification of isophthalic acid with ethanol proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers and the elimination of water, the ester is formed.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_products Products Isophthalic Acid Isophthalic Acid Protonation of Carbonyl Protonation of Carbonyl Isophthalic Acid->Protonation of Carbonyl Ethanol Ethanol Nucleophilic Attack by Ethanol Nucleophilic Attack by Ethanol Ethanol->Nucleophilic Attack by Ethanol Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Protonation of Carbonyl Protonation of Carbonyl->Nucleophilic Attack by Ethanol Proton Transfer Proton Transfer Nucleophilic Attack by Ethanol->Proton Transfer Elimination of Water Elimination of Water Proton Transfer->Elimination of Water Deprotonation Deprotonation Elimination of Water->Deprotonation Water Water Elimination of Water->Water Deprotonation->Acid Catalyst (e.g., H2SO4) Regenerated This compound This compound Deprotonation->this compound

Caption: Fischer Esterification Pathway for this compound Synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below, based on established procedures.

Protocol 1: Synthesis using Boron Trifluoride Ethyl Ether Complex

This protocol utilizes a Lewis acid catalyst.

  • Materials:

    • Isophthalic acid (1 g, 8.1 mmol)

    • Boron trifluoride ethyl ether complex (10 mL)

    • Deionized water

    • Ethyl acetate (B1210297)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend isophthalic acid in boron trifluoride ethyl ether complex in a 50 mL two-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser connected to a calcium chloride drying tube.

    • Stir and heat the reaction mixture at 120 °C overnight. The milky white mixture will gradually turn into a brown solution.

    • Monitor the reaction progress by thin-layer chromatography (mobile phase: hexane/ethyl acetate, 3:1, v/v) to confirm completion.

    • After cooling, dilute the reaction mixture with deionized water (25 mL).

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic phases and wash with saturated sodium bicarbonate solution until no further gas evolution is observed.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.[5]

Protocol 2: High-Purity Synthesis using Sulfuric Acid Catalyst

This protocol is adapted from a method designed for producing high-purity this compound.[6]

  • Materials:

    • Isophthalic acid

    • Ethanol

    • Concentrated sulfuric acid

    • Sodium carbonate (for neutralization)

  • Procedure:

    • Esterification:

      • Charge the reactor with isophthalic acid and ethanol in a mass ratio of 1:2.1 to 1:2.7.[6]

      • With stirring, slowly add concentrated sulfuric acid, corresponding to 0.015 to 0.018 times the mass of the isophthalic acid.[6]

      • Heat the reactor to a temperature of 135-150 °C, allowing the pressure to rise to 0.4-0.5 MPa.[6]

      • Maintain these conditions for a reaction time of 3.5-4 hours.[6]

    • Dealcoholysis:

      • Reduce the temperature to 110-140 °C and carry out dealcoholysis under atmospheric pressure for 2.5-3 hours to remove excess ethanol.[6]

    • Secondary Esterification (Optional):

      • A secondary esterification step can be performed to further increase the yield.

    • Neutralization and Work-up:

      • Cool the reaction mixture.

      • Neutralize the remaining acid with a sodium carbonate solution.

      • Allow the layers to stand and separate.

    • Purification:

      • Distill the organic layer to purify the this compound.

      • Filter the final product.

Data Presentation

The following tables summarize quantitative data from various synthesis examples.

Table 1: Reaction Conditions for High-Purity this compound Synthesis

ParameterEmbodiment 1Embodiment 2Embodiment 3
Isophthalic Acid:Ethanol (mass ratio)1:2.11:2.41:2.7
H₂SO₄ (mass fraction of isophthalic acid)0.0150.0160.018
Esterification Temperature (°C)135-140140-145145-150
Esterification Pressure (MPa)0.40.40.5
Esterification Time (hours)443.5
Dealcoholysis Temperature (°C)110-120120-130130-140
Dealcoholysis Time (hours)32.52.5

Data sourced from a patent on a method for producing high-purity diethyl m-phthalate.[6]

Table 2: Yield and Physical Properties of this compound

PropertyValueReference
Yield (Protocol 1)92% (crude)[5]
Molecular FormulaC₁₂H₁₄O₄[1][2]
Molecular Weight222.24 g/mol [1]
Boiling Point302 °C at 760 mmHg[1]
Melting Point11.5 °C[1]
Density1.1239 g/cm³ at 17 °C[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_final_product Final Product Charge Reactants Charge Reactor with Isophthalic Acid, Ethanol, and H2SO4 Esterification Heat under Pressure (135-150 °C, 0.4-0.5 MPa) Charge Reactants->Esterification Dealcoholysis Remove Excess Ethanol (110-140 °C) Esterification->Dealcoholysis Cooling Cool Reaction Mixture Dealcoholysis->Cooling Neutralization Neutralize with Sodium Carbonate Solution Cooling->Neutralization Phase Separation Stand and Separate Layers Neutralization->Phase Separation Distillation Distill Organic Layer Phase Separation->Distillation Filtration Filter Product Distillation->Filtration High-Purity this compound High-Purity this compound Filtration->High-Purity this compound

Caption: General Workflow for this compound Synthesis and Purification.

Conclusion

The synthesis of this compound via Fischer esterification of isophthalic acid with ethanol is a well-established and scalable method. The reaction yield and product purity are highly dependent on the reaction conditions, including the ratio of reactants, catalyst concentration, temperature, and pressure. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals in the field to reproduce and optimize this synthesis. Further research could explore the use of alternative, more environmentally benign catalysts to enhance the green credentials of this important industrial process.

References

An In-depth Technical Guide to the Solubility of Diethyl Isophthalate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl isophthalate (B1238265) in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility descriptions and provides a detailed experimental protocol for determining quantitative solubility in the laboratory.

Introduction to Diethyl Isophthalate

This compound (CAS No. 636-53-3), with the molecular formula C₁₂H₁₄O₄, is the diethyl ester of isophthalic acid. It is a colorless liquid at room temperature with a melting point of 11.5 °C and a boiling point of 302 °C.[1] It finds applications as a plasticizer.[1] Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and purification processes within the chemical and pharmaceutical industries.

Solubility of this compound

Quantitative solubility data for this compound in common organic solvents is not widely reported in scientific literature. However, qualitative descriptions of its solubility are available and summarized in the table below. It is generally characterized as being insoluble in water.[1][2] For its structural isomer, diethyl phthalate (B1215562), it is noted to be miscible with ethanol (B145695) and ethyl ether, and soluble in acetone, benzene, and carbon tetrachloride, which may provide some indication of the expected solubility behavior of this compound.[3][4][5] Phthalate esters, in general, are known to be highly soluble in ethanol.[6]

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventChemical FormulaTypeQualitative Solubility of this compoundReference
WaterH₂OPolar ProticInsoluble[1][2]
EthanolC₂H₅OHPolar ProticMiscible (based on data for diethyl phthalate)[3]
MethanolCH₃OHPolar ProticSoluble (inferred from general phthalate ester behavior)
AcetoneC₃H₆OPolar AproticSoluble (based on data for diethyl phthalate)[3][5]
Ethyl AcetateC₄H₈O₂Polar AproticSoluble (inferred from general ester compatibility)
DichloromethaneCH₂Cl₂Polar AproticSoluble (inferred from general phthalate ester behavior)
ChloroformCHCl₃Polar AproticSoluble (inferred from general phthalate ester behavior)
TolueneC₇H₈NonpolarSoluble (inferred from general phthalate ester behavior)
HexaneC₆H₁₄NonpolarSparingly Soluble/Partially Miscible (inferred from aliphatic solvent incompatibility of diethyl phthalate)[4][5]
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible (based on data for diethyl phthalate)[3]
BenzeneC₆H₆NonpolarSoluble (based on data for diethyl phthalate)[3][5]
Carbon TetrachlorideCCl₄NonpolarSoluble (based on data for diethyl phthalate)[3][4]

Note: Much of the specific data for organic solvents is inferred from the behavior of the closely related isomer, diethyl phthalate, due to a lack of direct quantitative data for this compound.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method is required. The following protocol describes the widely used isothermal shake-flask method, which is a reliable technique for determining the solubility of a liquid solute in a solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Vials with airtight caps

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a separate, undissolved phase of this compound should be visible.

    • Place the vial in a thermostatically controlled shaker bath set to the desired experimental temperature.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetics study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

    • Carefully withdraw an aliquot of the clear, supernatant solvent phase using a pre-warmed syringe to prevent precipitation of the solute.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

    • Record the mass of the collected filtrate.

    • Dilute the filtrate with a known volume of the solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-UV).

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration in Thermostatic Shaker Bath A->B Constant Temperature & Agitation C Phase Separation (Sedimentation) B->C Cease Agitation D Sample Withdrawal & Filtration C->D Isothermal E Sample Dilution D->E F Analytical Quantification (e.g., GC/HPLC) E->F G Data Analysis & Solubility Calculation F->G

Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion

While precise, publicly available quantitative data on the solubility of this compound in common organic solvents is scarce, qualitative assessments and data from its isomer, diethyl phthalate, suggest it is soluble in many common polar aprotic and nonpolar organic solvents and insoluble in water. For applications requiring precise solubility values, the detailed isothermal shake-flask method provided in this guide offers a robust experimental approach for their determination. This protocol, combined with appropriate analytical techniques, will enable researchers and professionals in drug development and other chemical industries to generate the necessary data for their specific formulation and processing needs.

References

Spectroscopic Analysis of Diethyl Isophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for Diethyl Isophthalate (B1238265) (CAS No. 636-53-3), a widely used plasticizer. The following sections present Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and industrial settings.

Spectroscopic Data Summary

The spectroscopic data for Diethyl Isophthalate is summarized in the following tables. It is important to note that while IR and MS data for this compound are available, specific, verified NMR data for this particular isomer is not consistently reported in publicly accessible databases. The NMR data presented below is for the closely related isomer, Diethyl Phthalate (CAS No. 84-66-2), and is included for illustrative purposes. Extreme caution should be exercised when using this NMR data for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data for Diethyl Phthalate

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.61Multiplet1H-Aromatic (Ar-H)
7.28Multiplet1H-Aromatic (Ar-H)
4.15Quartet2H7-O-CH₂-CH₃
1.13Triplet3H7-O-CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Data for Diethyl Phthalate

Chemical Shift (δ) ppmAssignment
167.1C=O (Ester)
132.0Aromatic (Ar-C)
130.6Aromatic (Ar-C)
128.5Aromatic (Ar-CH)
61.3-O-CH₂-
13.6-CH₃
Infrared (IR) Spectroscopy

The following table lists the major absorption bands observed in the infrared spectrum of this compound.[1]

Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1720StrongC=O Stretch (Ester)
~1250StrongC-O Stretch (Ester)
~3000-2850MediumC-H Stretch (Aliphatic)
~1600, ~1450Medium-WeakC=C Stretch (Aromatic)
~750-700StrongC-H Bend (Aromatic, meta-disubstitution)
Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows several characteristic fragments.[1]

Major Mass Spectrometry Fragments for this compound

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
222Moderate[M]⁺ (Molecular Ion)
177High[M - OCH₂CH₃]⁺
149High[C₈H₅O₃]⁺
166Moderate[M - 2(CH₂CH₃)]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the clean salt plates or the empty ATR crystal is recorded. This is used to subtract the absorbance of the sample holder and the atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum: The sample is placed in the beam path, and the infrared spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe. The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or use ATR Sample->Prep_IR Prep_MS Vaporize in Ion Source Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z Fragments) MS->Data_MS Structure Molecular Structure Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to Diethyl Isophthalate as a Monomer for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of diethyl isophthalate (B1238265) and its parent compound, isophthalic acid, as monomers in the synthesis of high-performance polymers. The unique meta-substitution of its carboxylate groups imparts specific structural characteristics to the resulting polymers, influencing their solubility, crystallinity, and thermal properties. This document details the primary polymerization routes, experimental protocols, and the properties of the resulting polyesters and polyamides, offering valuable insights for researchers in materials science and drug development.

Introduction to Isophthalate-Based Polymers

Isophthalic acid and its derivatives are key building blocks in polymer chemistry, leading to a wide range of materials from high-performance aromatic polyamides (aramids) to versatile polyesters. The meta-orientation of the functional groups in isophthalate monomers, in contrast to the para-orientation in terephthalates, disrupts the linearity of the polymer chain. This structural feature generally leads to polymers with lower melting points, reduced crystallinity, and improved solubility in common organic solvents, which can be advantageous for processing and specific applications.

Diethyl isophthalate can be utilized in polymer synthesis primarily through two main pathways:

  • Transesterification: For the synthesis of polyesters, this compound can undergo transesterification with a diol, similar to its more commonly used counterpart, dimethyl isophthalate. This reaction involves the exchange of the ethyl groups of the ester with the hydroxyl groups of the diol to form the polymer backbone, releasing ethanol (B145695) as a byproduct.

  • Conversion to Isophthaloyl Chloride: For the synthesis of high-performance polymers like polyamides and some polyesters, this compound can be hydrolyzed to isophthalic acid, which is then converted to the more reactive isophthaloyl chloride. This diacid chloride is highly susceptible to nucleophilic attack and readily reacts with diamines or diols.

Synthesis of Polyesters via Transesterification

The synthesis of polyesters from this compound typically follows a two-stage melt polycondensation process, analogous to the well-established methods using dimethyl isophthalate. The process involves an initial transesterification step followed by a polycondensation step under high vacuum and temperature to build high molecular weight chains.

This protocol describes the synthesis of poly(ethylene isophthalate) (PEI).

Materials:

Procedure:

  • Ester Interchange: A reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column is charged with this compound and a molar excess of ethylene glycol (e.g., a 1:2.2 molar ratio).

  • Zinc acetate (e.g., 200 ppm) is added as the transesterification catalyst.

  • The mixture is heated to approximately 180-220°C under a nitrogen atmosphere. Ethanol, the byproduct of the transesterification, is continuously distilled off. The reaction is monitored by measuring the amount of ethanol collected and is considered complete when the theoretical amount has been evolved.

  • Polycondensation: Antimony trioxide (e.g., 300 ppm) is added to the reaction mixture.

  • The temperature is gradually raised to 260-280°C, and a vacuum is slowly applied (e.g., down to <1 Torr).

  • The polycondensation reaction proceeds with the removal of excess ethylene glycol, leading to an increase in the viscosity of the melt.

  • The reaction is continued until the desired molecular weight is achieved, which can be inferred from the melt viscosity or by taking samples for analysis.

  • The resulting polymer is then extruded, cooled, and pelletized.

Table 1: Properties of Poly(ethylene isophthalate) (PEI) Homopolymer

PropertyValueReference
Glass Transition Temp (Tg)55–60 °C[1]
Molecular Weight (Mn)up to 21,000 g/mol [1]
CrystallinityPrimarily amorphous[1]
CO2 PermeabilitySubstantially lower than PET[1]

Synthesis of Polyamides via Isophthaloyl Chloride

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. They are synthesized from the reaction of an aromatic diacid chloride with an aromatic diamine. This compound can be a precursor for this synthesis by first being converted to isophthaloyl chloride.

Experimental Protocol:

Materials:

  • Isophthalic acid

  • Thionyl chloride (SOCl₂) or Phosgene (COCl₂)

  • N,N-dimethylformamide (DMF) or Pyridine (catalyst)

  • Inert solvent (e.g., chlorobenzene, xylene)

Procedure:

  • In a reaction flask equipped with a reflux condenser and a gas outlet to neutralize HCl, isophthalic acid is suspended in an excess of thionyl chloride and a catalytic amount of DMF is added.[2]

  • The mixture is heated to reflux (approximately 80°C) and maintained at this temperature until the reaction is complete, which is indicated by the cessation of HCl gas evolution and the formation of a clear solution.[2]

  • Excess thionyl chloride is removed by distillation under atmospheric pressure.

  • The crude isophthaloyl chloride is then purified by vacuum distillation to yield a high-purity product.[3][4]

Experimental Protocol: Low-Temperature Solution Polycondensation of Isophthaloyl Chloride and an Aromatic Diamine (e.g., 4,4'-oxydianiline)

Materials:

  • Isophthaloyl chloride

  • 4,4'-oxydianiline (ODA)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride (LiCl)

Procedure:

  • A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer and a nitrogen inlet.[5]

  • 4,4'-oxydianiline and anhydrous lithium chloride (5-10 wt% of the solvent) are dissolved in anhydrous NMP under a nitrogen atmosphere.[5]

  • The solution is cooled to 0°C in an ice bath.[5]

  • Isophthaloyl chloride, dissolved in a minimal amount of anhydrous NMP, is added dropwise to the stirred diamine solution over 30-60 minutes while maintaining the temperature at 0°C.[5]

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 4-24 hours.[5]

  • The resulting polymer solution is then poured into a non-solvent, such as methanol (B129727) or water, to precipitate the polyamide.

  • The polymer is collected by filtration, washed thoroughly with water and methanol, and dried under vacuum.

Table 2: Properties of Selected Aromatic Polyamides Derived from Isophthaloyl Chloride

Diamine MonomerGlass Transition Temp (Tg)Thermal Stability (5% weight loss)SolubilityReference
4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene237–254 °C> 336 °CSoluble in polar aprotic solvents (NMP, DMAc)[6]
4-{4-[(4-methylphenyl)sulphonyl]phenoxy}-1,3-diamino benzene237–254 °C> 336 °CSoluble in polar aprotic solvents (NMP, DMAc)[6]
Fluorinated diamines206–285 °C442–460 °CReadily soluble in many organic solvents (DMAc, NMP, DMF, DMSO, pyridine, THF) at room temperature.[7]

Visualization of Synthesis Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental setups described in this guide.

Caption: Chemical structure of this compound.

Polyester_Synthesis_Pathway Polyester Synthesis via Transesterification DEI This compound MonomerMix Monomer Mixture DEI->MonomerMix Diol Diol (e.g., Ethylene Glycol) Diol->MonomerMix Catalyst1 Transesterification Catalyst (e.g., Zinc Acetate) Transesterification Transesterification (180-220°C) Catalyst1->Transesterification MonomerMix->Catalyst1 Ethanol Ethanol (byproduct) Transesterification->Ethanol Oligomer Oligomer Transesterification->Oligomer Catalyst2 Polycondensation Catalyst (e.g., Antimony Trioxide) Oligomer->Catalyst2 Polycondensation Polycondensation (260-280°C, Vacuum) Catalyst2->Polycondensation ExcessDiol Excess Diol (byproduct) Polycondensation->ExcessDiol Polyester Polyester Polycondensation->Polyester

Caption: Polyester synthesis workflow.

Polyamide_Synthesis_Pathway Polyamide Synthesis Pathway cluster_step1 Step 1: Isophthaloyl Chloride Synthesis cluster_step2 Step 2: Polyamide Synthesis (Solution Polycondensation) IsophthalicAcid Isophthalic Acid (from this compound hydrolysis) Reaction1 Reaction & Reflux IsophthalicAcid->Reaction1 ChlorinatingAgent Chlorinating Agent (e.g., Thionyl Chloride) ChlorinatingAgent->Reaction1 Catalyst1 Catalyst (e.g., DMF) Catalyst1->Reaction1 IsophthaloylChloride Isophthaloyl Chloride Reaction1->IsophthaloylChloride HCl HCl (byproduct) Reaction1->HCl Reaction2 Polycondensation (0°C to RT) IsophthaloylChloride->Reaction2 Diamine Aromatic Diamine MonomerSolution Diamine Solution (0°C) Diamine->MonomerSolution Solvent Anhydrous Solvent (e.g., NMP with LiCl) Solvent->MonomerSolution MonomerSolution->Reaction2 Polyamide Aromatic Polyamide Reaction2->Polyamide

Caption: Polyamide synthesis workflow.

Conclusion

This compound, and by extension isophthalic acid, are versatile monomers for the synthesis of a variety of polymers. The meta-linkage in the isophthalate structure is a key determinant of the physical properties of the resulting polymers, often leading to materials with enhanced solubility and processability. While direct polymerization of this compound via transesterification is a viable route for polyesters, its conversion to isophthaloyl chloride opens up the synthesis of high-performance polyamides. The detailed protocols and property data presented in this guide serve as a valuable resource for researchers and professionals engaged in the development of new polymeric materials for a range of applications, including advanced coatings, films, and matrices for drug delivery systems. Further research into the direct polymerization of this compound and a more extensive characterization of the resulting polymers would be beneficial to fully exploit its potential as a monomer.

References

In Vitro Toxicological Profile of Diethyl Isophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available in vitro toxicological data for Diethyl Isophthalate (B1238265) (DEIP) is limited in the current scientific literature. Much of the existing research on diethyl phthalates focuses on the ortho-isomer, Diethyl Phthalate (B1215562) (DEP). This guide summarizes the available data for DEIP and, where data is lacking, provides information on DEP for comparative context, with the explicit caution that the toxicological profiles of these isomers may differ.

Executive Summary

Diethyl Isophthalate (DEIP) is a plasticizer with a toxicological profile that is not as extensively characterized as other common phthalates. This technical guide provides a comprehensive overview of the current in vitro toxicological data for DEIP, focusing on cytotoxicity, genotoxicity, endocrine disruption potential, and mechanisms of action such as apoptosis. Due to the scarcity of data for DEIP, information on its structural isomer, Diethyl Phthalate (DEP), is included to provide a broader context for potential toxicological endpoints. This guide is intended to serve as a resource for researchers designing and interpreting in vitro studies involving DEIP.

Cytotoxicity

In vitro studies on the cytotoxicity of this compound suggest a potential for dose-dependent cell viability reduction.

Quantitative Cytotoxicity Data

CompoundCell LineAssayEndpointResult
This compound (DEIP)MDA-MB-231Not SpecifiedIC5065 µg/mL[1]
This compound (DEIP)Mice L-cells, Chick embryo cellsNot SpecifiedCell DeathObserved[2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of DEIP. Include untreated and vehicle-treated cells as controls. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental Workflow: In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture seed_plate Cell Seeding in 96-well Plate prep_cells->seed_plate prep_compound Compound Preparation (Stock Solution) prep_dilutions Serial Dilutions prep_compound->prep_dilutions treat_cells Treatment with DEIP prep_dilutions->treat_cells seed_plate->treat_cells add_reagent Addition of Cytotoxicity Reagent (e.g., MTT, LDH substrate) treat_cells->add_reagent incubation Incubation add_reagent->incubation read_plate Measure Signal (Absorbance, Fluorescence, Luminescence) incubation->read_plate calc_viability Calculate Percent Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

General workflow for in vitro cytotoxicity assessment.

Genotoxicity

There is a notable lack of in vitro genotoxicity data specifically for this compound. However, studies on its isomer, Diethyl Phthalate (DEP), have been conducted, with results being largely equivocal.

In Vitro Genotoxicity Data for Diethyl Phthalate (DEP)

Test SystemEndpointS9 ActivationResultReference
Salmonella typhimurium (TA100)Gene MutationWithoutPositive[3]
Salmonella typhimurium (TA98, TA100, TA1535, TA1537)Gene MutationWith & WithoutNegative[4][5]
Dimethyl Isophthalate in S. typhimurium (TA98, TA100)Gene MutationWith & WithoutNegative[3]

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from the control and DEIP-treated cultures.

  • Embedding in Agarose (B213101): Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (with strand breaks) will migrate from the nucleoid towards the anode, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., % tail DNA, tail moment) using image analysis software.

Endocrine Disruption

In Vitro Endocrine Disruption Data for Diethyl Phthalate (DEP)

Assay TypeCell LineEndpointResult
Estrogen Receptor (ER) TransactivationCHO, MCF-7Increased ER transactivationPositive[6]
ERα Binding AssayRecombinant ERαDirect bindingNegative[6]
MAPK Pathway ActivationMCF-7Increased p-ERK/ERK ratioPositive

Experimental Protocol: Estrogen Receptor (ER) Transactivation Assay

This assay measures the ability of a chemical to activate the estrogen receptor, leading to the expression of a reporter gene.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7, which endogenously expresses ER, or a cell line co-transfected with an ER expression vector and an estrogen-responsive reporter vector).

  • Compound Exposure: Treat the cells with various concentrations of DEIP, a positive control (e.g., 17β-estradiol), and a vehicle control.

  • Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression (typically 24-48 hours).

  • Reporter Gene Assay: Measure the activity of the reporter gene product (e.g., luciferase or β-galactosidase) using a suitable assay kit.

  • Data Analysis: Express the results as a fold induction over the vehicle control and generate a dose-response curve to determine the EC50 value.

Apoptosis

In vitro studies have indicated that this compound can enhance apoptosis, particularly under conditions of cellular stress.

Mechanism of DEIP-Enhanced Apoptosis in PC12 Cells

A study on PC12 cells demonstrated that DEIP enhances apoptosis induced by serum deprivation.[7] While DEIP alone did not induce apoptosis, in serum-deprived conditions, it led to:

  • An increase in caspase-3-like activity.

  • A tendency for increased expression of the pro-apoptotic protein Bax.

  • An inclination for the release of cytochrome c from the mitochondria into the cytosol.

This suggests that DEIP may sensitize cells to apoptotic stimuli by modulating the intrinsic (mitochondrial) apoptotic pathway.

Signaling Pathway: DEIP-Enhanced Apoptosis

G cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway serum_dep Serum Deprivation bax Bax Expression ↑ serum_dep->bax induces deip Diethyl Isophthalate deip->bax enhances mito Mitochondria bax->mito targets cyto_c Cytochrome c Release mito->cyto_c releases casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Proposed signaling pathway for DEIP-enhanced apoptosis in PC12 cells.

Experimental Protocol: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: After treatment with DEIP and/or an apoptotic stimulus, harvest the cells and lyse them to release intracellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.

  • Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.

  • Signal Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Quantify the caspase-3 activity relative to a standard curve or as a fold change compared to control-treated cells.

Conclusion

The current body of in vitro toxicological data for this compound is sparse. Available evidence suggests a potential for cytotoxicity and the ability to enhance apoptosis through the intrinsic pathway. There is a significant data gap regarding its genotoxicity and endocrine-disrupting properties, with most of the available information in these areas focusing on its isomer, Diethyl Phthalate. Further research is warranted to fully characterize the in vitro toxicological profile of DEIP to better inform risk assessments and guide its use in various applications. Researchers are encouraged to conduct comprehensive in vitro studies, including a battery of cytotoxicity assays in various cell lines, robust genotoxicity assessments, and specific assays for endocrine activity, to address the existing data gaps.

References

Environmental Fate and Degradation of Diethyl Isophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl isophthalate (B1238265) (DEIP) is a dialkyl ester of isophthalic acid, utilized primarily as a plasticizer. While less studied than its ortho-isomer, diethyl phthalate (B1215562) (DEP), its structural similarity suggests a comparable environmental fate governed by biotic and abiotic degradation processes. This document provides a comprehensive overview of the environmental fate and degradation pathways of DEIP, drawing on data from its isomers where specific information is unavailable. The primary degradation route is predicted to be biological, involving initial hydrolysis of the ester bonds to form monoethyl isophthalate (MEIP) and subsequently isophthalic acid, which then undergoes aromatic ring cleavage. Abiotic processes such as hydrolysis and photolysis are considered minor contributors to its overall environmental degradation. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the principal degradation pathways and experimental workflows.

Physicochemical Properties of Diethyl Isophthalate

The environmental partitioning and fate of this compound are influenced by its physicochemical properties. These properties determine its distribution in air, water, soil, and sediment compartments.

PropertyValueSource
Molecular Formula C12H14O4PubChem[1]
Molecular Weight 222.24 g/mol PubChem[1]
Physical Description LiquidChemIDplus[1]
Melting Point 11.5 °CChemIDplus[1]
Boiling Point 302 °C at 760 mm HgLide, D.R. (ed)[1]
Log Kow (Octanol-Water Partition Coefficient) 2.9 (Computed)PubChem[1]
Water Solubility Practically insolubleChemicalBook[2]

Environmental Fate and Partitioning

Upon release into the environment, DEIP is expected to partition between various environmental compartments. Its relatively low water solubility and moderate octanol-water partition coefficient suggest it will preferentially adsorb to organic matter in soil and sediment.[3] In soils with low organic content, DEIP may exhibit some mobility and could potentially leach into groundwater.[3] Due to its low vapor pressure, significant volatilization from water or soil surfaces is not anticipated to be a primary fate process.

Abiotic Degradation Pathways

Abiotic degradation processes for phthalate esters are generally considered to be slow under typical environmental conditions.[3][4]

Hydrolysis
Photolysis

Direct photolysis of phthalate esters in aquatic environments is not considered a significant degradation pathway as they do not absorb sunlight effectively.[4] However, indirect photodegradation can occur through reactions with photochemically generated reactive species like hydroxyl radicals (HO•). In the atmosphere, photodegradation is expected to be a more relevant pathway.[4] Studies on DEP using advanced oxidation processes (AOPs), such as UV/TiO2, demonstrate that the compound can be effectively degraded.[6][7][8] The process involves hydroxyl radical attack, leading to the formation of hydroxylated intermediates and eventual ring cleavage.[7][9]

Biotic Degradation Pathways

Biodegradation is the principal mechanism for the removal of phthalate esters from the environment.[3][10][11] Microorganisms in soil, sediment, and water can utilize these compounds as a source of carbon and energy.[12][13]

Aerobic Biodegradation

Under aerobic conditions, the degradation of this compound is hypothesized to proceed through a multi-step pathway initiated by nonspecific esterases.

  • Initial Hydrolysis: The degradation begins with the hydrolysis of one of the ethyl ester linkages, producing Monoethyl Isophthalate (MEIP) and ethanol.

  • Second Hydrolysis: A second hydrolysis step converts MEIP into Isophthalic Acid and another molecule of ethanol.

  • Aromatic Ring Cleavage: The central aromatic intermediate, isophthalic acid, is then targeted by dioxygenase enzymes. These enzymes hydroxylate the aromatic ring, making it susceptible to cleavage.

  • Central Metabolism: The ring cleavage products are further metabolized through pathways like the β-ketoadipate pathway, ultimately leading to intermediates of the Krebs cycle (e.g., succinyl-CoA, acetyl-CoA) and complete mineralization to CO2 and H2O.[14][15]

A proposed pathway for the aerobic biodegradation of this compound is illustrated below.

Aerobic_Degradation_DEIP DEIP This compound MEIP Monoethyl Isophthalate + Ethanol DEIP->MEIP Esterase IA Isophthalic Acid + Ethanol MEIP->IA Esterase Dihydroxylated Dihydroxylated Intermediates IA->Dihydroxylated Dioxygenase RingCleavage Ring Cleavage Products Dihydroxylated->RingCleavage Dioxygenase TCA Krebs Cycle Intermediates RingCleavage->TCA Mineralization CO2 + H2O TCA->Mineralization

Proposed aerobic biodegradation pathway for this compound (DEIP).
Anaerobic Biodegradation

Anaerobic degradation of phthalate isomers is also possible, although it often proceeds more slowly and may require longer acclimation periods (lag phases) for the microbial consortia.[16] Studies on isophthalic acid have shown that it can be completely mineralized under anaerobic conditions, but the required lag phases can range from 17 to 156 days.[16]

The anaerobic pathway is thought to proceed as follows:

  • Hydrolysis: Similar to the aerobic pathway, the initial steps involve the hydrolysis of DEIP to MEIP and then to isophthalic acid.

  • Ring Reduction and Cleavage: Unlike the aerobic pathway, which uses oxygenases, anaerobic degradation involves the activation of the aromatic ring (e.g., conversion to a CoA-thioester) followed by reduction and eventual cleavage without the direct involvement of molecular oxygen.[15] The resulting aliphatic compounds are then fermented to intermediates like acetate, H2, and CO2, which can be converted to methane (B114726) by methanogenic archaea.[2]

Anaerobic_Degradation_DEIP DEIP This compound MEIP Monoethyl Isophthalate + Ethanol DEIP->MEIP Esterase IA Isophthalic Acid + Ethanol MEIP->IA Esterase ActivatedRing Ring Activation (e.g., CoA addition) IA->ActivatedRing ReducedRing Reduced Intermediates ActivatedRing->ReducedRing Reductases RingCleavage Ring Cleavage Products ReducedRing->RingCleavage Fermentation Fermentation Products (Acetate, H2, CO2) RingCleavage->Fermentation Mineralization CH4 + CO2 Fermentation->Mineralization Methanogenesis

Proposed anaerobic biodegradation pathway for this compound (DEIP).

Summary of Quantitative Degradation Data

Quantitative data on the degradation of this compound specifically is limited. The following table includes data for the closely related isomer, Diethyl Phthalate (DEP), and for Isophthalic Acid to provide context.

CompoundProcessRate / Half-LifeConditionsSource
Diethyl Phthalate (DEP)Hydrolysist½ = 110 dayspH 8PubChem[5]
Diethyl Phthalate (DEP)Aerobic Biodegradationt½ ≈ 3 daysAquatic environment (estimated)PubChem[5]
Diethyl Phthalate (DEP)Anaerobic Biodegradationt½ ≈ 28 daysAquatic environment (estimated)PubChem[5]
Diethyl Phthalate (DEP)Aerobic BiodegradationMax rate: 14 mg-DEP/(L·h)Sphingomonas sp. isolateFang et al., 2007[11]
Diethyl Phthalate (DEP)Aerobic Biodegradation>98% degradation in < 8 daysAnaerobic sewage sludgeZiogou et al., 1989[3]
Isophthalic AcidAnaerobic BiodegradationLag phase: up to 156 daysGranular sludge / Digested sewage sludgeKleerebezem et al., 1999[16]

Experimental Protocols

Investigating the environmental fate of DEIP involves a combination of microbial culture techniques, analytical chemistry, and controlled microcosm studies.

Aerobic Biodegradation Assay (General Protocol)

This protocol outlines a typical laboratory experiment to assess the aerobic biodegradability of DEIP by an isolated microbial strain or a mixed microbial consortium.

  • Isolation of Degrading Microorganisms:

    • Collect environmental samples (e.g., soil, sediment, activated sludge) from a site with potential prior exposure to phthalates.

    • Use an enrichment culture technique by inoculating a mineral salts medium (MSM) containing DEIP as the sole carbon source.

    • Perform serial dilutions and plate onto MSM agar (B569324) plates to isolate individual colonies capable of growing on DEIP.[13][17]

  • Batch Degradation Experiment:

    • Prepare sterile flasks containing a known volume of MSM.

    • Spike the medium with a precise concentration of DEIP (e.g., 50-200 mg/L), typically dissolved in a minimal amount of a solvent carrier like methanol.

    • Inoculate the flasks with a pre-cultured suspension of the isolated microorganism(s) to a specific optical density (e.g., OD600 = 0.1).

    • Include control flasks: a sterile control (medium + DEIP, no inoculum) to check for abiotic degradation, and an inoculum control (medium + inoculum, no DEIP) to monitor background microbial activity.

    • Incubate the flasks on an orbital shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) to ensure aerobic conditions.[13]

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots from each flask under sterile conditions.

    • Prepare samples for analysis by centrifuging to remove bacterial cells and filtering the supernatant.

    • Extract the aqueous sample to concentrate DEIP and its metabolites. A common method is liquid-liquid extraction (LLE) using a solvent like dichloromethane (B109758) or ethyl acetate.[18] Solid-phase extraction (SPE) can also be used.

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify degradation intermediates.[19][20]

Typical experimental workflow for a DEIP biodegradation study.
Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and highly effective technique for the quantification and identification of DEIP and its metabolites.[1][19]

  • Sample Preparation: Aqueous samples are typically extracted using LLE with a non-polar solvent. The solvent layer is collected, dried (e.g., with anhydrous sodium sulfate), and concentrated. For acidic metabolites like isophthalic acid, a derivatization step (e.g., silylation with BSTFA) may be required to increase volatility for GC analysis.[19]

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., VF-Xms or similar) is used for separation.[18]

  • GC Conditions (Example):

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C (hold 1 min), ramp at 5°C/min to 270°C, then ramp at 10°C/min to 320°C (hold 10 min).[18]

  • Mass Spectrometer: The MS is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to improve sensitivity and selectivity. For identification of unknown metabolites, a full scan mode is used to obtain complete mass spectra, which are then compared against spectral libraries (e.g., NIST).

Quality Control: To prevent contamination, all glassware must be thoroughly cleaned, rinsed with solvent, and baked at a high temperature. Reagent blanks should be run with every sample batch to check for background phthalate contamination.[18][19]

Ecotoxicity of DEIP and Degradation Products

Low-molecular-weight phthalate esters and their isomers, including DEIP, have been shown to exhibit toxic effects in mammalian cell cultures and mice.[1] The degradation products may also be of concern. For example, while the monoester and phthalic acid metabolites of DEP are generally less toxic than the parent compound, they are not entirely benign.[12] Phthalic acid itself has been flagged for potential mutagenicity.[21] Given the structural similarities, a similar profile of decreasing toxicity from the parent diester to the monoester and dicarboxylic acid could be expected for DEIP, though specific toxicological studies are required for confirmation.

Conclusion

The environmental fate of this compound (DEIP) is primarily driven by biodegradation. While specific data for DEIP is sparse, evidence from its isomers suggests it undergoes sequential hydrolysis to monoethyl isophthalate and isophthalic acid, followed by aromatic ring cleavage under both aerobic and anaerobic conditions. Aerobic degradation is expected to be significantly faster than anaerobic degradation. Abiotic processes like hydrolysis and photolysis are likely to be minor contributors to its overall removal from the environment. Further research is needed to determine the specific degradation rates, microbial pathways, and potential for metabolite accumulation for DEIP to fully characterize its environmental risk profile.

References

Diethyl Isophthalate: An Examination of its Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Executive Summary

Diethyl isophthalate (B1238265), a diester of isophthalic acid, has been a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of diethyl isophthalate as a potential antimicrobial agent. However, a thorough review of existing literature reveals a significant scarcity of direct research on the antimicrobial properties of this compound. The majority of available data focuses on its structural isomer, diethyl phthalate (B1215562) (DEP). This document will summarize the known antimicrobial activities and proposed mechanisms of action for diethyl phthalate, while clearly noting the data gap for this compound. This information is intended to serve as a foundational resource for researchers and professionals in the field of drug development, highlighting areas ripe for future investigation.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new therapeutic agents. Phthalate esters, a class of compounds widely used as plasticizers, have garnered attention for their diverse biological activities, including antimicrobial effects[1][2]. While various phthalate esters have been investigated, specific data on the antimicrobial potential of this compound remains elusive. This guide will synthesize the available research on the closely related isomer, diethyl phthalate, to provide a preliminary framework for understanding the potential of this class of molecules.

Antimicrobial Activity of Diethyl Phthalate (DEP)

Data on the antimicrobial activity of this compound is not available in the reviewed scientific literature. However, studies on its isomer, diethyl phthalate (DEP), have demonstrated activity against both bacteria and fungi.

Antibacterial Activity

Research has indicated that diethyl phthalate isolated from a marine Streptomyces species exhibits significant antibacterial activity. A study reported a zone of inhibition of 16.6 ± 2.08 mm against uropathogenic Escherichia coli[3]. Another study investigating an ethanol (B145695) leaf extract containing 92.31% diethyl phthalate reported minimum inhibitory concentration (MIC) values against various Gram-positive bacteria, as detailed in Table 1[4]. It is important to note that this data is for an extract and not the pure compound.

Table 1: Minimum Inhibitory Concentration (MIC) of an Ethanolic Leaf Extract Containing 92.31% Diethyl Phthalate against Gram-Positive Bacteria [4]

BacteriumMIC (mg/mL)
Staphylococcus aureus0.12
Bacillus cereus0.06
Bacillus subtilis0.25
Micrococcus luteus0.50
Antifungal Activity

Proposed Mechanism of Action for Diethyl Phthalate (DEP)

The precise mechanism by which diethyl phthalate exerts its antimicrobial effects is not fully elucidated. However, in-silico studies suggest a potential mechanism involving the induction of oxidative stress within bacterial cells. This proposed pathway is illustrated in the diagram below. The binding of diethyl phthalate to antioxidant enzymes such as superoxide (B77818) dismutase (SOD) is hypothesized to inhibit their function, leading to an accumulation of reactive oxygen species (ROS)[5][6]. This surge in ROS can cause damage to vital cellular components, ultimately resulting in bacterial cell death[5][6].

G Proposed Mechanism of Action of Diethyl Phthalate DEP Diethyl Phthalate Enzymes Antioxidant Enzymes (e.g., Superoxide Dismutase) DEP->Enzymes Inhibition ROS Increased Reactive Oxygen Species (ROS) Enzymes->ROS Leads to Accumulation Stress Oxidative Stress ROS->Stress Damage Cellular Damage (Proteins, Lipids, DNA) Stress->Damage Death Bacterial Cell Death Damage->Death G Disc Diffusion Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Agar Prepare Mueller-Hinton Agar Plates Inoculate Inoculate Agar Plates with Microorganism Prep_Agar->Inoculate Prep_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Prep_Inoculum->Inoculate Prep_Discs Impregnate Sterile Discs with This compound Solution Place_Discs Place Impregnated and Control Discs on Agar Prep_Discs->Place_Discs Inoculate->Place_Discs Incubate Incubate Plates at Appropriate Temperature Place_Discs->Incubate Measure Measure Diameter of Zone of Inhibition (mm) Incubate->Measure G Broth Microdilution Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Compound Prepare Serial Dilutions of This compound in Broth Inoculate Inoculate Microtiter Plate Wells with Dilutions and Inoculum Prep_Compound->Inoculate Prep_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Prep_Inoculum->Inoculate Incubate Incubate Microtiter Plate Inoculate->Incubate Observe Visually or Spectrophotometrically Assess Microbial Growth Incubate->Observe Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Observe->Determine_MIC

References

A Technical Guide on the Discovery of Phthalates in Natural Products: The Case of Diethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalic acid esters, or phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Their ubiquity in consumer products, from medical devices to food packaging, has led to their widespread distribution in the environment. While generally considered anthropogenic, a growing body of scientific literature has reported the isolation of various phthalates from a diverse range of natural sources, including plants, fungi, and bacteria.[1][2] This has ignited a critical debate within the natural products community: are these compounds genuine secondary metabolites, or are they simply environmental contaminants?

This technical guide addresses the discovery of phthalates in natural products, with a specific focus on Diethyl Phthalate (B1215562) (DEP), an isomer of the requested Diethyl Isophthalate. While information on the natural occurrence of this compound is scarce in scientific literature, its close isomer, DEP, has been more frequently identified, providing a valuable case study. This document summarizes the quantitative data, details the experimental protocols for isolation and characterization, and explores the reported biological activities and potential signaling pathways associated with naturally-derived DEP. It also critically examines the persistent issue of contamination, which is paramount in this field of research.

Case Study: Diethyl Phthalate (DEP) from Natural Sources

Diethyl Phthalate (ortho-isomer) is the most commonly reported isomer in natural product literature compared to its meta-isomer, this compound. It has been identified in various organisms, with notable examples including the plant Cassia auriculata and the endophytic fungus Aspergillus sp..[2][3]

Quantitative Data

The isolation of DEP from natural sources is often characterized by low yields. The following table summarizes the quantitative data from a key study on its extraction from plant material.

Natural SourcePart UsedStarting Material (Dry Weight)Yield of Diethyl Phthalate (DEP)Reference
Cassia auriculata L.Leaves300 g61 mg[3]
Experimental Protocols: Isolation and Characterization

The successful isolation and identification of DEP from natural sources hinge on meticulous experimental procedures designed to minimize contamination and accurately characterize the compound.

1. Extraction from Cassia auriculata Leaves [3]

This protocol details the steps taken to isolate DEP from the leaves of the Ayurvedic medicinal plant Cassia auriculata.

  • Preparation of Plant Material: 300 grams of air-dried and powdered leaves of Cassia auriculata were used as the starting material.

  • Solvent Extraction: A hot solvent extraction was performed using acetone (B3395972). The resulting crude acetone extract yielded 4.550 grams after solvent evaporation.

  • Chromatographic Separation:

    • The crude acetone extract was subjected to column chromatography over silica (B1680970) gel (60-120 mesh).

    • A gradient elution was performed, starting with non-polar solvents (hexane) and gradually increasing polarity to methanol.

    • Fractions were collected and monitored using Thin Layer Chromatography (TLC).

  • Purification:

    • A fraction eluted with a hexane-ethyl acetate (B1210297) solvent system showed the presence of the target compound.

    • This fraction underwent further purification by a secondary column chromatography step.

  • Final Product: The purification yielded 61 mg of a pure, transparent, colorless liquid identified as Diethyl Phthalate.

2. Characterization Techniques [3]

The identity and purity of the isolated compound were confirmed using modern spectroscopic methods:

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LCMS) was used to determine the purity (99.74%) and molecular weight. It exhibited a molecular ion peak at m/z 223 [M+1]+, consistent with the molecular formula C12H14O4. A characteristic fragment at m/z 148.9 was noted for the phthalate moiety.

  • Infrared Spectroscopy (IR): The IR spectrum showed a characteristic absorption band at 1729 cm-1, indicative of an ester carbonyl group. Aromatic stretching frequencies were observed at 1592 cm-1, 1474 cm-1, and 1453 cm-1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR were used to elucidate the structure, confirming the presence of the ethyl and phthalate groups and their respective chemical environments.

G cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Characterization start 300g Dried Leaves (Cassia auriculata) extract Hot Acetone Extraction start->extract evap Solvent Evaporation extract->evap crude Crude Extract (4.55g) evap->crude col1 Primary Column Chromatography (Silica Gel, Gradient Elution) crude->col1 tlc TLC Monitoring col1->tlc col2 Secondary Column Chromatography tlc->col2 pure_dep Pure Diethyl Phthalate (61mg) col2->pure_dep lcms LC-MS pure_dep->lcms ir IR Spectroscopy pure_dep->ir nmr NMR (1H & 13C) pure_dep->nmr G DEP Diethyl Phthalate (DEP) ERa Estrogen Receptor α (ERα) DEP->ERa Modulates AKT AKT Pathway ERa->AKT Activates CyclinD1 Cyclin D1 Expression AKT->CyclinD1 Induces Proliferation Cell Proliferation CyclinD1->Proliferation Promotes G start Phthalate Detected in Natural Extract blank_check Was a procedural blank run with the extraction? start->blank_check phthalate_in_blank Is the phthalate present in the blank? blank_check->phthalate_in_blank Yes contaminant High Probability of Contamination blank_check->contaminant No re_isolation Can the compound be re-isolated using phthalate-free labware? phthalate_in_blank->re_isolation No phthalate_in_blank->contaminant Yes re_isolation->contaminant No natural_product Potential Natural Product (Further validation needed) re_isolation->natural_product Yes

References

Methodological & Application

Application Notes and Protocols: Diethyl Isophthalate as a Plasticizer for Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable polymers such as Polylactic Acid (PLA), Polyhydroxybutyrate (PHB), and starch-based polymers are at the forefront of sustainable material innovation and biomedical applications. However, their inherent brittleness can limit their utility. Plasticizers are additives that increase the flexibility and durability of these materials. Diethyl isophthalate (B1238265) (DEIP), a phthalate (B1215562) ester, has been utilized as a plasticizer in various polymer systems. This document provides a comprehensive overview of the application of DEIP as a plasticizer for biodegradable polymers, including detailed protocols, data summaries, and workflow visualizations. While specific data for DEIP with PLA, PHB, and starch is limited in publicly available literature, this document extrapolates from available data for similar systems and provides general methodologies for research and development.

Data Presentation: Effects of Diethyl Isophthalate on Polymer Properties

The following tables summarize the expected and reported quantitative effects of plasticizers on the mechanical and thermal properties of biodegradable polymers. Note that specific values for DEIP with PLA, PHB, and starch are largely based on typical plasticizer effects and data from related systems due to a lack of direct studies.

Table 1: Mechanical Properties of Biodegradable Polymer Films with Varying DEIP Concentrations (Hypothetical Data)

PolymerDEIP Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
PLA 050 - 702 - 62.0 - 3.5
1035 - 5010 - 501.5 - 2.5
2025 - 4050 - 2001.0 - 2.0
PHB 020 - 403 - 81.5 - 3.0
1015 - 3020 - 1001.0 - 2.0
2010 - 25100 - 3000.5 - 1.5
Starch-Based 04 - 1020 - 600.1 - 0.5
102 - 850 - 1500.05 - 0.3
201 - 5100 - 2500.01 - 0.2

Table 2: Thermal Properties of Biodegradable Polymer Films with Varying DEIP Concentrations (Hypothetical Data)

PolymerDEIP Concentration (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
PLA 055 - 65150 - 170
1040 - 55145 - 165
2025 - 40140 - 160
PHB 00 - 10160 - 180
10-15 - 0155 - 175
20-30 - (-15)150 - 170
Starch-Based 060 - 80Not well-defined
1030 - 50Not well-defined
2010 - 30Not well-defined

Experimental Protocols

The following are detailed protocols for the preparation and characterization of biodegradable polymer films plasticized with this compound.

Protocol 1: Preparation of Plasticized PLA/PHB Films by Solvent Casting

This protocol describes a common laboratory method for preparing plasticized polymer films.

Materials:

  • Polylactic acid (PLA) or Polyhydroxybutyrate (PHB) resin

  • This compound (DEIP)

  • Chloroform (B151607) (or other suitable solvent)

  • Glass petri dishes or flat glass plates

  • Magnetic stirrer and hot plate

  • Vacuum oven

Procedure:

  • Dissolution: Weigh the desired amount of PLA or PHB resin and dissolve it in a suitable volume of chloroform to achieve a specific concentration (e.g., 5-10% w/v). Stir the mixture at room temperature (for PLA) or a slightly elevated temperature (e.g., 60°C for PHB) until the polymer is completely dissolved.[1]

  • Plasticizer Addition: Calculate the required amount of DEIP based on the desired weight percentage relative to the polymer. Add the DEIP to the polymer solution and continue stirring until a homogeneous mixture is obtained.

  • Casting: Carefully pour the polymer-plasticizer solution into a level glass petri dish. The volume of the solution will determine the final film thickness.

  • Solvent Evaporation: Cover the petri dish with a perforated lid to allow for slow solvent evaporation at room temperature in a fume hood. This process may take 24-48 hours.

  • Drying: Once the film appears dry, place it in a vacuum oven at a temperature below the polymer's glass transition temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.

  • Film Removal: Carefully peel the film from the glass substrate.

Protocol 2: Preparation of Plasticized Starch-Based Films by Casting

This protocol is adapted for hydrophilic starch-based polymers.

Materials:

  • Starch powder (e.g., corn, potato, or tapioca)

  • This compound (DEIP)

  • Glycerol or sorbitol (as a co-plasticizer, optional)

  • Distilled water

  • Beakers

  • Hot plate with magnetic stirrer

  • Casting plates (e.g., glass or Teflon)

  • Drying oven

Procedure:

  • Starch Slurry Preparation: Disperse the desired amount of starch powder in distilled water (e.g., 5g starch in 100mL water) to form a slurry.[2]

  • Gelatinization: Heat the slurry to a temperature of 80-90°C with constant stirring. Continue heating and stirring for about 30 minutes until the starch is fully gelatinized, and the solution becomes translucent and viscous.[3]

  • Plasticizer Addition: Reduce the temperature to 60-70°C. Add the desired amount of DEIP (and co-plasticizer, if any) to the gelatinized starch solution and stir for another 10-15 minutes to ensure homogeneous mixing.

  • Casting: Pour the hot, plasticized starch solution onto a level casting plate and spread it evenly to a desired thickness.

  • Drying: Dry the cast films in a circulating air oven at a moderate temperature (e.g., 40-50°C) for 12-24 hours, or until the film is completely dry and can be easily peeled off.

Protocol 3: Characterization of Plasticized Films

1. Mechanical Testing:

  • Apparatus: Universal Testing Machine (UTM) with a suitable load cell.

  • Method (ASTM D882):

    • Cut the prepared films into dumbbell-shaped or rectangular specimens of standard dimensions.

    • Measure the thickness of each specimen at multiple points and calculate the average.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen breaks.

    • Record the load and elongation data to determine tensile strength, elongation at break, and Young's modulus.

2. Thermal Analysis:

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Method:

    • Weigh a small sample (5-10 mg) of the film into an aluminum DSC pan and seal it.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its melting point.

    • Cool the sample at a controlled rate back to room temperature.

    • Reheat the sample at the same rate.

    • Analyze the thermograms from the second heating scan to determine the glass transition temperature (Tg) and melting temperature (Tm).

Mandatory Visualizations

Experimental Workflow for Plasticized Film Preparation and Characterization

G cluster_prep Film Preparation cluster_char Characterization cluster_data Data Analysis start Start dissolution Polymer Dissolution (PLA/PHB in Chloroform or Starch in Water) start->dissolution plasticizer Add this compound (DEIP) dissolution->plasticizer mixing Homogeneous Mixing plasticizer->mixing casting Solution Casting on Glass Plate mixing->casting drying Solvent Evaporation & Vacuum/Oven Drying casting->drying film Plasticized Biodegradable Film drying->film mech_test Mechanical Testing (UTM) film->mech_test therm_test Thermal Analysis (DSC) film->therm_test drug_release_test Drug Release Study (If applicable) film->drug_release_test mech_data Tensile Strength, Elongation at Break, Young's Modulus mech_test->mech_data therm_data Glass Transition (Tg), Melting Temperature (Tm) therm_test->therm_data drug_data Release Kinetics, Cumulative Release drug_release_test->drug_data

Caption: Workflow for preparation and characterization of DEIP-plasticized films.

Signaling Pathway: Potential Biocompatibility Concerns of Phthalates

While DEIP is used in some pharmaceutical applications, studies have raised concerns about the biological effects of phthalates, including DEIP. The following diagram illustrates a potential pathway of cellular response to phthalate exposure.

G cluster_exposure Exposure cluster_cellular Cellular Response deip Diethyl Phthalate (DEIP) ros Increased Reactive Oxygen Species (ROS) deip->ros Induces ox_stress Oxidative Stress ros->ox_stress inflammation Inflammatory Response (e.g., NF-κB activation) ox_stress->inflammation apoptosis Apoptosis (e.g., Caspase activation) ox_stress->apoptosis cell_dysfunction Adipocyte Dysfunction inflammation->cell_dysfunction apoptosis->cell_dysfunction

Caption: Potential cellular signaling cascade in response to DEIP exposure.[4]

Application in Drug Delivery

The plasticization of biodegradable polymers can significantly influence their drug delivery characteristics. The increased polymer chain mobility in the presence of a plasticizer can facilitate drug diffusion and release.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded plasticized polymer film

  • Phosphate-buffered saline (PBS, pH 7.4) or other appropriate release medium

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Cut the drug-loaded film into specimens of a known surface area and weight.

  • Release Study Setup: Place each specimen in a vial containing a known volume of the release medium (e.g., 10 mL of PBS).

  • Incubation: Incubate the vials at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the released drug.

  • Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.

Logical Relationship: Factors Influencing Drug Release from Plasticized Polymers

G cluster_factors Influencing Factors cluster_mechanism Mechanism cluster_outcome Outcome deip_conc DEIP Concentration chain_mobility Increased Polymer Chain Mobility deip_conc->chain_mobility drug_loading Drug Loading drug_diffusion Enhanced Drug Diffusion drug_loading->drug_diffusion film_thickness Film Thickness film_thickness->drug_diffusion inversely polymer_props Polymer Properties (e.g., crystallinity) polymer_props->drug_diffusion free_volume Increased Free Volume chain_mobility->free_volume free_volume->drug_diffusion drug_release Altered Drug Release Rate drug_diffusion->drug_release

Caption: Factors influencing drug release from DEIP-plasticized polymers.

Conclusion and Future Perspectives

This compound holds potential as a plasticizer for biodegradable polymers, offering a means to tailor their mechanical and thermal properties for various applications, including in the pharmaceutical and drug development sectors. The provided protocols offer a foundational framework for researchers to explore the use of DEIP with PLA, PHB, and starch-based polymers. However, it is crucial to acknowledge the limited specific data available for these systems and the existing concerns regarding the biocompatibility of phthalates. Future research should focus on generating empirical data on the performance of DEIP-plasticized biodegradable polymers and conducting thorough biocompatibility and toxicity assessments to ensure their safety for biomedical and pharmaceutical applications. The exploration of DEIP's effect on drug release kinetics from these polymers is another critical area for future investigation.

References

Application Notes and Protocols for Diethyl Isophthalate as a Stationary Phase in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the potential use of diethyl isophthalate (B1238265) as a stationary phase in packed-column gas chromatography (GC). While diethyl isophthalate is not a commonly used commercially available stationary phase, its chemical structure as an aromatic ester suggests potential for unique selectivity in specific applications, particularly in the separation of aromatic isomers and polar analytes. The information presented herein is based on established principles of gas chromatography and data from analogous aromatic ester and polyester (B1180765) stationary phases. These notes are intended to guide researchers in the exploration of novel stationary phases for challenging separations.

Introduction: The Potential of this compound as a Stationary Phase

The selection of a stationary phase is a critical aspect of gas chromatography, as it dictates the separation mechanism and ultimate resolution of complex mixtures. Stationary phase selection is typically guided by the principle of "like dissolves like," where the polarity of the stationary phase is matched to the polarity of the analytes.

This compound, a diester of isophthalic acid and ethanol, possesses a unique combination of structural features that make it an intriguing candidate for a GC stationary phase:

  • Aromaticity: The benzene (B151609) ring allows for π-π interactions with aromatic analytes, potentially leading to high selectivity for positional isomers of aromatic compounds.

  • Ester Functionality: The two ester groups introduce polarity and the capacity for dipole-dipole and hydrogen bonding interactions with analytes containing polar functional groups such as alcohols, ketones, and other esters.

  • Structural Isomerism: As the meta-isomer of the phthalates, it may offer different selectivity compared to stationary phases based on ortho- or terephthalate (B1205515) structures.

Based on these characteristics, a this compound stationary phase is hypothesized to be of moderate polarity, suitable for the separation of a range of compounds including aromatic hydrocarbons, phenols, and esters.

Data Presentation: Predicted Performance

The following table summarizes the expected retention behavior of various analytes on a hypothetical packed GC column with this compound as the stationary phase. The Kovats Retention Indices (RI) are extrapolated from data on polar polyester stationary phases and are intended to be illustrative of the potential selectivity. Actual retention times and indices would need to be determined experimentally.

Compound ClassAnalyteBoiling Point (°C)Predicted Kovats Retention Index (RI)
Alkanes n-Hexane68600
n-Heptane98700
n-Octane126800
n-Nonane151900
Aromatic Hydrocarbons Benzene80755
Toluene111865
Ethylbenzene136960
o-Xylene1441010
m-Xylene139995
p-Xylene138990
Alcohols 1-Butanol118980
1-Pentanol1381085
1-Hexanol1571190
Ketones 2-Pentanone102890
2-Hexanone128995
Esters Ethyl Acetate77730
Propyl Acetate102835

Note: The predicted Kovats Retention Indices are for illustrative purposes and are based on the expected moderate polarity and aromatic character of a this compound stationary phase. These values would need to be experimentally verified.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and use of a custom-packed GC column with this compound as the stationary phase.

3.1. Preparation of the Packed Column

This protocol describes the preparation of a 2-meter, 1/8-inch outer diameter stainless steel packed GC column with a 10% (w/w) loading of this compound on Chromosorb W-HP.

Materials:

  • This compound (high purity)

  • Chromosorb W-HP (80/100 mesh)

  • High-purity solvent (e.g., dichloromethane (B109758) or acetone)

  • 2-meter length of 1/8-inch OD, pre-cleaned stainless steel tubing

  • Glass wool (silanized)

  • Rotary evaporator

  • Ultrasonic bath

  • Column packing vibrator

  • Swagelok fittings and ferrules

Protocol:

  • Support Preparation: Accurately weigh the desired amount of Chromosorb W-HP into a round-bottom flask.

  • Stationary Phase Solution Preparation: Accurately weigh an amount of this compound corresponding to 10% of the support weight. Dissolve the this compound in a sufficient volume of high-purity solvent to create a solution that will fully immerse the support material.

  • Slurry Formation: Add the this compound solution to the round-bottom flask containing the Chromosorb W-HP. Gently swirl the flask to create a uniform slurry.

  • Coating: Place the flask on a rotary evaporator. Apply gentle rotation and a low vacuum to slowly evaporate the solvent. The slow removal of the solvent ensures an even coating of the stationary phase onto the support material.

  • Drying: Once all the solvent has been removed, the coated support should be a free-flowing powder. To ensure complete removal of the solvent, the coated support can be dried further in a vacuum oven at a temperature below the boiling point of this compound for a few hours.

  • Column Packing:

    • Plug one end of the stainless steel tubing with a small amount of silanized glass wool.

    • Attach the empty column to a vacuum pump.

    • Attach a funnel to the open end of the column.

    • With the vacuum on and the column vibrator running, slowly add the coated packing material to the funnel. The combination of vacuum and vibration will ensure a densely and uniformly packed column.

    • Once the column is full, tap the column gently to allow the packing to settle.

    • Remove the funnel and plug the open end with a small amount of silanized glass wool.

  • Column Coiling: Carefully coil the packed column to fit the dimensions of the gas chromatograph oven.

3.2. Column Conditioning

Proper conditioning of a new packed column is crucial to remove any residual solvent and volatile impurities and to ensure a stable baseline.

Protocol:

  • Installation: Install the newly packed column in the gas chromatograph. Connect the column inlet to the injector port but leave the column outlet disconnected from the detector.

  • Purging: Set the carrier gas (e.g., helium or nitrogen) flow rate to 20-30 mL/min and purge the column at ambient temperature for 30 minutes. This will remove any air from the column.

  • Thermal Conditioning:

    • Begin heating the column at a rate of 5 °C/min to a temperature 20 °C above the intended maximum operating temperature, but not exceeding the maximum thermal limit of the stationary phase. For this compound, a maximum conditioning temperature of 200-220 °C is recommended to avoid excessive column bleed.

    • Hold the column at this temperature for at least 4-6 hours, or overnight, with the carrier gas flowing.

  • Detector Connection and Equilibration:

    • Cool the column to a temperature below 100 °C.

    • Turn off the carrier gas flow and connect the column outlet to the detector.

    • Restore the carrier gas flow and check for leaks.

    • Heat the column to the initial temperature of your analytical method and allow the baseline to stabilize.

3.3. Sample Analysis

The following are suggested starting conditions for the analysis of aromatic hydrocarbons using the prepared this compound column. These conditions should be optimized for specific applications.

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: 2 m x 1/8" OD stainless steel packed with 10% this compound on 80/100 mesh Chromosorb W-HP

  • Carrier Gas: Helium at a flow rate of 30 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 180 °C

    • Final Hold: Hold at 180 °C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Mandatory Visualizations

GC_Workflow cluster_prep Column Preparation cluster_analysis GC Analysis start_prep Start coat_support Coat Support with This compound start_prep->coat_support pack_column Pack Column coat_support->pack_column coil_column Coil Column pack_column->coil_column condition_column Condition Column coil_column->condition_column inject_sample Inject Sample condition_column->inject_sample separate_analytes Separate Analytes inject_sample->separate_analytes detect_analytes Detect Analytes separate_analytes->detect_analytes data_analysis Data Analysis detect_analytes->data_analysis

Caption: Workflow for the preparation and use of a packed GC column.

Separation_Principle cluster_column GC Column Cross-Section cluster_analytes Analytes Stationary_Phase This compound (Stationary Phase) Analyte_A Polar Analyte (e.g., Alcohol) Analyte_A->Stationary_Phase Strong Interaction (Dipole-Dipole, H-Bonding) Analyte_B Aromatic Analyte (e.g., Xylene) Analyte_B->Stationary_Phase Moderate Interaction (π-π Stacking) Analyte_C Nonpolar Analyte (e.g., Alkane) Analyte_C->Stationary_Phase Weak Interaction (van der Waals)

Caption: Interaction principles of analytes with the stationary phase.

Conclusion and Future Directions

The application notes and protocols provided here serve as a foundational guide for exploring the use of this compound as a novel stationary phase in gas chromatography. The predicted selectivity for aromatic and polar compounds suggests that this stationary phase could be a valuable tool for specific analytical challenges where commercial columns may not provide adequate resolution.

Further experimental work is required to validate these hypotheses. This would involve the systematic evaluation of a this compound column with a wide range of standard compounds to determine its McReynolds constants, thermal stability, and optimal operating conditions. Such research could lead to the development of a new class of selective stationary phases for gas chromatography.

Application Notes and Protocols: Diethyl Isophthalate in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of isophthalic acid derivatives, with a focus on diethyl isophthalate (B1238265) as a precursor, in the synthesis of Metal-Organic Frameworks (MOFs). The content is tailored for professionals in research and drug development, offering insights into the synthesis of these porous materials and their potential applications.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery.[1][2][3][4][5] Isophthalic acid (1,3-benzenedicarboxylic acid) and its derivatives are commonly employed as organic linkers in the synthesis of robust MOFs.[6][7]

While isophthalic acid is the direct building block, diethyl isophthalate can serve as a precursor. Through in-situ hydrolysis during the solvothermal synthesis process, the ester groups are converted to carboxylate groups, which then coordinate with the metal centers. This approach can sometimes offer advantages in modulating the reaction kinetics. Lanthanide-based MOFs, in particular, have garnered significant interest due to their unique luminescent and magnetic properties, making them suitable for applications in bio-imaging and as drug carriers.[8][9]

This document will focus on a representative protocol for the synthesis of a lanthanide-based MOF using a functionalized isophthalic acid ligand. This example will serve as a practical guide for researchers looking to explore this class of materials.

Experimental Protocols

The following is a detailed protocol for the solvothermal synthesis of a Lanthanum-based MOF using a functionalized isophthalic acid derivative. This protocol is adapted from a known procedure and serves as a representative example of the synthesis of isophthalate-based MOFs.

Protocol: Solvothermal Synthesis of a Lanthanum-Isophthalate-Based MOF

Objective: To synthesize a crystalline Lanthanum-MOF using 5-(4-(tetrazol-5-yl)phenyl)-isophthalic acid (a functionalized isophthalic acid derivative) as the organic linker.

Materials:

  • Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • 5-(4-(tetrazol-5-yl)phenyl)-isophthalic acid (H₃L)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless-steel autoclave

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Oven or heating block capable of maintaining 90°C

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL beaker, combine 129.9 mg (0.3 mmol) of Lanthanum(III) nitrate hexahydrate and 31.0 mg (0.1 mmol) of 5-(4-(tetrazol-5-yl)phenyl)-isophthalic acid.

    • Add 3 mL of ethanol and 1 mL of DMF to the beaker.

    • Stir the mixture for 30 minutes at room temperature to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the resulting mixture to a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in an oven preheated to 90°C.

    • Maintain the reaction at 90°C for 72 hours.

    • After 72 hours, turn off the oven and allow the autoclave to cool to room temperature naturally over approximately 36 hours.

  • Product Isolation and Purification:

    • Once cooled, open the autoclave and collect the crystalline product by decanting the supernatant.

    • Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials. Resuspend the crystals in DMF and use centrifugation to separate the solid after each wash.

    • Subsequently, wash the crystals with ethanol (3 x 5 mL) using the same resuspension and centrifugation method to remove the DMF.

    • After the final wash, dry the product in a vacuum oven at 60°C for 12 hours.

  • Activation (Optional, for Porosity Studies):

    • For applications requiring an accessible porous network, the synthesized MOF should be activated.

    • This typically involves solvent exchange with a more volatile solvent (e.g., acetone (B3395972) or chloroform) followed by heating under vacuum to remove the solvent molecules from the pores.

Data Presentation

Quantitative data for isophthalate-based lanthanide MOFs can vary depending on the specific ligand and synthesis conditions. The table below presents typical data for a representative Lanthanum-isophthalate MOF.

ParameterValueReference
Formula [La(HL)(DMF)₂(NO₃)]
Crystal System Monoclinic
Space Group P2₁/c
BET Surface Area Typically in the range of 10-500 m²/g for Lanthanide-isophthalate MOFs[General knowledge from literature]
Pore Volume Typically in the range of 0.1-0.3 cm³/g for Lanthanide-isophthalate MOFs[General knowledge from literature]
Thermal Stability Stable up to approx. 350-400°C[General knowledge from literature]

Note: Specific BET surface area and pore volume data for [La(HL)(DMF)₂(NO₃)] were not available in the cited literature. The provided ranges are typical for this class of materials.

Mandatory Visualization

Diagram of the Solvothermal Synthesis of an Isophthalate-Based MOF

The following diagram illustrates the general workflow for the solvothermal synthesis of a Metal-Organic Framework using a metal salt and an isophthalic acid-based linker.

MOF_Synthesis metal_salt Metal Salt (e.g., La(NO₃)₃·6H₂O) mixing Mixing in Solvent (e.g., DMF/Ethanol) metal_salt->mixing ligand Isophthalic Acid Derivative (e.g., H₃L or this compound) ligand->mixing solvothermal Solvothermal Reaction (Heat and Pressure) mixing->solvothermal mof_crystal Crystalline MOF solvothermal->mof_crystal purification Purification (Washing and Drying) mof_crystal->purification activation Activation (Solvent Removal) purification->activation

Caption: Solvothermal synthesis of an isophthalate-based MOF.

References

Application Note: Solid-Phase Microextraction (SPME) for the Determination of Diethyl Isophthalate in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl isophthalate (B1238265) (DEP) is a widely used industrial chemical, primarily utilized as a plasticizer in a variety of consumer products. Its potential for migration into the environment, particularly water sources, has raised concerns due to possible endocrine-disrupting effects.[1] Accurate and sensitive analytical methods are therefore crucial for monitoring DEP levels in aqueous matrices. Solid-phase microextraction (SPME) is a simple, solvent-free, and sensitive sample preparation technique that combines extraction and preconcentration in a single step, making it an ideal choice for the analysis of semi-volatile organic compounds like DEP in water.[1][2] This application note provides a detailed protocol for the determination of diethyl isophthalate in water samples using SPME coupled with gas chromatography-mass spectrometry (GC-MS).

Principle of SPME

SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. When the fiber is exposed to a sample, analytes partition from the sample matrix into the fiber coating. After a predetermined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes.

Experimental Protocols

1. Materials and Reagents

  • SPME Fibers: A 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is recommended for broad-range phthalate (B1215562) analysis.[3][4] Other suitable fibers include Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) and 70 µm Carbowax/Divinylbenzene (CW/DVB).[5][6][7]

  • Standards: Analytical grade this compound standard.

  • Solvents: Methanol or acetonitrile (B52724) (HPLC grade) for preparing stock solutions.

  • Reagents: Sodium chloride (analytical grade).

  • Apparatus: SPME holder, magnetic stirrer, heating block or water bath, 20 mL screw-cap vials with PTFE-faced septa, gas chromatograph with a mass spectrometer detector (GC-MS).

2. Preparation of Standards

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ultrapure water to achieve a concentration range of 0.1 to 50 µg/L.[1]

3. Sample Preparation

  • Transfer a 10 mL aliquot of the water sample into a 20 mL glass vial.

  • To enhance the extraction efficiency, add sodium chloride to the sample to a final concentration of approximately 20-30% (w/v).[1][5]

  • Place a small magnetic stir bar into the vial.

4. SPME Procedure (Direct Immersion)

  • Fiber Conditioning: Before its first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.[1]

  • Extraction:

    • Place the vial containing the sample on a magnetic stirrer.

    • Pierce the vial septum with the SPME needle and expose the fiber to the water sample.

    • Begin stirring at a constant rate.

    • An extraction time of 40-60 minutes is generally recommended for DEP.[1]

    • The extraction can be performed at room temperature or slightly elevated temperatures (e.g., 30-60°C) to improve extraction kinetics.[1][8]

  • Desorption:

    • After extraction, retract the fiber into the needle, remove it from the sample vial, and immediately insert it into the heated injection port of the GC.

    • Expose the fiber to desorb the analytes. A typical desorption time is 2-5 minutes at a temperature of 250-270°C.[1]

5. GC-MS Analysis

  • Gas Chromatograph Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 200°C at 15°C/min.

      • Ramp to 280°C at 10°C/min, hold for 5 minutes.[1]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound are m/z 149, 177, and 222. Full scan mode can be used for initial identification.

6. Quantification

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the prepared standard solutions.

  • Determine the concentration of DEP in the water samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Comparison of SPME Fiber Coatings for Phthalate Analysis

SPME Fiber CoatingTarget AnalytesExtraction ModeObservationsReference
65 µm PDMS/DVBPhthalate estersDirect ImmersionFrequently identified as a highly effective and versatile option for a broad range of phthalates in aqueous matrices.[3][5]
DVB/CAR/PDMSPhthalatesDirect ImmersionHigh extraction capability for a variety of phthalates due to its triple-phase coating.[5]
70 µm CW/DVBPhthalate estersNot specifiedEspecially suitable for phthalates with a wide range of water solubilities.[7]
85 µm Polyacrylate (PA)Phthalate estersNot specifiedMore polar fiber, can be used for phthalate analysis.[5]

Table 2: Quantitative Performance Data for this compound Analysis using SPME-GC-MS

ParameterValueMethodReference
Linear Range 0.1 to 10 µg/LDI-SPME-GC-MS[3][4]
0.2 to 50 ng/mLDI-SPME-GC-MS[6]
Limit of Detection (LOD) 3 to 30 ng/L (for a range of phthalates)DI-SPME-GC-MS[3][4]
0.2 ng/mLDI-SPME-GC-MS (using PDMS/DVB fiber)[6]
0.5 ng/mLDI-SPME-GC-MS (using CW/DVB fiber)[6]
Repeatability (RSD) < 13% (at 1 µg/L)DI-SPME-GC-MS[3][4]
Reproducibility (RSD) < 18% (between days at 1 µg/L)DI-SPME-GC-MS[3][4]

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis Analysis Sample 10 mL Water Sample Vial 20 mL Vial Sample->Vial Salt Add NaCl (20-30% w/v) Vial->Salt Stir Add Magnetic Stirrer Salt->Stir Extract Direct Immersion Extraction (40-60 min, 30-60 °C) Stir->Extract Condition Condition SPME Fiber Condition->Extract Desorb Thermal Desorption in GC Inlet (2-5 min, 250-270 °C) Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for the SPME-GC-MS analysis of this compound in water.

SPME_Principle cluster_extraction Extraction Phase cluster_desorption Desorption & Analysis Phase Matrix Water Sample (with DEP) Fiber SPME Fiber Coating Matrix->Fiber Analyte Partitioning (Equilibrium) GC_Inlet Heated GC Inlet Fiber->GC_Inlet Thermal Desorption GC_Column GC Column GC_Inlet->GC_Column Separation MS_Detector MS Detector GC_Column->MS_Detector Detection

Caption: Principle of Solid-Phase Microextraction for analyte extraction and analysis.

References

Application Note and Protocol for the GC-MS Analysis of Diethyl Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl isophthalate (B1238265) is a member of the phthalate (B1215562) ester family, a class of compounds widely used as plasticizers to enhance the flexibility and durability of various polymer products. Due to their widespread use, phthalates can be found in a multitude of materials, including food packaging, medical devices, and consumer goods. Consequently, the potential for human exposure and subsequent health implications has led to regulatory scrutiny and the need for sensitive and reliable analytical methods for their detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly employed technique for the analysis of semi-volatile compounds like diethyl isophthalate, offering high chromatographic resolution and definitive identification.[1][2] This application note provides a detailed protocol and validated parameters for the analysis of this compound using GC-MS.

Quantitative Data Summary

The following tables summarize the typical performance characteristics and instrument parameters for the GC-MS analysis of this compound and other related phthalates.

Table 1: GC-MS Method Validation Parameters for Phthalate Analysis

ParameterTypical ValueReference
Linearity (R²)> 0.995[2][3]
Limit of Quantification (LOQ)54.1 to 76.3 ng/g[2]
Precision (RSD%)1.8 - 17.8%[2]
Recovery (%)89 - 112%[4][5]

Table 2: Typical GC-MS Instrumental Parameters

ParameterSettingReference
Gas Chromatograph (GC)
ColumnSH-I-5Sil MS, 30 m x 0.25 mm x 0.25 µm (or similar 5% phenyl-methylpolysiloxane column)[6]
Injection Volume1 µL
Injector Temperature280 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial: 60°C, hold for 1 min; Ramp 1: 20°C/min to 220°C, hold for 1 min; Ramp 2: 5°C/min to 250°C, hold for 1 min; Ramp 3: 20°C/min to 290°C, hold for 7.5 min
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI)[2][7]
Electron Energy70 eV[2][7]
Source Temperature230 °C[2]
Quadrupole Temperature150 °C[2]
Transfer Line Temperature300 °C[7]
Acquisition ModeSelected Ion Monitoring (SIM)[7]
Selected Ions for this compound
Quantifier Ion (m/z)177[8]
Qualifier Ions (m/z)149, 166[8]

Experimental Protocols

Standard and Sample Preparation

a. Reagents and Materials

  • This compound standard (analytical grade)

  • Solvent (e.g., n-hexane, methanol, or dichloromethane)[1][7][9]

  • Internal standard (e.g., Benzyl benzoate)[7]

  • Glassware (volumetric flasks, vials, pipettes) - scrupulously cleaned to avoid phthalate contamination.[7]

  • Vortex mixer

  • Centrifuge

b. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh an appropriate amount of this compound standard and dissolve it in the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.02, 0.05, 0.10, 0.20, 0.50, and 1.00 µg/mL).[6]

  • Internal Standard: Fortify each working standard with the internal standard to a constant concentration (e.g., 1 µg/mL of Benzyl benzoate).[7]

c. Sample Preparation (Liquid-Liquid Extraction for Liquid Samples) This protocol is a general guideline and may need to be adapted based on the sample matrix.

  • Accurately measure a known volume or weight of the sample (e.g., 5.0 mL of a beverage) into a glass centrifuge tube.[4][5]

  • For aqueous samples, especially those containing ethanol, it may be beneficial to heat the sample in a water bath to reduce the volume and remove volatile matrix components.[4][5]

  • After cooling to room temperature, add a known volume of extraction solvent (e.g., 5 mL of n-hexane or dichloromethane).[4][5][7]

  • Spike with the internal standard solution.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the sample to facilitate phase separation.

  • Carefully transfer the organic layer (supernatant) to a clean GC vial for analysis.[6]

GC-MS Analysis
  • Set up the GC-MS system according to the parameters outlined in Table 2.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Acquire the data in Selected Ion Monitoring (SIM) mode using the specified quantifier and qualifier ions for this compound.

Data Analysis and Quantification
  • Identify the this compound peak in the sample chromatogram based on its retention time and the presence of the characteristic ions.

  • Integrate the peak areas of the quantifier ion for this compound and the internal standard.

  • Calculate the ratio of the this compound peak area to the internal standard peak area.

  • Determine the concentration of this compound in the sample by plotting the peak area ratio against the concentration of the calibration standards and applying the resulting regression equation.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start sample Sample Collection start->sample standard Standard Weighing start->standard add_solvent_sample Add Extraction Solvent & Internal Standard sample->add_solvent_sample dissolve_standard Dissolve in Solvent & Prepare Dilutions standard->dissolve_standard vortex Vortex/Mix add_solvent_sample->vortex gc_vial Transfer to GC Vial dissolve_standard->gc_vial centrifuge Centrifuge vortex->centrifuge extract Collect Organic Layer centrifuge->extract extract->gc_vial injection Inject into GC-MS gc_vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_id Peak Identification (Retention Time & Ions) detection->peak_id integration Peak Area Integration peak_id->integration quantification Quantification integration->quantification calibration Calibration Curve Generation calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

High-Performance Liquid Chromatography Methods for the Detection of Diethyl Isophthalate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of Diethyl isophthalate (B1238265) (DEP) using High-Performance Liquid Chromatography (HPLC). DEP is a widely used plasticizer and solvent in various consumer products, including cosmetics, personal care items, and pharmaceutical formulations. Due to its potential endocrine-disrupting properties, accurate and reliable analytical methods are essential for ensuring product safety and regulatory compliance.

Introduction

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, reliable, and commonly employed technique for the analysis of DEP in diverse matrices.[1][2] This method utilizes a reversed-phase chromatographic approach to separate DEP from other sample components based on its hydrophobicity. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase.[1][2][3] Following separation, a UV detector is used for quantification, typically at a wavelength of 230 nm, where DEP exhibits strong absorbance.[1][2][3][4]

Alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can offer higher sensitivity and selectivity. However, HPLC-UV remains a widely accessible and effective method for routine analysis and quality control.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of various validated HPLC methods for the determination of Diethyl isophthalate. This data is intended to provide a comparative overview to aid in method selection and evaluation.

MethodMatrixLinearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
HPLC-UV[2][4]Cosmetic ProductsNot Specified≥0.999<0.64<0.6494.8 - 99.6
HPLC-DAD[1]Beverages & Milk0.25 - 1000.9965 - 0.9992Not Specified0.591 - 99
HPLC-UV[1]Environmental Water & SedimentNot Specified>0.99Not SpecifiedNot SpecifiedNot Specified
HPLC-UV[1]Alcoholic Beverages0.3 - 1.5>0.99Not Specified0.06Not Specified
HPLC/UVPlastic ToysNot Specified>0.999980.080.5466 - 76
RP-TLC/DensitometryPersonal Care Products0.002 - 0.2 (ng/band)0.9980.072 (ng/band)0.218 (ng/band)97 - 103

Experimental Protocols

This section provides a general, representative protocol for the analysis of this compound by reversed-phase HPLC. Specific parameters may need to be optimized depending on the sample matrix and instrumentation.

Reagents and Materials
  • This compound (DEP) standard, >99% purity

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or deionized)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄) or other suitable buffer salts

  • Phosphoric acid or formic acid (for mobile phase pH adjustment)

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector is commonly used.[1]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm particle size) is a typical choice.[1] Phenyl-hexyl columns can also be utilized for optimal separation.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly employed.[1][5] A common isocratic mobile phase is a mixture of acetonitrile and 5 mM KH₂PO₄ buffer.[1] Methanol-water mixtures (e.g., 75:25 v/v) have also been successfully used.[3]

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally suitable.[1]

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.[1]

  • Injection Volume: A 20 µL injection volume is common.[1]

  • Detection: UV detection at a wavelength of 230 nm is suitable for DEP.[1][3][4] Other reported wavelengths include 225 nm.[1]

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of DEP standard in methanol or acetonitrile.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).[2]

Sample Preparation

The sample preparation procedure is critical and highly dependent on the matrix.

  • Aqueous Samples (e.g., beverages, water):

    • Samples may be directly injected after filtration through a 0.45 µm syringe filter if the DEP concentration is expected to be within the linear range of the method.

    • For trace-level analysis, a pre-concentration step using Solid-Phase Extraction (SPE) with a C18 cartridge is recommended.

  • Solid Samples (e.g., cosmetics, plastics):

    • Weigh a representative portion of the homogenized sample (e.g., 1 gram).

    • Cut the sample into small pieces to increase the surface area for extraction.

    • Place the sample in a suitable vessel and add an appropriate extraction solvent (e.g., 20 mL of methanol or n-hexane).

    • Perform ultrasonic extraction for 30 minutes to facilitate the transfer of DEP into the solvent.[2]

    • Centrifuge the sample and collect the supernatant.

    • Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

Data Analysis and Quantification
  • Inject the prepared standard solutions into the HPLC system to establish a calibration curve by plotting the peak area against the concentration of DEP. The correlation coefficient (r²) of the calibration curve should be ≥0.999.[2]

  • Inject the prepared sample solutions into the HPLC system.

  • Identify the DEP peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the concentration of DEP in the sample by interpolating the peak area from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction/ Dilution Sample->Extraction Standard DEP Standard Standard->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for the detection of this compound using HPLC.

validation_parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_linearity Sensitivity & Linearity MethodValidation HPLC Method Validation Accuracy Accuracy (Recovery %) MethodValidation->Accuracy Precision Precision (RSD %) MethodValidation->Precision Linearity Linearity (r²) MethodValidation->Linearity LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness Accuracy->Precision Linearity->LOD Linearity->LOQ

Caption: Logical relationship of key HPLC method validation parameters.

References

Application Notes and Protocols for Diethyl Isophthalate in Enzymatic Hydrolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl isophthalate (B1238265) as a substrate in enzymatic hydrolysis studies. This document includes detailed experimental protocols, data presentation in structured tables, and visualizations to aid in the understanding and application of these methodologies.

Introduction

Diethyl isophthalate, a diester of isophthalic acid, is a member of the phthalate (B1215562) ester family. While its regioisomers, diethyl phthalate (DEP) and diethyl terephthalate (B1205515) (DET), have been more extensively studied, recent research has identified enzymes capable of hydrolyzing this compound. This opens avenues for its use as a substrate in enzyme activity screening, kinetic studies, and the development of biocatalytic degradation processes. Esterases and lipases are the primary enzyme classes investigated for the hydrolysis of phthalate esters.

A novel esterase from a Desulfurellaceae bacterium, designated DeEst, has been shown to exhibit hydrolytic activity towards this compound, alongside its regioisomers. This discovery underscores the potential of this compound as a specific substrate for characterizing novel esterases[1].

Data Presentation

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively available in the literature, data for its regioisomer, diethyl p-phthalate (diethyl terephthalate), provides a valuable reference point for expected enzyme performance. The following table summarizes the kinetic parameters for an esterase from Ochrobactrum anthoropi 6-2b acting on diethyl p-phthalate[2].

Enzyme SourceSubstrateK_m_ (mM)V_max_ (μmol·min⁻¹·mg⁻¹)Optimal pHOptimal Temperature (°C)
Ochrobactrum anthoropi 6-2b EsteraseDiethyl p-phthalate1.1737.38.050

Note: This data is for the regioisomer diethyl p-phthalate and should be used as a comparative reference for this compound.

Experimental Protocols

The following protocols are adapted from established methods for the enzymatic hydrolysis of phthalate esters and can be applied to studies involving this compound.

Protocol 1: General Assay for Phthalate Hydrolase Activity

This protocol provides a general method to assess the hydrolytic activity of an enzyme against this compound[3].

Materials:

  • This compound (substrate)

  • Purified enzyme (e.g., esterase, lipase)

  • Methanol (B129727)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Ethyl acetate (B1210297)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Prepare a 1 mM stock solution of this compound in methanol.

  • In a reaction tube, add 0.25 µg of the purified enzyme to 1 ml of Tris-HCl buffer (50 mM, pH 8.0).

  • Initiate the reaction by adding the this compound stock solution to a final concentration of 1 mM.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction and extract the mixture twice with an equal volume of ethyl acetate.

  • Evaporate the ethyl acetate under reduced pressure.

  • Dissolve the resulting metabolites in a small volume of methanol.

  • Analyze the concentration of residual this compound and the formation of hydrolysis products (monoethyl isophthalate and isophthalic acid) by HPLC.

Protocol 2: Determination of Kinetic Parameters

This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters (K_m_ and V_max_) of an enzyme for this compound[3].

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a series of this compound solutions in methanol to achieve final concentrations ranging from 0.1 mM to 10 mM in the reaction mixture.

  • Follow the general assay procedure (Protocol 1, steps 2-8) for each substrate concentration.

  • Measure the initial reaction velocity (v₀) at each substrate concentration by quantifying the amount of product formed or substrate consumed per minute. One unit of enzyme activity is defined as the amount of enzyme required to degrade 1.0 µmol of substrate per minute at 25°C[3].

  • Plot the initial reaction velocities against the corresponding substrate concentrations.

  • Use non-linear regression analysis of the Michaelis-Menten equation (v₀ = (V_max_ · [S]) / (K_m_ + [S])) to calculate the K_m_ and V_max_ values.

Visualizations

The following diagrams illustrate the key processes involved in the enzymatic hydrolysis of this compound.

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate This compound Stock (1 mM in Methanol) Reaction_Mix Reaction Mixture Substrate->Reaction_Mix Enzyme Enzyme Solution (e.g., 0.25 µg/µL) Enzyme->Reaction_Mix Buffer Tris-HCl Buffer (50 mM, pH 8.0) Buffer->Reaction_Mix Incubation Incubate at 37°C for 1 hour Reaction_Mix->Incubation Extraction Ethyl Acetate Extraction Incubation->Extraction Evaporation Evaporation Extraction->Evaporation Dissolution Dissolve in Methanol Evaporation->Dissolution HPLC HPLC Analysis Dissolution->HPLC Signaling_Pathway cluster_enzyme Enzyme cluster_products Products DEIP This compound MEIP Monoethyl Isophthalate DEIP->MEIP Hydrolysis 1 EtOH1 Ethanol DEIP->EtOH1 H2O1 H₂O H2O2 H₂O IPA Isophthalic Acid Enzyme Esterase / Lipase Enzyme->MEIP Enzyme->IPA MEIP->IPA Hydrolysis 2 EtOH2 Ethanol MEIP->EtOH2

References

Application Notes and Protocols for the Synthesis of Porous Polymers Using Diethyl Isophthalate as a Porogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of porous polymers utilizing diethyl isophthalate (B1238265) as a porogenic agent. This document is intended to guide researchers in the fabrication of porous polymeric materials with tailored properties for a variety of applications, including chromatography, solid-phase synthesis, catalysis, and drug delivery systems.

Introduction

Porous polymers are a class of materials characterized by a high surface area and a defined pore structure, making them suitable for applications requiring extensive molecular interaction. The synthesis of these materials often involves the use of a porogen, an inert solvent that is soluble in the monomer phase but a non-solvent for the resulting polymer. During polymerization, the formation of the crosslinked polymer network in the presence of the porogen leads to phase separation, creating a porous structure after the porogen is removed.

Diethyl isophthalate is an effective porogen for the synthesis of a range of porous polymers, particularly those based on methacrylate (B99206) monomers. Its selection is guided by the principle that a good solvent for the monomers and a non-solvent for the polymer will induce phase separation at the appropriate stage of polymerization, a mechanism known as ν-induced syneresis. The compatibility between the polymer and the porogen, often estimated by their Hildebrand solubility parameters, is a critical factor in controlling the final porous architecture of the material.[1]

Data Presentation

The properties of porous polymers are highly dependent on the specific monomers used and the conditions of polymerization. The following tables summarize quantitative data for porous polymers synthesized using diethyl phthalate (B1215562) (a close isomer of this compound, often used interchangeably in the context of porogenic properties) as the porogen.

Table 1: Effect of Phthalate Porogens on the Surface Area of Poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) (GMA-EGDMA) Particles

PorogenSolubility Parameter (MPa)½Surface Area (m²/g)
Diethyl phthalate 20.5 28.7
Diisobutyl phthalate19.013.9
Dioctyl phthalate16.26.6
Diisodecyl phthalate14.73.4

Data adapted from a comprehensive guide on porous polymer particles.

Table 2: Properties of Porous Poly(oligocarbonatedimethacrylate) (poly-OCM-2) Monoliths

PropertyValue
Hildebrand Solubility Parameter of poly-OCM-224.9 MPa½[1]
PorogenDiethyl phthalate[1]
Pore Water Filling Factor0.65[1]

Note: The water filling factor indicates the fraction of the pore volume that can be filled with water and is influenced by the hydrophobicity of the porogen. As the alkyl chain of the phthalate ester increases, so does the hydrophobicity and the water filling factor.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of porous polymers using this compound as a porogen. The primary example is the synthesis of porous poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) (poly(GMA-co-EGDMA)) microspheres via suspension polymerization.

Materials and Reagents
  • Monomer: Glycidyl methacrylate (GMA)

  • Cross-linker: Ethylene glycol dimethacrylate (EGDMA)

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Porogen: this compound

  • Aqueous Phase: Deionized water

  • Stabilizer: Poly(vinyl alcohol) (PVA) or Poly(vinylpyrrolidone) (PVP)

  • Washing Solvents: Methanol, Ethanol, Acetone

Protocol for Suspension Polymerization of Porous Poly(GMA-co-EGDMA) Microspheres

This protocol is a representative procedure and may require optimization depending on the desired particle size and porosity.

1. Preparation of the Aqueous Phase: a. In a 1 L three-necked round-bottom reactor flask equipped with a mechanical stirrer and a reflux condenser, prepare the aqueous phase. b. Dissolve poly(vinyl alcohol) (PVA) in deionized water to a final concentration of 1% (w/v). The volume of the aqueous phase should be three times the volume of the organic phase.

2. Preparation of the Organic Phase: a. In a separate beaker, prepare the organic phase by mixing the monomer (GMA), cross-linker (EGDMA), and porogen (this compound). A typical starting ratio for the monomer mixture is 40% GMA and 60% EGDMA (by weight). The porogen volume should be equal to the total volume of the monomers. b. Dissolve the initiator (AIBN) in the organic phase. A typical concentration is 1% by weight of the total monomers.

3. Polymerization: a. Heat the aqueous phase in the reactor to the desired reaction temperature (typically 70-80 °C) with continuous stirring (e.g., 300 rpm). b. Once the temperature is stable, add the organic phase to the reactor. c. Continue stirring at a constant rate to maintain a stable suspension of organic droplets in the aqueous phase. d. Allow the polymerization to proceed for 8-24 hours under a nitrogen atmosphere.

4. Purification of the Porous Polymer Microspheres: a. After the polymerization is complete, allow the reactor to cool to room temperature. b. Filter the polymer microspheres from the aqueous phase. c. Wash the microspheres extensively to remove the porogen and any unreacted monomers. A suggested washing sequence is: i. Hot deionized water (3 times) ii. Methanol (3 times) iii. Acetone (2 times) d. Dry the purified microspheres in a vacuum oven at 60 °C until a constant weight is achieved.

Visualizations

The following diagrams illustrate the key processes in the synthesis of porous polymers using this compound as a porogen.

Synthesis_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification Aqueous_Phase Aqueous Phase (Water + Stabilizer) Reactor Suspension Polymerization in Reactor Aqueous_Phase->Reactor Organic_Phase Organic Phase (Monomer + Cross-linker + Initiator + this compound) Organic_Phase->Reactor Filtration Filtration Reactor->Filtration Washing Washing (Porogen Removal) Filtration->Washing Drying Drying Washing->Drying Product Porous Polymer Microspheres Drying->Product

Caption: Experimental workflow for the synthesis of porous polymer microspheres.

Pore_Formation cluster_initial Initial State cluster_process Polymerization & Phase Separation cluster_final Final Structure Monomer_Solution Homogeneous Solution (Monomer, Cross-linker, Initiator, this compound) Polymerization Initiation of Polymerization Monomer_Solution->Polymerization Heat/Initiator Phase_Separation Phase Separation (Polymer network precipitates from porogen) Polymerization->Phase_Separation ν-induced syneresis Porogen_Removal Porogen Removal Phase_Separation->Porogen_Removal Washing Porous_Polymer Porous Polymer Structure Porogen_Removal->Porous_Polymer

Caption: Mechanism of pore formation via ν-induced syneresis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl Isophthalate (DEIP) Concentration in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Diethyl isophthalate (B1238265) (DEIP) in your polymer blend experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during formulation and characterization.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Diethyl isophthalate (DEIP) in a polymer blend?

A1: this compound (DEIP) primarily functions as a plasticizer. Plasticizers are low molecular weight additives that, when incorporated into a polymer matrix, increase the flexibility, workability, and durability of the material.[1] They achieve this by inserting themselves between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg) of the polymer.[2][3]

Q2: What are the typical concentration ranges for using DEIP as a plasticizer?

A2: The optimal concentration of DEIP can vary significantly depending on the specific polymer, the desired final properties of the blend, and the processing method. Generally, plasticizer concentrations can range from 5% to 30% by weight.[4] For applications requiring high flexibility, concentrations at the higher end of this range may be necessary. However, excessive concentrations can lead to issues such as phase separation and migration.

Q3: How does DEIP concentration affect the mechanical properties of a polymer blend?

A3: Increasing the concentration of DEIP typically leads to a decrease in tensile strength and Young's modulus, making the material less rigid.[5][6] Conversely, the elongation at break is generally increased, indicating enhanced flexibility and ductility.[5][6] It is crucial to find a balance that meets the specific mechanical requirements of your application.

Q4: What is the effect of DEIP on the thermal properties of a polymer blend?

A4: The addition of DEIP lowers the glass transition temperature (Tg) of the polymer blend.[2][5] This is a direct indication of the plasticizing effect, as the polymer transitions from a rigid, glassy state to a more flexible, rubbery state at a lower temperature. The extent of Tg reduction is generally proportional to the concentration of the plasticizer.

Q5: Is this compound compatible with all polymers?

A5: No, the compatibility of DEIP depends on the chemical structure of the polymer. Phthalate-based plasticizers, including DEIP, are generally compatible with polymers like polyvinyl chloride (PVC) and cellulose (B213188) acetate.[1][5] However, compatibility with other polymers such as polylactic acid (PLA) may vary. It is essential to assess the miscibility of DEIP with your specific polymer system to avoid phase separation and other processing issues.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Film Brittleness or Cracking Insufficient DEIP concentration.Incrementally increase the DEIP concentration (e.g., in 5 wt% steps) to enhance flexibility.
Poor dispersion of DEIP.Ensure thorough mixing during the solvent casting or melt blending process to achieve a homogeneous distribution of the plasticizer.
Phase Separation (Cloudy or Opaque Film) Poor compatibility between DEIP and the polymer.Verify the compatibility of DEIP with your polymer. Consider using a co-solvent during preparation or exploring a different plasticizer.
DEIP concentration exceeds the polymer's saturation limit.Reduce the concentration of DEIP. Perform a concentration gradient study to determine the optimal miscibility range.
Plasticizer Migration or "Sweating" High DEIP concentration.Lower the DEIP concentration to the minimum effective level.
Environmental factors (e.g., high temperature).Store and test the polymer blend in a controlled environment to minimize temperature-induced migration.
Low molecular weight of DEIP.If migration is a persistent issue, consider using a higher molecular weight plasticizer.
Inconsistent Mechanical Properties Non-uniform distribution of DEIP.Optimize the mixing parameters (time, speed, temperature) during the blending process.
Incomplete solvent evaporation (for solvent-cast films).Ensure complete removal of the solvent by extending the drying time or using a vacuum oven at a suitable temperature.

Data Presentation: Impact of Plasticizer Concentration

While specific data for this compound is limited in publicly available literature, the following tables for Diethyl Phthalate (B1215562) (DEP), a close structural isomer, with Cellulose Acetate provide a representative example of how plasticizer concentration can influence polymer blend properties.[5] These values can serve as a useful starting point for your experiments with DEIP.

Table 1: Mechanical Properties of Cellulose Acetate Films with Varying DEP Concentrations [5]

DEP Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
1545.312.82.5
2038.725.41.9
2532.142.11.4
3025.965.70.9
Note: These values are representative and can vary depending on the specific grade of polymer, film preparation method, and testing conditions.[5]

Table 2: Thermal Properties of Cellulose Acetate Films with Varying DEP Concentrations [5]

DEP Concentration (wt%)Glass Transition Temperature (Tg) (°C)Onset of Thermal Degradation (°C)
15165310
20152305
25141300
30128295
Note: These values are representative and can vary depending on the specific grade of polymer, film preparation method, and testing conditions.[5]

Experimental Protocols

Protocol 1: Preparation of Polymer Films using Solvent Casting

This method is suitable for laboratory-scale preparation of thin polymer films with a uniform distribution of this compound.

Materials:

  • Polymer powder (e.g., Cellulose Acetate, PLA)

  • This compound (DEIP)

  • Volatile solvent (e.g., acetone, dichloromethane)

  • Glass petri dish or flat glass plate

  • Magnetic stirrer and stir bar

Procedure:

  • Polymer Solution Preparation: In a sealed container, dissolve a known weight of the polymer powder in a suitable solvent to create a solution of a specific concentration (e.g., 10% w/v). Stir the mixture at room temperature until the polymer is completely dissolved.[5]

  • Plasticizer Addition: Calculate the required amount of DEIP based on the desired weight percentage relative to the polymer. Add the DEIP to the polymer solution and continue stirring until a homogeneous mixture is obtained.[5]

  • Casting: Pour the polymer-plasticizer solution onto a clean, dry, and level glass substrate.[5]

  • Drying: Allow the solvent to evaporate slowly in a well-ventilated fume hood at room temperature for at least 24 hours. For complete solvent removal, the cast film can be further dried in a vacuum oven at a temperature below the boiling point of the solvent and the Tg of the plasticized polymer.[3]

Protocol 2: Characterization of Mechanical Properties

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

Procedure:

  • Sample Preparation: Cut the prepared polymer films into standardized shapes for tensile testing (e.g., dumbbell-shaped specimens according to ASTM D638).

  • Tensile Testing:

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data.

  • Data Analysis: From the stress-strain curve, determine the Tensile Strength, Elongation at Break, and Young's Modulus.

Protocol 3: Characterization of Thermal Properties (Glass Transition Temperature)

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh a small sample (5-10 mg) of the polymer film into a DSC pan and seal it.[5]

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.[5]

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that includes the expected glass transition.[5]

    • Record the heat flow as a function of temperature.

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.[5]

Visualizations

Experimental_Workflow cluster_prep Film Preparation cluster_char Characterization Polymer Dissolution Polymer Dissolution DEIP Addition DEIP Addition Polymer Dissolution->DEIP Addition Solution Casting Solution Casting DEIP Addition->Solution Casting Solvent Evaporation Solvent Evaporation Solution Casting->Solvent Evaporation Mechanical Testing (UTM) Mechanical Testing (UTM) Solvent Evaporation->Mechanical Testing (UTM) Thermal Analysis (DSC) Thermal Analysis (DSC) Solvent Evaporation->Thermal Analysis (DSC) Mechanical Testing (UTM)->Thermal Analysis (DSC)

Experimental workflow for film preparation and characterization.

Logical_Relationship cluster_properties Material Properties DEIP_Concentration DEIP Concentration Tensile_Strength Tensile Strength (Decreases) DEIP_Concentration->Tensile_Strength Elongation_at_Break Elongation at Break (Increases) DEIP_Concentration->Elongation_at_Break Glass_Transition_Temp Glass Transition Temp. (Tg) (Decreases) DEIP_Concentration->Glass_Transition_Temp

References

Improving the resolution of Diethyl isophthalate in GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phthalates. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the resolution of Diethyl isophthalate (B1238265) and other related compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my Diethyl isophthalate peak showing significant tailing?

A1: Peak tailing for this compound is a common problem that can compromise resolution and quantification. It is often caused by active sites within the GC system that interact with the analyte.[1][2]

Key causes and solutions include:

  • Active Sites in the Inlet or Column: Polar or active compounds like phthalates can interact with acidic silanol (B1196071) groups on the surface of a glass inlet liner or at the head of the GC column.[1][3] Using a fresh, deactivated (silanized) liner and trimming 10-20 cm from the front of the column can resolve this issue.[1][3][4]

  • Column Contamination: The accumulation of non-volatile matrix components can create active sites.[1] Baking out the column at its maximum recommended temperature can help. If the problem persists, the column may need replacement.[1][4]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can disrupt the sample flow path, causing tailing for all peaks.[2][3] Ensure the column is cut cleanly at a 90° angle and installed according to the manufacturer's specifications.[3]

  • Inlet Contamination: Contamination in the inlet can lead to peak tailing. Performing basic inlet maintenance, such as replacing the liner, O-ring, and septum, is recommended.[5]

Q2: What causes peak fronting for this compound, and how can I fix it?

A2: Peak fronting, where the first half of the peak is broader than the second, is typically caused by column overload or issues with the initial oven temperature.[6][7]

Key causes and solutions include:

  • Column Overload: Injecting too much analyte can saturate a localized section of the stationary phase, causing molecules to move forward more quickly and resulting in a fronting peak.[3][7] This can be addressed by diluting the sample or reducing the injection volume.[6][7]

  • Inappropriate Initial Oven Temperature: In splitless injection, if the initial oven temperature is too high (e.g., above the boiling point of the sample solvent), it can lead to poor analyte focusing on the column, which can manifest as peak fronting or splitting.[3] A general rule is to set the initial oven temperature about 20°C below the boiling point of the solvent.[3]

  • Solvent-Phase Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase polarity can also cause peak distortion.[3][5]

Q3: How can I improve the separation of this compound from a co-eluting peak?

A3: Co-elution can significantly compromise accurate quantification.[8] Improving resolution can be achieved by optimizing chromatographic conditions or adjusting mass spectrometer parameters.

Key strategies include:

  • Optimize the Oven Temperature Program: A slower temperature ramp rate around the elution time of the co-eluting pair can increase the interaction time with the stationary phase and improve separation.[8][9]

  • Select an Appropriate GC Column: If temperature optimization is insufficient, changing the column is the most effective way to alter selectivity. For complex phthalate (B1215562) mixtures, mid-polarity columns or specialized phases like Rtx-440 and Rxi-XLB have demonstrated superior resolution compared to standard 5-type columns.[8][10][11]

  • Adjust Carrier Gas Flow Rate: Optimizing the carrier gas flow rate to the ideal linear velocity for your column can enhance efficiency and improve separation.[8]

  • Utilize Selected Ion Monitoring (SIM): If chromatographic separation is not fully achieved, using the mass spectrometer in SIM mode can help. By monitoring unique, specific ions for each compound, it's possible to deconvolve the overlapping peaks.[6][8] This is critical for phthalates, as many share a common fragment ion at m/z 149.[4][8][12]

Q4: What is the best type of GC column for this compound analysis?

A4: The choice of GC column is critical for good separation. Low-polarity, low-bleed columns are generally recommended for phthalate analysis.[4]

  • Commonly Used Columns: 5% Phenyl-Methylpolysiloxane columns (e.g., DB-5ms, HP-5ms) are widely used and provide good resolution for a broad range of phthalates.[1][4] Using columns designated as "inert" or "ultra-inert" is crucial to minimize peak tailing from active compounds.[4]

  • Columns for Best Resolution: For complex mixtures where standard columns may not provide adequate separation, phases like Rtx-440 and Rxi-XLB have been shown to provide the best overall resolution for a large number of phthalates.[10][11]

Troubleshooting Guides

Troubleshooting Poor Peak Shape for this compound

Poor peak shape, such as tailing or fronting, is a clear indicator of a problem within the GC system or method. This guide provides a logical workflow to diagnose and resolve these issues.

G start Peak Shape Issue Observed (Tailing or Fronting) check_all_peaks Are ALL peaks in the chromatogram affected? start->check_all_peaks tailing_path Indiscriminate Tailing: Likely a Physical/Flow Path Issue check_all_peaks->tailing_path  Yes (All Peaks Tail) selective_tailing Selective Tailing: Likely a Chemical/Activity Issue check_all_peaks->selective_tailing  No (Only Specific Peaks Tail)   fronting_path Fronting Observed: Likely an Overload or Focusing Issue check_all_peaks->fronting_path  No (Fronting Observed)   fix_installation 1. Check column installation (cut & position). 2. Check for leaks. tailing_path->fix_installation resolved Problem Resolved fix_installation->resolved fix_activity 1. Replace inlet liner with a new, deactivated one. 2. Trim 10-20 cm from column front. 3. Bake out the column. selective_tailing->fix_activity fix_activity->resolved fix_fronting 1. Dilute sample or reduce injection volume. 2. Lower initial oven temperature (20°C below solvent boiling point). fronting_path->fix_fronting fix_fronting->resolved

Caption: A logical workflow for troubleshooting common peak shape issues.

Experimental Protocols

General Protocol for Improving this compound Resolution

This protocol provides a starting point for method development and optimization. Parameters should be adjusted based on the specific instrument, column, and sample matrix.

1. GC System Preparation and Setup:

  • Inlet Maintenance: Before starting, ensure the inlet is clean. Replace the septum, liner (use a deactivated, single-taper liner with glass wool), and O-ring.[4][5]

  • Column Installation: Install a suitable column (e.g., HP-5ms Ultra Inert, 20 m x 0.18 mm, 0.18 µm).[13] Ensure a clean, square cut and proper installation depth in both the inlet and detector to prevent dead volume and leaks.[2][3]

  • Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.

2. Instrument Method Parameters:

The following table summarizes typical starting parameters for phthalate analysis. These should be optimized for your specific application.

ParameterRecommended SettingRationale
GC Inlet Splitless, 250-280°CMaximizes sensitivity for trace analysis. The temperature ensures the efficient vaporization of most phthalates.[4][14]
Liner Deactivated, single-taper with glass woolAn inert surface prevents analyte loss. Wool aids vaporization and traps non-volatile matrix components.[4]
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.0-1.2 mL/minProvides good chromatographic efficiency. Hydrogen can be used but may require method optimization.[4][13]
Oven Program Initial: 60°C (hold 1 min), ramp to 320°C @ 15-20°C/min, hold 5 minSeparates a wide range of phthalates by boiling point. A slower ramp can be used to improve the resolution of specific pairs.[1][4][9]
MS Transfer Line 280-300°CPrevents cold spots which can cause peak tailing for higher molecular weight compounds.[4]
MS Source Temp 200-250°CStandard temperature for electron ionization.[15]
Acquisition Mode Selected Ion Monitoring (SIM)Offers higher sensitivity and selectivity compared to full scan mode.[6] Monitor a primary quantifier ion and 1-2 qualifier ions.[4]

3. Data Analysis and Optimization Workflow:

The following diagram illustrates the logical flow for optimizing your GC-MS method for this compound.

G start Method Optimization Start param Set Initial GC-MS Parameters (See Table) start->param inject Inject Standard Mix (including this compound) param->inject eval Evaluate Resolution (Rs) and Peak Shape (Tailing/Fronting) inject->eval good Resolution & Shape OK? eval->good opt_temp Adjust Oven Program (Slower Ramp Rate) good->opt_temp  No   end Method Optimized good->end  Yes   opt_flow Optimize Carrier Gas Flow opt_temp->opt_flow Still not resolved opt_inlet Optimize Inlet Temperature opt_flow->opt_inlet Still not resolved opt_inlet->inject Re-evaluate

Caption: A typical experimental workflow for method optimization.

Quantitative Data Summary

GC Column Stationary Phase Comparison

Choosing the correct stationary phase has the greatest impact on selectivity and resolution.[16] The table below, adapted from a study on 37 phthalates, shows that different columns can significantly alter elution order and resolve co-eluting pairs.[10] Rtx-440 and Rxi-XLB columns were recommended for providing the best overall separation in the study.[10][11]

Stationary Phase TypeGeneral CharacteristicsPerformance Notes for Phthalate Mixtures
Rxi-5ms Low-polarity; (5%-phenyl)-methylpolysiloxane. A common general-purpose phase.Provides good general separation but may have co-elutions for some phthalate pairs.[10][11]
Rxi-XLB Low- to mid-polarity; proprietary phase.Showed excellent resolution for complex phthalate mixtures, resolving pairs that co-eluted on other phases.[10][11]
Rtx-440 Mid-polarity; proprietary phase.Along with Rxi-XLB, provided the best overall separation and resolution for a comprehensive list of 37 phthalates.[10][11]
Rxi-35Sil MS Mid-polarity; (35%-phenyl)-methylpolysiloxane.Notably changed the elution order for several phthalate pairs, which can be useful for resolving specific co-elutions.[10]

References

Addressing interference in the analytical detection of Diethyl isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical detection of Diethyl isophthalate (B1238265) (DEIP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interference issues and provide answers to frequently asked questions (FAQs) encountered during experimental analysis.

Troubleshooting Guides & FAQs

This section addresses specific challenges in the analytical detection of DEIP, offering potential causes and actionable solutions in a question-and-answer format.

Contamination and Background Interference

Q1: I am observing a high background signal or peaks corresponding to Diethyl isophthalate in my blank samples. What are the likely sources of this contamination?

A1: Phthalate (B1215562) contamination is a pervasive issue in trace analysis due to their widespread use as plasticizers.[1][2] Common sources of DEIP contamination in a laboratory setting include:

  • Laboratory Consumables: Many plastic items can leach phthalates, even if not explicitly stated. Key culprits include pipette tips, vials, caps, parafilm, and vinyl gloves.[1][2]

  • Solvents and Reagents: Solvents used for sample preparation and extraction can contain trace amounts of phthalates.[1] It is crucial to use high-purity or redistilled solvents.

  • Glassware: Improperly cleaned glassware is a significant source of contamination. Residues from previous experiments or cleaning agents can introduce phthalates.[3][4]

  • Laboratory Environment: Phthalates are present in laboratory air and dust and can settle on equipment and samples.[1][2]

  • Analytical Instrumentation: Components of the analytical system, particularly in Gas Chromatography (GC), can be a source. The injector septum is a known source of phthalate bleed, especially at elevated temperatures.[5][6] Plastic tubing in gas lines can also contribute to contamination.[5]

Q2: How can I minimize or eliminate background contamination from this compound?

A2: A meticulous approach to sample handling and preparation is essential.[3] Consider the following preventative measures:

  • Use Phthalate-Free Labware: Whenever possible, use glassware instead of plastic.[3] If plastics are unavoidable, use products certified as "phthalate-free."

  • Thorough Glassware Cleaning: Scrupulously clean all glassware. A common procedure involves rinsing with high-purity water, followed by acetone (B3395972) and hexane.[3] Baking glassware at a high temperature (e.g., 220°C for at least 5 hours) can also be effective.[4]

  • Solvent Purity: Use high-purity, pesticide-grade, or freshly redistilled solvents.[1] Regularly test solvents for phthalate contamination by running solvent blanks.

  • Minimize Exposure: Keep samples covered and limit their exposure to the laboratory environment. Wrapping samples in aluminum foil during storage can prevent contamination from dust and other sources.[1]

  • Dedicated Equipment: If feasible, maintain a set of glassware and syringes exclusively for phthalate analysis.

  • Instrument Maintenance: For GC-MS analysis, use low-bleed septa and condition them properly.[5] Ensure that gas lines are made of stainless steel or copper, not plastic.[5]

Matrix Effects and Signal Integrity

Q3: My DEIP signal intensity is significantly lower in my sample matrix compared to the standard in a clean solvent. What could be causing this?

A3: This phenomenon is likely due to matrix effects , where components of the sample matrix interfere with the ionization and detection of the analyte.[7][8] This can lead to either signal suppression or enhancement. In complex matrices, co-eluting compounds can compete with DEIP for ionization in the mass spectrometer source, reducing its signal intensity.[7]

Q4: How can I mitigate matrix effects in my DEIP analysis?

A4: Several strategies can be employed to reduce the impact of the sample matrix:

  • Effective Sample Preparation: The primary goal is to remove interfering matrix components. Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME) can effectively clean up samples.[9][10]

  • Method of Standard Addition: This method involves adding known amounts of the standard to the sample matrix to create a calibration curve within the matrix itself. This can compensate for signal suppression or enhancement.

  • Use of an Internal Standard: An isotopically labeled internal standard (e.g., deuterated DEIP) is ideal as it behaves chemically similarly to the analyte and is affected by the matrix in the same way.

  • Chromatographic Separation: Optimize your chromatographic method to separate DEIP from co-eluting matrix components. This may involve adjusting the temperature program in GC or the mobile phase gradient in LC.

Gas Chromatography (GC) Specific Issues

Q5: I am observing poor peak shape (e.g., tailing or fronting) for my DEIP peak in my GC-MS analysis. What are the potential causes and solutions?

A5: Poor peak shape can compromise peak integration and reduce analytical accuracy.

  • Peak Tailing:

    • Cause: Active sites in the GC inlet liner or at the head of the column can interact with the analyte.

    • Solution: Use a deactivated (silylated) inlet liner. As a maintenance step, you can also trim a small portion (e.g., 10-15 cm) from the front of the GC column.[5]

  • Peak Fronting:

    • Cause: This is often a result of column overload, where too much sample has been injected.

    • Solution: Dilute your sample and re-inject.[2]

Q6: My DEIP peak has disappeared or is significantly smaller than expected in subsequent injections. What should I investigate?

A6: This can be a perplexing issue with several potential causes:[11]

  • Injector Issues: A blocked syringe will prevent the sample from being introduced into the system. A cored or leaking septum can also lead to sample loss.[5]

  • Column Degradation: The stationary phase of the column can degrade over time, especially with complex matrices or aggressive GC conditions.

  • Active Sites: As mentioned previously, active sites can irreversibly adsorb the analyte.

  • MS Detector Issues: Ensure the mass spectrometer is functioning correctly. A filament burnout or other electronic issues could be the cause. Performing a system tune can help diagnose this.[5]

Quantitative Data Summary

The following tables summarize quantitative data related to DEIP analysis from various studies.

Table 1: Method Performance for DEIP Analysis in Different Matrices

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
GC-MS/MSNon-alcoholic Beverages0.5 - 1.0 ng/L1.5 - 3.0 ng/L91.5 - 118.1[12]
GC/MSAlcoholic Beverages0.7 mg/L2.6 mg/L>99[4][13]
UPLC-MS/MSRat Plasma & Tissues0.04 ng/mL--[14]
RP-TLC/DensitometryPersonal Care Products0.072 ng/band0.218 ng/band97 - 103[15]

Table 2: GC Septum Bleed of Diethyl Phthalate

Septum TypeInjector Port Temperature (°C)Peak Area (x 10^6 mV/s) of DEIPReference
Septum C150Present[6]
Septum C200Significantly Increased[6]
Septa A, B, D≤ 150Negligible[6]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for DEIP in Non-Alcoholic Beverages

This protocol is adapted from a study on phthalate analysis in beverages.[12]

  • Sample Preparation:

    • Pipette 5.00 mL of the beverage sample into a 15 mL centrifuge tube.

    • Add 10 µL of an appropriate internal standard solution.

    • Add 1.5 mL of methanol (B129727) and vortex the mixture.

  • Extraction:

    • Transfer the mixture to a separation funnel.

    • Add 15 mL of n-hexane to the funnel.

    • Shake vigorously for 7 minutes.

    • Allow the phases to separate for 5 minutes. If an emulsion forms, add 0.5 mL of a 10% NaCl solution to break it.

  • Sample Collection:

    • Transfer the n-hexane (upper) layer to a clean 50 mL centrifuge tube.

    • The sample is now ready for concentration (if necessary) and analysis by GC-MS.

Protocol 2: Glassware Cleaning for Phthalate Analysis

This protocol is a general guideline based on best practices to avoid contamination.[3][4]

  • Initial Wash: Wash glassware with a laboratory-grade detergent and rinse thoroughly with tap water.

  • Solvent Rinse:

    • Rinse the glassware with deionized water.

    • Subsequently, rinse with high-purity acetone.

    • Finally, rinse with high-purity hexane.

  • Drying:

    • Allow the glassware to air dry in a clean environment or use a drying oven.

    • For stringent requirements, bake the glassware at a high temperature (e.g., 220°C) for at least 5 hours to remove any residual organic contaminants.[4]

  • Storage: Store the cleaned glassware covered with aluminum foil to prevent contamination from atmospheric dust.[1]

Visualizations

Troubleshooting_Workflow start Interference or Anomaly in DEIP Detection q1 High background signal in blank samples? start->q1 a1 Source of Contamination: - Lab Consumables (Plastics) - Solvents/Reagents - Glassware - Lab Environment - GC/MS System (Septa) q1->a1 Yes q2 Poor signal or peak shape in sample matrix? q1->q2 No s1 Solutions: - Use phthalate-free labware - Meticulous glassware cleaning - Use high-purity solvents - Minimize sample exposure a1->s1 a2 Potential Causes: - Matrix Effects (Signal Suppression) - Active Sites in GC System - Column Overload q2->a2 Yes s2 Solutions: - Effective sample cleanup (SPE/LLE) - Use internal standards - Optimize chromatography - Use deactivated liners/columns - Dilute sample a2->s2

Caption: A troubleshooting workflow for common interference issues in DEIP analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Aqueous Sample (e.g., Beverage) add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction (LLE) with n-hexane add_is->lle separate Separate Organic Layer lle->separate inject Inject into GC-MS separate->inject detect Data Acquisition (MS Detection) inject->detect process Data Processing & Quantification detect->process

Caption: A typical experimental workflow for DEIP analysis in aqueous samples.

References

Technical Support Center: Diethyl Isophthalate (DEIP) Quantification in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Diethyl isophthalate (B1238265) (DEIP) in environmental samples.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of DEIP in environmental matrices.

Problem Possible Cause(s) Suggested Solution(s)
High background levels or blank contamination Phthalates are ubiquitous in laboratory environments and can leach from plastic labware, solvents, and even the air.[1][2][3]- Use glassware exclusively and ensure it is rigorously cleaned by rinsing with acetone (B3395972) and baking at high temperatures (e.g., 220°C for at least 5 hours).[4] - Pre-wash columns and use high-purity solvents.[1] - Minimize the number of sample preparation steps and the amount of solvents used.[1][5] - Prepare procedural blanks alongside samples to monitor for contamination.[1] - Solvents can be cleaned using aluminum oxide left in the reservoirs.[3]
Poor recovery of DEIP - Inefficient extraction from the sample matrix. - Loss of analyte during sample cleanup or concentration steps.- Optimize the extraction solvent and method. For aqueous samples, dichloromethane (B109758) has shown good extraction efficiency.[6] For soil, ethyl acetate (B1210297) or acetonitrile (B52724) can be used.[7] - For solid-phase extraction (SPE), ensure the cartridge is properly conditioned.[8] A 50/50 (v/v) mixture of methanol (B129727) and dichloromethane can be effective for elution.[9] - When concentrating the eluate, use a gentle stream of nitrogen to avoid analyte loss.[8]
Matrix interference Co-extraction of other compounds from the sample matrix (e.g., humic acids in soil, lipids in biological samples) can interfere with DEIP detection.[1][10]- Employ a cleanup step after extraction. Common methods include Florisil® chromatography or alumina (B75360) liquid chromatography.[1][6][9] - For samples with high organic content, an alkali extraction can be used to separate free fatty acids.[6] - Utilize selective detection techniques like mass spectrometry (MS) in Selected Ion Monitoring (SIM) mode to minimize the impact of interfering compounds.[8]
Chromatographic issues (e.g., peak tailing, co-elution) - Improper column selection. - Suboptimal GC or LC conditions. - Structural similarities among phthalates can lead to co-elution.[11]- For GC-MS analysis, Rtx-440 and Rxi-XLB columns are recommended for good resolution of phthalates.[11][12] - Optimize the temperature program in GC or the mobile phase gradient in LC to achieve better separation.[8][11] - Many phthalates share a common base peak ion (m/z 149), making MS identification of co-eluting phthalates challenging.[11] Careful selection of quantifier and qualifier ions is crucial.
Low sensitivity - Insufficient sample pre-concentration. - Non-optimal instrument parameters.- Use a pre-concentration technique like solid-phase extraction (SPE) or solid-phase microextraction (SPME).[8] - For GC-MS, operate in splitless injection mode to introduce more analyte onto the column.[8] - For LC-MS, optimize electrospray ionization (ESI) source parameters (e.g., capillary and cone voltages).[13] - Use tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[14]

Frequently Asked Questions (FAQs)

1. What are the most common analytical techniques for quantifying DEIP in environmental samples?

The most common and preferred methods for DEIP quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11][15][16] GC-MS is often favored for its simplicity, speed, and cost-effectiveness, while providing powerful mass spectral information for identification.[11] LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity, often with simpler sample preparation.[2][14]

2. How can I minimize background contamination from phthalates in my analysis?

Minimizing background contamination is critical for accurate phthalate (B1215562) analysis.[1] Key strategies include:

  • Use of Glassware: Avoid all plastic labware. Use meticulously cleaned glassware, which can be achieved by rinsing with acetone and baking at high temperatures.[4]

  • High-Purity Reagents: Utilize high-purity solvents and reagents specifically rated for trace analysis.[1]

  • Procedural Blanks: Always include procedural blanks with each batch of samples to assess the level of background contamination.[1]

  • Minimalistic Sample Handling: Reduce the number of steps in your sample preparation workflow to limit opportunities for contamination.[1][5]

3. What are typical recovery rates for DEIP from environmental matrices?

Recovery rates for DEIP can vary depending on the matrix and the extraction method used. For water samples using solid-phase extraction (SPE) with a 50/50 (v/v) mixture of methanol in dichloromethane for elution, recoveries can be as high as 96%.[9] For spiked soil samples using microwave-assisted extraction with acetonitrile, recoveries have been reported in the range of 84% to 115%.[7]

4. What are the typical limits of detection (LOD) and quantification (LOQ) for DEIP?

LODs and LOQs are highly dependent on the analytical method and instrumentation.

  • For GC-MS methods, LODs can range from 17-230 ng/mL.[17]

  • Using micro-solid-phase extraction coupled with HPLC, LODs of 0.04-0.2 µg/L have been achieved for a range of phthalates in water.[18]

  • A sensitive LC-MS/MS method reported an LOD of 0.38 µg L⁻¹ for DEIP in physiological saline solutions.[19]

  • For solid-phase microextraction (SPME) followed by GC-MS/MS, the LOQ for various phthalates in bottled water can be in the range of 0.001 - 0.050 µg/L.[20]

5. Can other phthalates interfere with the quantification of DEIP?

Yes, due to their structural similarities, other phthalates can co-elute with DEIP, making accurate quantification challenging.[11] Many phthalates produce a common fragment ion at m/z 149 in mass spectrometry, which can complicate identification if peaks are not chromatographically resolved.[11] Therefore, using a high-resolution gas chromatography column and optimizing the separation conditions is crucial.[11]

Quantitative Data Summary

Table 1: DEIP Concentrations in Various Environmental Matrices

Water MatrixConcentration Range (µg/L)Notes
Drinking Water0.01 - 4.6Detected in finished drinking water.[8]
Surface Water0.06 - 44Found in river waters.[8]
Groundwater12.5 (mean)Detected in samples from National Priorities List (NPL) sites.[8]
Wastewater (Influent)7.00 - 36.03Concentrations in raw sewage before treatment.[8]
Wastewater (Effluent)0.38 - 6.77Concentrations in final treated wastewater effluent.[8]
Industrial Wastewater0.01 - 60Wide range of concentrations depending on the industry.[8]

Table 2: Method Performance for DEIP Quantification

Analytical MethodMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery (%)Reference
SPE-GC-FIDWater27.2 ng/L (LOD)59 - 96[9]
LC-MS/MSSaline Solution0.38 µg/L (LOD)Not Reported[19]
µSPE-HPLC-UVWater0.04-0.2 µg/L (LOD for a range of phthalates)Not Reported[18]
MAE-HPLC-UVSoil1.24-3.15 µg/L (LOD for a range of phthalates)84 - 115[7]
SPME-GC-MS/MSBottled Water0.001 - 0.050 µg/L (LOQ for a range of phthalates)Not Reported[20]
GC-MSEdible Oils & Wristbands17–230 ng/mL (LOD)Not Reported[17]

Experimental Protocols

Protocol 1: Quantification of DEIP in Water by Solid-Phase Extraction (SPE) and GC-MS

This protocol is based on established methods for the analysis of phthalates in aqueous samples.[8]

1. Sample Collection and Preservation:

  • Collect water samples in clean, amber glass bottles with Teflon-lined caps.

  • Store samples at 4°C and extract within 7 days.

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing deionized water followed by methanol.[9]

  • Sample Loading: Pass a known volume of the water sample (e.g., 500-1000 mL) through the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove polar interferences.

  • Elution: Elute the retained DEIP with a small volume of a 50/50 (v/v) mixture of methanol and dichloromethane.[9]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[8]

3. GC-MS Analysis:

  • Injector: Splitless mode, 250-270°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 295°C.[8]

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DEIP (e.g., m/z 149, 177).[8]

Protocol 2: Quantification of DEIP in Soil by Microwave-Assisted Extraction (MAE) and HPLC

This protocol is adapted from methodologies for phthalate extraction from solid matrices.[7]

1. Sample Preparation:

  • Air-dry the soil sample and sieve to remove large debris.

  • Homogenize the sample.

2. Microwave-Assisted Extraction (MAE):

  • Place a known amount of soil (e.g., 1-2 g) into a microwave extraction vessel.

  • Add a suitable extraction solvent, such as acetonitrile.[7]

  • Optimize MAE parameters such as temperature and time.

  • After extraction, allow the sample to cool and centrifuge to separate the extract from the soil particles.

3. HPLC Analysis:

  • Column: A C18 reverse-phase column is commonly used.[2]

  • Mobile Phase: A gradient of acetonitrile and water.[19][21] For MS compatibility, formic acid can be used as a modifier instead of phosphoric acid.[21]

  • Detector: UV detector or a mass spectrometer.

  • Quantification: Create a calibration curve using DEIP standards of known concentrations.

Visualizations

DEIP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Environmental Sample (Water, Soil, etc.) extraction Extraction (SPE, LLE, MAE) sample->extraction Isolate DEIP cleanup Cleanup (Florisil, Alumina) extraction->cleanup Remove Interferences concentration Concentration (Nitrogen Evaporation) cleanup->concentration Increase Concentration analysis GC-MS or LC-MS/MS concentration->analysis separation Chromatographic Separation analysis->separation detection Mass Spectrometric Detection separation->detection quantification Quantification (Calibration Curve) detection->quantification result Final DEIP Concentration quantification->result

Caption: General workflow for the quantification of Diethyl isophthalate in environmental samples.

Troubleshooting_DEIP_Contamination cluster_sources Potential Contamination Sources cluster_solutions Mitigation Strategies issue High Blank Contamination labware Plastic Labware issue->labware solvents Solvents & Reagents issue->solvents air Laboratory Air issue->air minimalism Minimize Sample Handling issue->minimalism glassware Use Cleaned Glassware labware->glassware hpsolvents High-Purity Solvents solvents->hpsolvents blanks Run Procedural Blanks air->blanks Monitor

Caption: Troubleshooting logic for addressing high blank contamination in DEIP analysis.

References

Troubleshooting guide for the synthesis of high-purity Diethyl isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of High-Purity Diethyl Isophthalate (B1238265)

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of high-purity Diethyl isophthalate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis are often due to an incomplete esterification reaction, which is an equilibrium process. Here are the primary factors and solutions:

  • Inadequate Water Removal: The water produced during the reaction can shift the equilibrium back towards the reactants.

    • Solution: Use an excess of ethanol (B145695). The superfluous ethanol can act as a water-carrying agent, helping to drive the reaction to completion.[1][2] Alternatively, employ a Dean-Stark apparatus if the reaction is run at reflux with a suitable solvent like toluene (B28343) to azeotropically remove water.

  • Insufficient Catalyst: The acid catalyst (commonly concentrated sulfuric acid) is crucial for the reaction rate.

    • Solution: Ensure the correct catalytic amount is used. For sulfuric acid, this is typically a small percentage of the weight of the reactants.[3] Be aware that too much acid can lead to side reactions and charring.

  • Suboptimal Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature within the recommended range (e.g., 135-150 °C).[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine when the starting material (isophthalic acid) is consumed.[4]

Q2: The final product has a yellow or off-white color. How can I obtain a colorless product?

A2: Color impurities can arise from the starting materials or from side reactions during synthesis.

  • Impure Reactants: Commercial isophthalic acid may contain impurities that impart color.

    • Solution: Use high-purity starting materials. If necessary, purify the isophthalic acid before the reaction by dissolving it in a basic solution, treating it with activated carbon, and then re-precipitating it with acid.[5]

  • Side Reactions: Overheating or using an excessive amount of strong acid catalyst can cause decomposition and the formation of colored byproducts.

    • Solution: Maintain careful control over the reaction temperature. After the reaction, decolorize the crude product by adding activated carbon and filtering before the final distillation.[2]

Q3: I'm having difficulty isolating the product after neutralization and washing.

A3: this compound is a liquid at room temperature with a melting point of approximately 11.5 °C.[6] Isolation issues often stem from the workup procedure.

  • Emulsion Formation: Vigorous shaking during the washing steps in a separatory funnel can lead to stable emulsions, making layer separation difficult.

    • Solution: Gently invert the separatory funnel instead of shaking vigorously. If an emulsion forms, adding a saturated brine solution can help to break it.

  • Product Loss: If pouring the reaction mixture into water does not result in a distinct organic layer, it could be due to a very low yield or the presence of co-solvents.

    • Solution: After neutralizing the acid, ensure a clear separation of the organic ester layer from the aqueous layer.[3] If the yield is low, perform an extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to recover the product from the aqueous mixture.[4][7]

Q4: My product has a residual acidic smell or fails the acidity test. What went wrong?

A4: A residual acidic character indicates incomplete neutralization or hydrolysis of the ester back to the carboxylic acid.

  • Incomplete Neutralization: Insufficient base was used to neutralize the acid catalyst and any unreacted isophthalic acid.

    • Solution: During the workup, wash the organic layer with a sodium carbonate or sodium bicarbonate solution until no more CO₂ evolution (bubbling) is observed.[4] Check the pH of the aqueous layer to ensure it is basic.

  • Hydrolysis: Prolonged contact with water, especially under acidic or basic conditions at high temperatures, can hydrolyze the ester.

    • Solution: Perform the washing and neutralization steps promptly after the reaction has cooled. Ensure the final product is thoroughly dried using a drying agent like anhydrous sodium sulfate (B86663) before distillation.[4]

Experimental Protocol: Fischer Esterification of Isophthalic Acid

This protocol details a standard laboratory procedure for synthesizing this compound.

Materials:

  • Isophthalic Acid

  • Absolute Ethanol (Anhydrous)

  • Concentrated Sulfuric Acid

  • 5% Sodium Carbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate (for extraction, if needed)

  • Round-bottom flask, Reflux condenser, Heating mantle, Separatory funnel, Distillation apparatus (for vacuum distillation).

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isophthalic acid (1.0 eq), absolute ethanol (a significant excess, e.g., 5-10 eq), and a magnetic stir bar.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approx. 1-2% of the total reactant mass) to the mixture.

  • Esterification: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue heating for 3-4 hours. The solid isophthalic acid should gradually dissolve as it reacts to form the soluble ester.

  • Cooling and Quenching: After the reaction period, allow the mixture to cool to room temperature.

  • Neutralization: Transfer the cooled mixture to a separatory funnel. Slowly add a 5% sodium carbonate solution and gently mix. Vent the funnel frequently to release the pressure from the CO₂ gas produced. Continue adding the carbonate solution until effervescence ceases.

  • Washing: Allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer sequentially with water and then with a saturated brine solution to help remove residual water and salts.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent. The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at approximately 156 °C at 1.41 kPa.[1] The expected purity should be >99.5%.[3]

Quantitative Data Summary

The following table summarizes reaction parameters from various embodiments of a patented synthesis method, all achieving high product purity.[3]

ParameterEmbodiment 1Embodiment 2Embodiment 3Embodiment 5
Isophthalic Acid:Ethanol (Mass Ratio) 1 : 2.11 : 2.41 : 2.71000Kg : 2500Kg (1:2.5)
Sulfuric Acid (Fraction of Acid Mass) 0.015x0.016x0.018x0.018x
Esterification Temperature (°C) 135 - 140140 - 145145 - 150145 - 150
Esterification Pressure (MPa) 0.40.40.50.5
Esterification Time (hours) 443.53.5
Final Product Purity > 99.6%> 99.6%> 99.6%> 99.6%

Troubleshooting Workflow

Troubleshooting_Diethyl_Isophthalate_Synthesis cluster_synthesis Synthesis & Workup cluster_troubleshooting Troubleshooting Path Start Start Synthesis Reaction Esterification Reaction Start->Reaction Workup Neutralization & Washing Reaction->Workup Isolation Product Isolation Workup->Isolation Analysis Final Product Analysis Isolation->Analysis End High-Purity Product Analysis->End Meets Specs Fail Purity/Yield Issue Analysis->Fail Fails Specs LowYield Low Yield? Fail->LowYield ColorIssue Color Impurity? LowYield->ColorIssue No FixYield Check: 1. Water Removal (Excess EtOH) 2. Catalyst Amount 3. Reaction Time/Temp LowYield->FixYield Yes AcidIssue Residual Acidity? ColorIssue->AcidIssue No FixColor Action: 1. Use High-Purity Reactants 2. Add Activated Carbon 3. Control Temperature ColorIssue->FixColor Yes AcidIssue->Fail No, Other Issue FixAcid Action: 1. Ensure Complete Neutralization 2. Wash Thoroughly 3. Dry Product Properly AcidIssue->FixAcid Yes FixYield->Reaction Adjust & Rerun FixColor->Workup Adjust & Rerun FixAcid->Workup Adjust & Rerun

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Minimizing Diethyl Isophthalate Degradation During Thermal Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize the degradation of Diethyl Isophthalate (B1238265) (DEIP) during the thermal processing of polymers.

Frequently Asked Questions (FAQs)

Q1: What is Diethyl Isophthalate (DEIP) and why is it used in polymers?

A1: this compound (DEIP) is a plasticizer used to increase the flexibility and durability of polymers.[1] It is an ester of isophthalic acid and ethanol. Its primary function is to reduce the intermolecular forces between polymer chains, thereby lowering the glass transition temperature and making the material softer and more pliable.

Q2: What are the primary signs of DEIP degradation during thermal processing?

A2: The most common indicators of DEIP degradation include:

  • Discoloration: Yellowing or browning of the final polymer product.

  • Changes in Mechanical Properties: Increased brittleness, reduced flexibility, or loss of tensile strength.

  • Odor Formation: Development of unusual or acrid odors during processing.

  • Process Instabilities: Inconsistent melt flow, formation of gels, or surface defects in the extruded or molded part.

Q3: What are the main chemical reactions that cause DEIP degradation at high temperatures?

A3: The primary degradation pathways for esters like DEIP during thermal processing are:

  • Hydrolysis: In the presence of moisture, DEIP can hydrolyze back to isophthalic acid and ethanol. This reaction is accelerated at high temperatures.

  • Transesterification: DEIP can react with hydroxyl end-groups of polyester (B1180765) chains, leading to the incorporation of the isophthalate group into the polymer backbone and the release of ethanol. This can alter the polymer's properties.

  • Thermal Decomposition (Pyrolysis): At sufficiently high temperatures, the ester linkages can break, leading to the formation of various volatile and non-volatile byproducts.

Q4: How does the choice of polymer matrix affect the thermal stability of DEIP?

A4: The polymer matrix plays a crucial role in the thermal stability of DEIP. Factors such as the polymer's processing temperature, its inherent thermal stability, and the presence of reactive functional groups can all influence DEIP degradation. For instance, processing hygroscopic polymers that readily absorb moisture can increase the likelihood of DEIP hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving the thermal processing of polymers containing DEIP.

Issue 1: The final polymer product exhibits significant yellowing.

Possible Causes Recommended Solutions
Excessive Processing Temperature: The processing temperature is too high, causing thermal decomposition of DEIP and/or the polymer.1. Reduce the processing temperature in small increments (5-10°C) to the lowest temperature that still allows for adequate melt flow and processing. 2. Minimize the residence time of the molten polymer in the extruder or molding machine by adjusting screw speed or other process parameters.
Presence of Oxygen: Oxidative degradation of DEIP or the polymer matrix is occurring.1. Ensure a consistent and sufficient nitrogen purge in the feed hopper and processing equipment to minimize oxygen exposure. 2. Consider incorporating an appropriate antioxidant into the polymer formulation.
Contamination: The presence of impurities in the raw materials can catalyze degradation reactions.1. Ensure all raw materials (polymer, DEIP, other additives) are of high purity and stored in sealed containers to prevent contamination.

Issue 2: The processed polymer is more brittle than expected.

Possible Causes Recommended Solutions
Loss of DEIP: DEIP may be degrading or volatilizing during processing, leading to a reduction in its plasticizing effect.1. Confirm the concentration of DEIP in the final product using analytical methods like HPLC or GC-MS (see Experimental Protocols). 2. Lower the processing temperature and reduce residence time to minimize DEIP loss.
Hydrolysis of DEIP: Moisture in the polymer is causing DEIP to break down.1. Thoroughly dry the polymer resin according to the manufacturer's specifications before processing. 2. Store all materials in a dry environment.
Transesterification Reactions: DEIP is reacting with the polymer backbone, altering its structure.1. This is more likely in polyesters. Evaluate the compatibility of DEIP with the specific polymer at processing temperatures. 2. Consider using a more stable plasticizer if transesterification is confirmed.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₁₄O₄[1]
Molar Mass 222.24 g/mol [1]
Boiling Point 302 °C[1]
Melting Point 11.5 °C[1]
Density 1.1239 g/cm³ at 17°C[1]
Solubility in Water Insoluble[1]

Note on Degradation Temperatures: The thermal degradation temperature of DEIP is highly dependent on the polymer matrix, the presence of other additives, and the processing atmosphere. It is recommended to determine the thermal stability of a specific formulation using Thermogravimetric Analysis (TGA).

Experimental Protocols

Protocol 1: Quantification of this compound in a Polymer Matrix using HPLC

This protocol outlines a general method for determining the concentration of DEIP in a final polymer product.

  • Sample Preparation:

    • Cryogenically mill a representative sample of the polymer product to a fine powder.

    • Accurately weigh approximately 1 gram of the powdered polymer into a glass vial.

    • Add 10 mL of a suitable solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) to dissolve the polymer and extract the DEIP.

    • Use an ultrasonic bath for 30-60 minutes to ensure complete dissolution and extraction.

    • Filter the resulting solution through a 0.45 µm PTFE syringe filter to remove any insoluble material.

  • HPLC Analysis:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of DEIP in the mobile phase at known concentrations.

    • Generate a calibration curve by plotting the peak area of the DEIP standards against their concentration.

    • Determine the concentration of DEIP in the sample extract from the calibration curve.

Protocol 2: Identification of DEIP Degradation Byproducts using Pyrolysis-GC-MS

This protocol is for the qualitative analysis of volatile and semi-volatile degradation products of DEIP.

  • Sample Preparation:

    • Place a small, representative sample of the polymer (approximately 0.1-1.0 mg) into a pyrolysis sample cup.

  • Pyrolysis-GC-MS Analysis:

    • Instrument: Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer.

    • Pyrolysis Temperature: Program the pyrolyzer to heat the sample to a temperature representative of the processing conditions (e.g., 250-350°C).

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute the degradation products.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Compare the mass spectra of the unknown peaks to a spectral library (e.g., NIST) to tentatively identify the degradation byproducts.

Mandatory Visualizations

Troubleshooting_Workflow Start DEIP Degradation Suspected (e.g., Discoloration, Brittleness) Check_Temp Review Processing Temperature and Residence Time Start->Check_Temp Temp_High Is Temperature or Residence Time Excessive? Check_Temp->Temp_High Reduce_Temp Optimize Processing Conditions: - Lower Temperature - Reduce Residence Time Temp_High->Reduce_Temp Yes Check_Moisture Assess Moisture Content of Raw Materials Temp_High->Check_Moisture No Analyze_DEIP Quantify DEIP in Final Product (HPLC/GC-MS) Reduce_Temp->Analyze_DEIP End_Good Problem Resolved Reduce_Temp->End_Good Moisture_High Is Moisture Content High? Check_Moisture->Moisture_High Dry_Materials Implement Rigorous Drying Protocol for Polymer and Additives Moisture_High->Dry_Materials Yes Moisture_High->Analyze_DEIP No Dry_Materials->Analyze_DEIP Dry_Materials->End_Good DEIP_Low Is DEIP Concentration Below Target? Analyze_DEIP->DEIP_Low DEIP_Low->Reduce_Temp Yes, significant loss Analyze_Byproducts Identify Degradation Byproducts (Py-GC-MS) DEIP_Low->Analyze_Byproducts No, concentration is correct End_Further Further Investigation Needed: - Consider alternative plasticizer - Evaluate polymer compatibility Analyze_Byproducts->End_Further

Caption: Troubleshooting workflow for DEIP degradation.

Experimental_Workflow Start Polymer Sample with Suspected DEIP Degradation Decision Select Analytical Approach Start->Decision Quantification Quantification of DEIP Decision->Quantification Quantitative Analysis Identification Identification of Byproducts Decision->Identification Qualitative Analysis Extraction Solvent Extraction Quantification->Extraction Pyrolysis Pyrolysis Identification->Pyrolysis HPLC HPLC Analysis Extraction->HPLC Quant_Result DEIP Concentration Determined HPLC->Quant_Result GCMS GC-MS Analysis Pyrolysis->GCMS Ident_Result Degradation Products Identified GCMS->Ident_Result

Caption: Analytical workflow for DEIP analysis.

References

Technical Support Center: Enhancing Diethyl Isophthalate (DEIP) Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Diethyl isophthalate (B1238265) (DEIP) extraction from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Diethyl isophthalate (DEIP) from soil samples?

A1: The most prevalent and effective methods for extracting DEIP from soil include Soxhlet extraction, Ultrasonic-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). Soxhlet extraction is a classic and robust method, while UAE and MAE are more modern techniques known for their reduced extraction time and solvent consumption.[1]

Q2: Which solvents are recommended for DEIP extraction from soil?

A2: A range of organic solvents can be used, with the choice often depending on the extraction method and soil type. Common solvents include:

  • Hexane: Frequently used in Soxhlet and ultrasonic extraction.

  • Ethyl Acetate: Effective for solvent extraction and is often used in biodegradation studies.[2]

  • Acetonitrile (B52724): A common extractant for microwave-assisted extraction.[3]

  • Dichloromethane/n-hexane or n-hexane/acetone (B3395972) mixtures: These have been shown to be effective in modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedures for phthalate (B1215562) extraction.[4]

Q3: My analytical blanks show high levels of phthalate contamination. What are the likely sources and how can I mitigate this?

A3: Phthalate contamination is a common issue in trace analysis.[5][6] Potential sources include:

  • Laboratory environment: Phthalates are ubiquitous in plastics and can be present in the air.

  • Consumables: Pipette tips, vials, and septa can leach phthalates.

  • Solvents and reagents: Impurities in solvents can introduce contamination.

  • Glassware: Improperly cleaned glassware can be a significant source.

To mitigate contamination, it is crucial to use high-purity solvents, pre-cleaned or phthalate-free consumables, and to thoroughly clean all glassware.[5][7] A systematic approach to identifying the contamination source is recommended, starting with analyzing a laboratory reagent blank.[7]

Q4: I am observing poor recovery of DEIP from my soil samples. What could be the cause?

A4: Low recovery of DEIP can be attributed to several factors:

  • Soil Moisture: The presence of water in soil samples can hinder the penetration of organic solvents, leading to inefficient extraction.[8] It is recommended to mix the soil sample with a drying agent like anhydrous sodium sulfate (B86663) before extraction.[9][10]

  • Strong Adsorption: DEIP can strongly adsorb to soil organic matter, making extraction difficult. The efficiency of extraction can be influenced by the soil's organic carbon content.

  • Inefficient Extraction Method: The chosen extraction method or its parameters (e.g., time, temperature, solvent volume) may not be optimal for your specific soil type.

  • Analyte Degradation: Although DEIP is relatively stable, degradation could occur under harsh extraction conditions.

Q5: My phthalate peaks are disappearing or have a drastically reduced intensity in my GC-MS analysis. What should I troubleshoot?

A5: The disappearance of phthalate peaks can stem from issues in the injection, the GC column, or the detector. A systematic troubleshooting workflow should be followed, starting from checking the syringe and injection port, and moving to the GC column and MS detector.[11] Common causes include:

  • Injector Issues: A clogged syringe, leaking septum, or incorrect injector temperature can lead to sample loss.[11]

  • Column Problems: Contamination of the GC column with non-volatile matrix components can create active sites that adsorb phthalates. Column degradation or breakage can also be a cause.[11]

  • MS Detector Status: The MS detector may be untuned or the filament could be burnt out.[11]

Troubleshooting Guides

Issue 1: High Background Contamination in Blanks
Potential Cause Troubleshooting Step Recommended Action
Contaminated Solvents/Reagents Analyze a laboratory reagent blank (LRB).Use high-purity, phthalate-free solvents. If necessary, purify solvents by passing them through activated aluminum oxide.[5]
Leaching from Consumables Test pipette tips, vials, and septa by soaking them in a clean solvent and analyzing the solvent.Source certified phthalate-free consumables.
Improperly Cleaned Glassware Review glassware cleaning procedures.Implement a rigorous cleaning protocol: wash with a phosphate-free detergent, rinse thoroughly with tap and deionized water, followed by a solvent rinse (e.g., acetone or hexane), and then bake at a high temperature (e.g., 400°C).[5]
Laboratory Air Contamination Minimize exposure of samples and extracts to the laboratory environment.Work in a clean, well-ventilated area, and cover samples and extracts with pre-cleaned aluminum foil.
Issue 2: Low Extraction Recovery of DEIP
Potential Cause Troubleshooting Step Recommended Action
Presence of Moisture in Soil Check the moisture content of the soil sample.Mix the soil sample with anhydrous sodium sulfate (typically in a 1:1 w/w ratio) to remove water before extraction.[9][10]
Suboptimal Extraction Parameters Review the extraction time, temperature, and solvent-to-soil ratio.Optimize the extraction parameters. For ultrasonic extraction, ensure sufficient sonication time. For Soxhlet, ensure an adequate number of extraction cycles (e.g., 4-6 cycles/hour for 16-24 hours).[10]
Inefficient Solvent Compare the extraction efficiency of different solvents.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetonitrile) to find the most effective one for your soil type.
Strong Analyte-Matrix Interaction Characterize the soil's organic carbon content.For soils with high organic matter, a more rigorous extraction method or a solvent with stronger elution strength may be necessary.

Data Presentation: Comparison of Extraction Methods for Phthalates

The following table summarizes typical performance data for different phthalate extraction methods from soil. Note that specific values can vary depending on the soil matrix, spiking level, and analytical instrumentation.

Extraction Method Analyte Recovery (%) Limit of Detection (LOD) Relative Standard Deviation (RSD) (%) Reference
Microwave-Assisted Extraction (MAE)Diethyl phthalate (DEP)84 - 1151.24 - 3.15 µg/L< 8[3]
Accelerated Solvent Extraction (ASE)Diethyl phthalate (DEP)100 - 1101.2 - 2.0 µg/kg≤ 7.0[12]
QuEChERS with Ultrasonic ExtractionPhthalate Esters70.00 - 117.90-0.67 - 4.62[4]

Experimental Protocols

Protocol 1: Soxhlet Extraction (Based on EPA Method 3540C)
  • Sample Preparation: Weigh approximately 10 g of the soil sample and mix it with 10 g of anhydrous sodium sulfate in an extraction thimble.[10]

  • Spiking: Add appropriate surrogate and matrix spiking standards directly onto the sample in the thimble.

  • Extraction: Place the thimble in a Soxhlet extractor. Add approximately 300 mL of a suitable solvent (e.g., hexane/acetone 1:1) to a 500-mL round-bottom flask with boiling chips.[10] Extract for 16-24 hours at a rate of 4-6 cycles per hour.[10]

  • Concentration: After cooling, concentrate the extract using a Kuderna-Danish (K-D) apparatus to the desired final volume.[10]

  • Analysis: The extract is now ready for cleanup if necessary, followed by GC-MS analysis.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)
  • Sample Preparation: Weigh 2 g of the soil sample into a glass vial.

  • Spiking: Add internal standards and spiking solutions to the sample.

  • Extraction: Add 10 mL of a suitable solvent (e.g., ethyl acetate). Place the vial in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes).

  • Separation: Centrifuge the sample to separate the soil from the solvent.

  • Collection: Carefully collect the supernatant (the solvent extract).

  • Repeat: Repeat the extraction process with fresh solvent and combine the extracts.

  • Concentration and Analysis: Concentrate the combined extracts under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Place 2 g of the soil sample into a microwave extraction vessel.

  • Solvent Addition: Add 30 mL of acetonitrile to the vessel.[3]

  • Extraction: Place the vessel in the microwave extraction unit and apply microwave energy (e.g., 100% power for 10 minutes).[13]

  • Cooling: Allow the vessel to cool to room temperature.

  • Filtration: Filter the extract to remove soil particles.

  • Analysis: The extract can be directly analyzed by HPLC or prepared for GC-MS analysis.[3]

Mandatory Visualizations

Logical Workflow for DEIP Extraction and Analysis

DEIP_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis soil_sample Soil Sample Collection air_dry Air Drying & Sieving soil_sample->air_dry weighing Weighing air_dry->weighing drying_agent Add Anhydrous Na2SO4 weighing->drying_agent spiking Spiking (Internal Standards) drying_agent->spiking soxhlet Soxhlet Extraction (e.g., Hexane/Acetone) spiking->soxhlet Choose Extraction Method ultrasonic Ultrasonic Extraction (e.g., Ethyl Acetate) spiking->ultrasonic Choose Extraction Method mae Microwave-Assisted Extraction (e.g., Acetonitrile) spiking->mae Choose Extraction Method concentration Concentration (e.g., Kuderna-Danish, N2 Stream) soxhlet->concentration ultrasonic->concentration mae->concentration cleanup Extract Cleanup (Optional, e.g., Alumina Column) concentration->cleanup gcms GC-MS Analysis cleanup->gcms data_processing Data Processing & Quantification gcms->data_processing Low_Recovery_Troubleshooting cluster_solutions Potential Solutions start Low DEIP Recovery Observed check_moisture Check for Moisture in Sample start->check_moisture optimize_params Review Extraction Parameters (Time, Temp, Solvent Vol.) check_moisture->optimize_params Moisture Addressed add_drying_agent Add Anhydrous Na2SO4 check_moisture->add_drying_agent Moisture Present check_solvent Evaluate Solvent Effectiveness optimize_params->check_solvent Parameters Optimized increase_params Increase Extraction Time/Temp optimize_params->increase_params Suboptimal Parameters check_matrix Assess Soil Matrix Effects (High Organic Content?) check_solvent->check_matrix Solvent Confirmed Effective change_solvent Test Alternative Solvents check_solvent->change_solvent Ineffective Solvent stronger_method Use More Rigorous Method check_matrix->stronger_method Strong Matrix Effects DEIP_Toxicity_Pathway DEIP This compound (DEIP) Exposure Metabolism Metabolism to Monoethyl phthalate (MEP) DEIP->Metabolism ER_alpha Estrogen Receptor α (ERα) Interaction Metabolism->ER_alpha GPER1 G Protein-Coupled Estrogen Receptor (GPER-1) - Potential Interaction Metabolism->GPER1 Oxidative_Stress Induction of Reactive Oxygen Species (ROS) Metabolism->Oxidative_Stress Cellular_Response Cellular Response ER_alpha->Cellular_Response GPER1->Cellular_Response Oxidative_Stress->Cellular_Response Endocrine_Disruption Endocrine Disruption Cellular_Response->Endocrine_Disruption Cell_Proliferation Altered Cell Proliferation (e.g., in breast cancer cells) Cellular_Response->Cell_Proliferation Reproductive_Toxicity Reproductive & Developmental Toxicity Cellular_Response->Reproductive_Toxicity Oxidative_Damage Oxidative Damage to Cells Cellular_Response->Oxidative_Damage

References

Overcoming matrix effects in Diethyl isophthalate analysis in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Diethyl isophthalate (B1238265) (DEIP) in complex samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Diethyl isophthalate, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet or column: DEIP can interact with active sites, leading to peak tailing. 2. Column contamination: Accumulation of non-volatile matrix components at the head of the column. 3. Improper column installation: Creating dead volume. 4. Column overload: Injecting too high a concentration of DEIP.1. Use a deactivated inlet liner and perform regular maintenance. 2. Trim the first few centimeters of the column or replace it. 3. Ensure the column is installed correctly according to the manufacturer's instructions. 4. Dilute the sample or reduce the injection volume.
Low DEIP Signal or No Peak 1. Matrix-induced signal suppression: Co-eluting matrix components interfere with the ionization of DEIP in the MS source. 2. Inefficient extraction: The chosen sample preparation method may not be optimal for the specific matrix. 3. Analyte degradation: DEIP may degrade during sample preparation or injection. 4. Instrumental issues: Leak in the GC-MS system, or incorrect MS parameters.1. Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Use a matrix-matched calibration curve or a stable isotope-labeled internal standard. 2. Optimize the extraction solvent, pH, and extraction time. 3. Avoid high temperatures and harsh pH conditions during sample preparation. Use a lower injector temperature if possible. 4. Perform a leak check and verify the MS tune and method parameters.
High Background/Contamination 1. Ubiquitous presence of phthalates: Contamination from laboratory plastics (e.g., pipette tips, vials, caps), solvents, and the general lab environment is a common problem. 2. Carryover: Residual DEIP from a previous high-concentration sample. 3. Septum bleed: Phthalates can leach from the injector septum.1. Use phthalate-free labware or rinse all materials with a suitable solvent before use. Run procedural blanks to identify the source of contamination. 2. Run several solvent blanks between samples to clean the system. 3. Use high-quality, low-bleed septa and replace them regularly.
Inconsistent Results/Poor Reproducibility 1. Variable matrix effects: The composition of the matrix can vary between samples, leading to inconsistent signal suppression or enhancement. 2. Inconsistent sample preparation: Variations in extraction efficiency between samples. 3. Instrument instability: Fluctuations in GC or MS performance.1. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variable matrix effects. 2. Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. 3. Regularly perform instrument calibration and quality control checks.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the analytical signal of DEIP due to the co-eluting components of the sample matrix. These effects can manifest as either signal suppression (decrease in signal) or signal enhancement (increase in signal), leading to inaccurate quantification.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: You can assess matrix effects by comparing the signal of a standard in a pure solvent to the signal of the same standard spiked into a blank matrix extract (a sample of the matrix that does not contain the analyte). A significant difference in the signal intensity indicates the presence of matrix effects. The post-column infusion technique can also be used to qualitatively identify regions of ion suppression or enhancement in a chromatogram.

Q3: What is the best sample preparation technique to minimize matrix effects for DEIP analysis?

A3: The optimal technique depends on the complexity of the sample matrix.

  • Liquid-Liquid Extraction (LLE) is a classic technique that can be effective for cleaner matrices.

  • Solid-Phase Extraction (SPE) often provides better cleanup by selectively isolating the analyte and removing interfering compounds.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular method for complex food matrices.

Q4: Why is a stable isotope-labeled internal standard recommended for DEIP analysis?

A4: A stable isotope-labeled internal standard (e.g., this compound-d4) is chemically identical to DEIP but has a different mass. It co-elutes with the analyte and experiences similar matrix effects. By measuring the ratio of the analyte signal to the internal standard signal, variations due to matrix effects and inconsistencies in sample preparation can be effectively compensated for, leading to more accurate and precise results.

Q5: What are the typical instrument parameters for DEIP analysis by GC-MS?

A5: While optimal parameters should be determined empirically, typical GC-MS conditions for phthalate (B1215562) analysis can be a good starting point.

  • GC Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is commonly used.

  • Injector: Splitless injection is typically used for trace analysis.

  • Temperatures: Inlet temperature around 250-280°C, transfer line at 280°C, and an oven temperature program that provides good separation from other phthalates and matrix components.

  • MS Detection: Selected Ion Monitoring (SIM) mode is often used for higher sensitivity and selectivity. Key ions for DEIP would be monitored.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for DEIP in Aqueous Samples (e.g., Water, Urine)

This protocol provides a general procedure for extracting DEIP from aqueous matrices. Optimization for specific sample types is recommended.

  • Sample Pre-treatment:

    • Acidify the sample (e.g., 100 mL of water) to a pH of approximately 3-4 with a suitable acid (e.g., hydrochloric acid).

    • Spike the sample with a known amount of a stable isotope-labeled internal standard for DEIP.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing through:

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a solvent mixture designed to remove polar interferences while retaining DEIP (e.g., 5 mL of 10% methanol in water).

  • Drying:

    • Dry the cartridge thoroughly by passing air or nitrogen through it for at least 20 minutes to remove any residual water.

  • Elution:

    • Elute the DEIP from the cartridge with a small volume of a non-polar solvent (e.g., 2 x 3 mL of ethyl acetate (B1210297) or dichloromethane).

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., hexane (B92381) or mobile phase for LC analysis) for instrumental analysis.

Protocol 2: Generic Liquid-Liquid Extraction (LLE) for DEIP in Biological Fluids (e.g., Plasma, Serum)

This protocol outlines a general LLE procedure for biological fluids.

  • Sample Preparation:

    • To 1 mL of the biological fluid in a glass tube, add a known amount of a stable isotope-labeled internal standard for DEIP.

    • Add a buffering agent if necessary to adjust the pH.

  • Protein Precipitation (if necessary):

    • Add a protein precipitating agent like acetonitrile (B52724) or methanol (e.g., 3 mL), vortex, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean glass tube.

  • Extraction:

    • Add an appropriate volume of an immiscible organic solvent (e.g., 5 mL of hexane:ethyl acetate, 9:1 v/v).

    • Vortex for 2-5 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the organic layer (top layer) to a new glass tube.

    • Repeat the extraction step with a fresh aliquot of the organic solvent for improved recovery.

  • Evaporation and Reconstitution:

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for analysis.

Quantitative Data Summary

The following tables provide illustrative quantitative data for phthalate analysis, which can be used as a reference for method development for this compound. Actual values will depend on the specific matrix, method, and instrument.

Table 1: Typical Recovery and Matrix Effects for Phthalate Analysis in Different Matrices

Matrix Sample Preparation Analyte Recovery (%) Matrix Effect (%)
Human Urine SPEDEP85 - 105-20 to +10
Human Plasma LLEDEP90 - 110-15 to +5
Wastewater SPEDBP80 - 100-30 to -10
Soil QuEChERSDEHP75 - 95-25 to +15
Data is representative for common phthalates and may vary for this compound.

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Phthalates by GC-MS and LC-MS/MS

Technique Analyte LOD (ng/mL) LOQ (ng/mL)
GC-MS (SIM) DEP0.1 - 1.00.3 - 3.0
LC-MS/MS DEP0.05 - 0.50.15 - 1.5
GC-MS (SIM) DBP0.2 - 1.50.6 - 4.5
LC-MS/MS DBP0.1 - 0.80.3 - 2.4
These are typical values and are highly dependent on the instrument sensitivity and matrix cleanliness.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Complex Sample (e.g., Plasma, Water) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction cleanup Cleanup/Purification extraction->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate injection GC-MS or LC-MS/MS Injection concentrate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification & Reporting calibration->quantification

Caption: General experimental workflow for DEIP analysis.

troubleshooting_workflow start Inaccurate DEIP Quantification check_blanks Check Procedural Blanks for Contamination start->check_blanks contamination High Contamination Found check_blanks->contamination Yes no_contamination Blanks are Clean check_blanks->no_contamination No troubleshoot_contamination Identify and Eliminate Contamination Source (Plastics, Solvents, etc.) contamination->troubleshoot_contamination assess_matrix_effect Assess Matrix Effects (Post-extraction Spike) no_contamination->assess_matrix_effect matrix_effect Significant Matrix Effect Detected assess_matrix_effect->matrix_effect Yes no_matrix_effect No Significant Matrix Effect assess_matrix_effect->no_matrix_effect No optimize_cleanup Optimize Sample Cleanup (SPE, LLE) or Use Isotope-Labeled Internal Standard matrix_effect->optimize_cleanup check_instrument Check Instrument Performance (Tuning, Calibration) no_matrix_effect->check_instrument

Caption: Troubleshooting decision tree for DEIP analysis.

Validation & Comparative

Validation of Diethyl Isophthalate as a Plasticizer for Polylactic Acid (PLA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating diethyl isophthalate (B1238265) as a plasticizer for polylactic acid (PLA), a biodegradable polymer of significant interest in the biomedical and pharmaceutical fields. Due to the limited publicly available data on the performance of diethyl isophthalate with PLA, this document outlines the necessary experimental protocols and presents a comparative analysis of commonly used alternative plasticizers. This will enable researchers to generate their own data for this compound and effectively evaluate its potential against established options.

Performance Comparison of Common PLA Plasticizers

The following tables summarize the effects of various plasticizers on the key mechanical and thermal properties of PLA. The data has been compiled from multiple scientific sources. The column for this compound is intentionally left blank to be populated with experimental data generated using the protocols outlined in this guide.

Table 1: Effect of Plasticizers on the Mechanical Properties of PLA

PlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Reference
Neat PLA 050 - 702 - 7[1]
This compound User DefinedUser DataUser Data
Triethyl Citrate (TEC) 20~30~174[2]
Tributyl Citrate (TBC) 10~22>160[3]
Acetyl Tributyl Citrate (ATBC) 20~35~250[4]
Polyethylene Glycol (PEG 400) 10~25~300[5]
Epoxidized Soybean Oil (ESO) 15~30~68[6]

Table 2: Effect of Plasticizers on the Thermal Properties of PLA

PlasticizerConcentration (wt%)Glass Transition Temperature (Tg) (°C)Reference
Neat PLA 055 - 65[1][7]
This compound User DefinedUser Data
Triethyl Citrate (TEC) 20~30[2]
Tributyl Citrate (TBC) 10~40[3]
Acetyl Tributyl Citrate (ATBC) 20~35[4]
Polyethylene Glycol (PEG 400) 10~45[5]
Epoxidized Soybean Oil (ESO) 15~54[6]

Experimental Protocols

To validate the efficacy of this compound as a PLA plasticizer and generate comparative data, the following detailed experimental protocols are recommended.

Preparation of Plasticized PLA Films

Two primary methods for preparing plasticized PLA films are solvent casting and melt blending.

a) Solvent Casting

This method is suitable for small-scale laboratory preparations and for producing films with a uniform thickness.

  • Materials:

    • Polylactic acid (PLA) pellets or powder

    • This compound

    • Volatile solvent (e.g., chloroform, dichloromethane)

    • Glass petri dish or a flat glass plate

    • Magnetic stirrer and stir bar

    • Beaker

  • Procedure:

    • Dissolution: Dissolve a known amount of PLA in the chosen solvent in a beaker to create a solution of a specific concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the PLA is completely dissolved. This may take several hours.[8][9]

    • Plasticizer Addition: Add the desired weight percentage of this compound to the PLA solution. Continue stirring for at least 30 minutes to ensure a homogeneous mixture.

    • Casting: Pour the plasticized PLA solution into a glass petri dish or onto a level glass plate.

    • Evaporation: Allow the solvent to evaporate slowly in a well-ventilated fume hood at room temperature for 24-48 hours. Covering the casting surface with a perforated lid can help to control the evaporation rate and prevent the formation of defects.[4]

    • Drying: Once the film has formed, dry it further in a vacuum oven at a temperature below the glass transition temperature of the plasticized PLA (e.g., 40 °C) for 24 hours to remove any residual solvent.

    • Film Removal: Carefully peel the dried film from the glass surface.

b) Melt Blending

This method is scalable and mimics industrial processing techniques.

  • Materials:

    • Polylactic acid (PLA) pellets

    • This compound

    • Twin-screw extruder or a laboratory-scale internal mixer

    • Compression molder or a film casting line

  • Procedure:

    • Drying: Dry the PLA pellets in a vacuum oven at a temperature sufficient to remove moisture (e.g., 80 °C for 4 hours) to prevent hydrolytic degradation during melt processing.[4]

    • Premixing: In a sealed container, thoroughly mix the dried PLA pellets with the desired weight percentage of this compound.

    • Extrusion: Feed the premixed material into a twin-screw extruder. The extruder temperature profile should be set according to the PLA manufacturer's recommendations, typically with a gradual increase from the feeding zone to the die (e.g., 160 °C to 190 °C). The screw speed should be adjusted to ensure proper mixing (e.g., 100-200 rpm).[10][11]

    • Pelletizing: The extruded strand is cooled in a water bath and then cut into pellets using a pelletizer.

    • Film Formation: The plasticized PLA pellets can then be used to produce films using a compression molder (by pressing the pellets between heated plates) or a film casting line.

Characterization of Plasticized PLA Films

a) Mechanical Properties: Tensile Testing

  • Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[12][13]

  • Objective: To determine the tensile strength, elongation at break, and Young's modulus of the plasticized PLA films.

  • Procedure:

    • Specimen Preparation: Cut the prepared films into dumbbell-shaped specimens according to the dimensions specified in ASTM D882.

    • Testing: Use a universal testing machine (UTM) equipped with grips suitable for thin films.

    • Parameters: Set the gauge length and crosshead speed as specified in the standard (e.g., 50 mm gauge length and 5 mm/min crosshead speed).

    • Data Acquisition: Record the force-elongation data until the specimen breaks.

    • Calculation: From the stress-strain curve, calculate the tensile strength, elongation at break, and Young's modulus. Perform at least five tests for each formulation to ensure statistical significance.

b) Thermal Properties: Differential Scanning Calorimetry (DSC)

  • Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[3][14]

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the plasticized PLA.

  • Procedure:

    • Sample Preparation: Accurately weigh a small sample (5-10 mg) of the film and seal it in an aluminum DSC pan.

    • Heating and Cooling Cycles: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point of PLA (e.g., 200 °C) to erase the thermal history. Then, cool the sample at a controlled rate (e.g., 10 °C/min) to below its glass transition temperature. Finally, heat the sample again at the same rate.[15]

    • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

c) Thermal Stability: Thermogravimetric Analysis (TGA)

  • Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[16]

  • Objective: To evaluate the thermal stability of the plasticized PLA and determine the onset of thermal degradation.

  • Procedure:

    • Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of the film into a TGA crucible.

    • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range (e.g., 30 °C to 600 °C).

    • Data Analysis: Record the weight loss of the sample as a function of temperature. The onset of degradation is typically determined as the temperature at which a certain percentage of weight loss occurs (e.g., 5%).

Mandatory Visualizations

Experimental Workflow for Validation of a PLA Plasticizer

G cluster_prep Film Preparation cluster_char Characterization cluster_data Data Analysis & Comparison prep_start Start: Select PLA and this compound Concentration solvent_cast Solvent Casting prep_start->solvent_cast Lab-scale melt_blend Melt Blending prep_start->melt_blend Scalable prep_end Plasticized PLA Film solvent_cast->prep_end melt_blend->prep_end tensile Tensile Testing (ASTM D882) prep_end->tensile dsc DSC Analysis (ASTM D3418) prep_end->dsc tga TGA Analysis (ASTM E1131) prep_end->tga mech_data Tensile Strength Elongation at Break tensile->mech_data therm_data Glass Transition Temp. Thermal Stability dsc->therm_data tga->therm_data comparison Compare with Alternative Plasticizers mech_data->comparison therm_data->comparison

Caption: Experimental workflow for the validation of this compound as a PLA plasticizer.

Signaling Pathway of Plasticization

G PLA PLA Polymer Chains (Amorphous Regions) Interaction Intermolecular Interactions (van der Waals forces) PLA->Interaction Plasticizer This compound (Small Molecules) Plasticizer->Interaction Disrupts FreeVolume Increased Free Volume Interaction->FreeVolume Leads to ChainMobility Increased Polymer Chain Mobility FreeVolume->ChainMobility Tg Reduced Glass Transition Temperature (Tg) ChainMobility->Tg Flexibility Increased Flexibility (Higher Elongation at Break) ChainMobility->Flexibility Stiffness Reduced Stiffness (Lower Tensile Strength) ChainMobility->Stiffness

Caption: Mechanism of action for a plasticizer within a PLA matrix.

References

A Comparative Guide: Diethyl Isophthalate vs. Dimethyl Terephthalate in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and polymer science, the choice of monomers is a critical decision in the synthesis of polyesters. This guide provides a detailed, objective comparison of two key monomers: diethyl isophthalate (B1238265) (DEIP) and the more conventional dimethyl terephthalate (B1205515) (DMT). The following sections delve into their performance in polyester (B1180765) synthesis, supported by available experimental data, detailed methodologies, and visual representations of the chemical processes.

At a Glance: Key Differences in Performance

The synthesis of polyesters from both diethyl isophthalate and dimethyl terephthalate follows a two-stage process: transesterification with a diol (commonly ethylene (B1197577) glycol to produce polyethylene (B3416737) terephthalate, PET), followed by polycondensation to achieve a high molecular weight polymer. However, the choice between these two starting materials presents distinct advantages and disadvantages in terms of reaction conditions and kinetics.

A primary differentiator lies in the byproduct of the initial transesterification reaction. The reaction with DMT yields methanol (B129727), while DEIP produces ethanol (B145695). Due to its lower boiling point (64.7 °C), methanol can be removed at milder temperatures compared to ethanol (78.4 °C). This potentially allows for more moderate initial reaction conditions when using DMT.

From a kinetic standpoint, the smaller methyl group in DMT presents less steric hindrance compared to the ethyl group in DEIP. This structural difference is hypothesized to lead to faster reaction rates for DMT under identical conditions, although direct comparative kinetic studies are not extensively available in peer-reviewed literature.

Quantitative Data Summary

The following table summarizes the key physical properties of the monomers and the typical reaction parameters for polyester synthesis. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in published literature. The data for DEIP is less prevalent than for the industrially dominant DMT.

Property/ParameterThis compound (DEIP)Dimethyl Terephthalate (DMT)
Monomer Properties
Molar Mass222.24 g/mol 194.18 g/mol [1]
Melting Point11.5 °C140-142 °C
Boiling Point302 °C288 °C
Transesterification Stage
DiolTypically Ethylene GlycolTypically Ethylene Glycol
ByproductEthanol (b.p. 78.4 °C)Methanol (b.p. 64.7 °C)
Typical TemperaturePotentially higher than DMT due to higher boiling point of ethanol150-220 °C
Catalyste.g., Zinc Acetate, Antimony Trioxidee.g., Zinc Acetate, Manganese Acetate
Polycondensation Stage
Temperature260-290 °C270-285 °C
PressureHigh Vacuum (<1 Torr)High Vacuum (<1 Torr)
Catalyste.g., Antimony Trioxide, Germanium Dioxidee.g., Antimony Trioxide, Germanium Dioxide
Resulting Polymer (Polyethylene Isophthalate vs. Polyethylene Terephthalate)
Glass Transition Temp. (Tg)~55-69 °C[2]~67-81 °C
Melting Temperature (Tm)Amorphous to semi-crystalline with lower Tm than PET~250-265 °C

Experimental Protocols

Detailed experimental protocols for polyester synthesis using DMT are well-established. While specific protocols for DEIP are less common, a similar methodology would be employed, with adjustments to account for the different physical properties of the monomer and byproduct.

General Protocol for Polyester Synthesis via Transesterification and Polycondensation:

1. Transesterification:

  • A reactor is charged with the dialkyl terephthalate (DMT or DEIP) and an excess of the diol (e.g., ethylene glycol in a molar ratio of 1:1.8 to 1:2.2).

  • A transesterification catalyst (e.g., zinc acetate, 50-100 ppm) is added.

  • The mixture is heated under a nitrogen atmosphere, with stirring, to a temperature range of 150-220 °C.

  • The alcohol byproduct (methanol for DMT, ethanol for DEIP) is continuously removed by distillation to drive the reaction towards the formation of bis(2-hydroxyethyl) terephthalate (BHET) or its isophthalate equivalent. The reaction progress is monitored by the amount of alcohol collected.

2. Polycondensation:

  • Once the theoretical amount of alcohol is collected, a polycondensation catalyst (e.g., antimony trioxide, 200-300 ppm) and a stabilizer (e.g., phosphoric acid) are added to the reaction mixture.

  • The temperature is gradually increased to 270-285 °C.

  • The pressure is slowly reduced to create a high vacuum (<1 Torr).

  • The excess diol is removed under vacuum as the polycondensation reaction proceeds, leading to an increase in the molecular weight of the polymer. The reaction is monitored by the viscosity of the molten polymer, often measured by the torque on the stirrer.

  • The reaction is stopped when the desired molecular weight is achieved, and the polymer is extruded, cooled, and pelletized.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the chemical structures of the monomers and the overall workflow of polyester synthesis.

Caption: Chemical structure of this compound.

Caption: Chemical structure of Dimethyl Terephthalate.

Polyester_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products & Byproducts DMT Dimethyl Terephthalate (DMT) Transesterification Transesterification DMT->Transesterification DEIP This compound (DEIP) DEIP->Transesterification Diol Diol (e.g., Ethylene Glycol) Diol->Transesterification Methanol Methanol (Byproduct) Transesterification->Methanol from DMT Ethanol Ethanol (Byproduct) Transesterification->Ethanol from DEIP Oligomer Oligomer (e.g., BHET) Transesterification->Oligomer Polycondensation Polycondensation Polyester Polyester Polycondensation->Polyester ExcessDiol Excess Diol (Byproduct) Polycondensation->ExcessDiol Oligomer->Polycondensation

Caption: General workflow for polyester synthesis.

Discussion and Conclusion

The selection between this compound and dimethyl terephthalate for polyester synthesis involves a trade-off between reaction conditions and monomer characteristics. DMT is the industry standard, with a wealth of available data and optimized processes. The primary advantage of DMT lies in the lower boiling point of its methanol byproduct, which can simplify the initial transesterification stage.

Conversely, while less common, DEIP offers an alternative route. The resulting polyester, polyethylene isophthalate (PEI), exhibits different properties compared to polyethylene terephthalate (PET). The meta-substitution of the isophthalate structure, in contrast to the para-substitution of the terephthalate, disrupts the polymer chain regularity. This typically leads to a lower glass transition temperature, reduced crystallinity, and a lower melting point in the resulting polyester. In some cases, the polymer may be completely amorphous. These properties can be advantageous in applications requiring greater flexibility and less rigidity than conventional PET.

For researchers exploring novel polyester architectures or seeking to modify the properties of existing polyesters, DEIP presents a viable, albeit less-trodden, path. Further direct comparative studies are warranted to fully elucidate the kinetic and performance differences between these two monomers under a range of conditions, which would enable a more precise tailoring of polyester properties for specific applications, including those in the pharmaceutical and drug development fields where polymer characteristics are paramount.

References

Performance Showdown: Bio-Based Plasticizers Challenge Diethyl Isophthalate and Other Traditional Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of emerging bio-based plasticizers compared to conventional phthalate-based additives. This report synthesizes experimental data on mechanical properties, thermal stability, and migration resistance to inform material selection in sensitive applications.

The call for safer, more sustainable materials has catalyzed significant research into bio-based plasticizers as viable alternatives to traditional petroleum-derived phthalates. While Diethyl isophthalate (B1238265) (DEIP) and other phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Dioctyl phthalate (DOP) have long been the industry standard for imparting flexibility to polymers, concerns over their potential health and environmental impacts have driven the search for greener substitutes. This guide provides an objective comparison of the performance of several bio-based plasticizers against these conventional additives, supported by experimental data.

It is important to note that direct, comprehensive comparative data for Diethyl isophthalate (DEIP) is limited in publicly available literature. Therefore, this guide will use the well-characterized performance of DEHP and DOP as a benchmark for traditional phthalate plasticizers.

Mechanical Properties: A Balancing Act of Strength and Flexibility

The primary function of a plasticizer is to increase the flexibility of a polymer, which is typically measured by tensile strength and elongation at break. An ideal plasticizer will significantly increase elongation at break while maintaining adequate tensile strength for the intended application.

Bio-based plasticizers, such as epoxidized soybean oil (ESO) and acetyl tributyl citrate (B86180) (ATBC), have demonstrated comparable and often superior performance to traditional phthalates in plasticized PVC. For instance, PVC films plasticized with certain bio-based alternatives exhibit higher tensile strength and elongation at break compared to those with DOP.[1] In some cases, blends of bio-based plasticizers can achieve a synergistic effect, offering a good balance of mechanical properties. Studies have shown that some bio-based plasticizers can replace DOP in applications requiring high mechanical performance and aging resistance.[2]

Plasticizer TypePolymerTensile Strength (MPa)Elongation at Break (%)
Bio-Based
Epoxidized Soybean Oil (ESO)PVC~19~250
Acetyl Tributyl Citrate (ATBC)PVCVaries with concentrationCan exceed 700%
Castor Oil DerivativesNBREnhanced performance over DOP-
Traditional Phthalate
Di(2-ethylhexyl) phthalate (DEHP)PVC~19~250
Dioctyl phthalate (DOP)PVCLower than some bio-plasticizersLower than some bio-plasticizers

Thermal Stability: Withstanding the Heat

The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. This is often evaluated by thermogravimetric analysis (TGA), which determines the temperature at which the material starts to degrade.

Several bio-based plasticizers have been shown to enhance the thermal stability of PVC. For example, the introduction of some bio-based plasticizers based on dehydroabietic acid and castor oil improved the thermal stability of PVC films.[3] Epoxidized vegetable oils can also contribute to improved thermal stability.[1] In contrast, traditional phthalates like DEHP have a well-established thermal performance, which serves as a benchmark for new alternatives.

Plasticizer TypePolymerOnset Decomposition Temperature (Tonset)Temperature at 50% Weight Loss (T50)
Bio-Based
Epoxidized Soybean Oil (ESO)PVCCan be higher than DOPCan be higher than DOP
Castor Oil-based Plasticizer (BPDC)PVCImproved thermal stability-
Traditional Phthalate
Di(2-ethylhexyl) phthalate (DEHP)PVCWell-characterized benchmarkWell-characterized benchmark

Migration Resistance: Staying Put

A critical performance parameter for plasticizers, especially in medical and food contact applications, is their resistance to migration. Leaching of plasticizers can lead to contamination and a loss of the desired mechanical properties of the polymer.

Bio-based plasticizers, often having a larger molecular size, generally exhibit lower migration rates compared to smaller phthalate molecules like DEIP, DEHP, and DOP.[3] For example, a bio-based plasticizer derived from dehydroabietic acid and castor oil showed significantly improved volatility and solvent extraction resistance compared to DEHP.[3] This reduced migration is a key advantage of many bio-based alternatives, enhancing the safety and longevity of the final product.

Plasticizer TypePolymerWeight Loss (%) in Petroleum EtherVolatility Weight Loss (%)
Bio-Based
Castor Oil-based (BPDC)PVC4.70.45
Traditional Phthalate
Di(2-ethylhexyl) phthalate (DEHP)PVC26.65.7

Experimental Protocols

The data presented in this guide is based on standard polymer characterization techniques:

  • Tensile Testing: Performed using a universal testing machine, typically following ASTM D638 or ISO 527 standards. Dumbbell-shaped specimens of the plasticized polymer are stretched at a constant rate until they break. Tensile strength is the maximum stress the material can withstand, and elongation at break is the percentage increase in length at the point of fracture.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the plasticized polymer. The onset temperature of decomposition and the temperature at which 50% of the material has degraded (T50) are key parameters.

  • Migration and Leaching Tests: These tests evaluate the amount of plasticizer that migrates out of the polymer matrix under specific conditions. This can involve immersing the plasticized polymer in a solvent (e.g., petroleum ether, ethanol) for a set period and measuring the weight loss, or determining the amount of plasticizer that has transferred to the solvent using analytical techniques like gas chromatography-mass spectrometry (GC-MS). Volatility is assessed by measuring the weight loss of the plasticized polymer after being held at an elevated temperature for a specific time.

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates the logical flow for comparing the performance of this compound (and other traditional phthalates) with bio-based plasticizers across key performance indicators.

G cluster_0 Plasticizer Types cluster_1 Performance Evaluation cluster_2 Comparative Analysis Traditional Traditional Plasticizers (e.g., this compound, DEHP, DOP) Mechanical Mechanical Properties - Tensile Strength - Elongation at Break Traditional->Mechanical Thermal Thermal Stability - TGA (Tonset, T50) - Glass Transition Temp (Tg) Traditional->Thermal Migration Migration Resistance - Leaching - Volatility Traditional->Migration BioBased Bio-Based Plasticizers (e.g., ESO, ATBC, Castor Oil-based) BioBased->Mechanical BioBased->Thermal BioBased->Migration Comparison Performance Comparison Mechanical->Comparison Thermal->Comparison Migration->Comparison Conclusion Conclusion Comparison->Conclusion Conclusion: Bio-based plasticizers offer comparable or superior performance with improved safety profiles.

Caption: Logical workflow for comparing traditional and bio-based plasticizers.

Conclusion

The experimental data strongly suggests that bio-based plasticizers are not only viable alternatives to this compound and other traditional phthalates but, in many cases, offer superior performance. They can provide comparable or improved mechanical properties and thermal stability while significantly reducing the risk of migration. For researchers, scientists, and drug development professionals working on applications where material safety and stability are paramount, the shift towards well-characterized bio-based plasticizers represents a promising path forward. As research continues to yield novel bio-based formulations, the performance gap is expected to widen, further solidifying their position as the plasticizers of choice for a sustainable and safer future.

References

A Comparative Guide to the Validation of Analytical Methods for Diethyl Isophthalate in Bottled Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive determination of Diethyl isophthalate (B1238265) (DEIP), a common plasticizer, in bottled water is critical for ensuring consumer safety and regulatory compliance. This guide provides an objective comparison of validated analytical methods for DEIP quantification, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with various sample preparation techniques to enhance sensitivity and selectivity.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key validation parameters for different methods used to determine DEIP and other phthalates in water samples.

Analytical MethodSample PreparationAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Precision (RSD%)Reference
GC-MSSPME (DVB/CAR/PDMS)Phthalates0.3 - 2.6 ng/mL0.001 - 0.050 µg/L0.9984 - 0.997580 - 115< 10[1][2][3]
GC-MSLiquid-Liquid ExtractionPhthalates----< 2.3[3]
HPLC-UVOn-line SPEDMP, DEP, DBP0.7 - 2.4 µg/L-0.9970 - 0.997580 - 1150.9 - 4.0[4]
HPLC-PDASPE (C18)Phthalates-----[5]
GC-MS/MSSPME (DVB/CAR/PDMS)Phthalates0.3 - 2.6 ng/mL----[2]

DMP: Dimethyl phthalate, DEP: Diethyl phthalate, DBP: Dibutyl phthalate, SPME: Solid-Phase Microextraction, DVB/CAR/PDMS: Divinylbenzene/Carboxen/Polydimethylsiloxane, SPE: Solid-Phase Extraction, RSD: Relative Standard Deviation.

Experimental Protocols

A detailed experimental protocol is crucial for reproducing analytical results. Below is a representative protocol for the analysis of DEIP in bottled water using Solid-Phase Microextraction followed by Gas Chromatography-Mass Spectrometry (SPME-GC-MS).

1. Materials and Reagents

  • Standards: Diethyl isophthalate (analytical standard)

  • Solvents: Methanol (HPLC grade), Dichloromethane (analytical grade), Cyclohexane (analytical grade)

  • Reagents: Sodium chloride (analytical grade), Ultrapure water

  • Apparatus: SPME fiber assembly (e.g., DVB/CAR/PDMS), SPME holder, autosampler vials (20 mL) with PTFE-lined septa, magnetic stirrer, GC-MS system.

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of DEIP standard and dissolve it in 10 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with ultrapure water to cover the desired concentration range (e.g., 0.1 to 50 µg/L).[1]

3. Sample Preparation (SPME)

  • Transfer a 10 mL aliquot of the bottled water sample into a 20 mL autosampler vial.[2]

  • To enhance extraction efficiency, sodium chloride can be added to the sample to increase the ionic strength (salting-out effect).[1]

  • Place a magnetic stir bar in the vial.

  • Condition the SPME fiber in the GC injector port according to the manufacturer's instructions before first use.[1]

  • Expose the conditioned SPME fiber to the headspace of the sample or directly immerse it into the water sample.

  • Stir the sample at a constant rate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to allow for the extraction of DEIP onto the fiber.

4. GC-MS Analysis

  • Injector: Set the injector temperature to 250°C for thermal desorption of the analyte from the SPME fiber.[1]

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 220°C at a rate of 10°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.[1]

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity, monitoring characteristic ions of DEIP.

5. Data Analysis

  • Identify DEIP in the sample chromatograms by comparing its retention time and mass spectrum with those of the analytical standard.

  • Construct a calibration curve by plotting the peak area of DEIP against the concentration of the working standards.

  • Quantify the concentration of DEIP in the bottled water samples by interpolating their peak areas on the calibration curve.

Workflow Visualization

The following diagram illustrates the general workflow for the analysis of this compound in bottled water using SPME-GC-MS.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Bottled Water Sample Vial Transfer to Vial Sample->Vial Spike Spike with Internal Standard (Optional) Vial->Spike SPME SPME Extraction Spike->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GC GC Separation Desorption->GC MS MS Detection GC->MS Identification Peak Identification MS->Identification Quantification Quantification Identification->Quantification Report Result Reporting Quantification->Report

Caption: Workflow for DEIP analysis in bottled water using SPME-GC-MS.

References

Comparative analysis of Diethyl isophthalate and triethyl citrate in cellulose acetate phthalate films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two commonly used plasticizers, Diethyl Phthalate (B1215562) (DEP) and Triethyl Citrate (TEC), in the context of their application in Cellulose (B213188) Acetate (B1210297) Phthalate (CAP) films for pharmaceutical formulations. The selection of a suitable plasticizer is critical as it significantly influences the mechanical, thermal, and drug release properties of the final enteric coating.

Key Properties and Performance Comparison

Diethyl Phthalate is a hydrophobic plasticizer, while Triethyl Citrate is hydrophilic. This fundamental difference in polarity contributes to variations in their interaction with the CAP polymer and influences the final film characteristics.

Data Presentation

The following tables summarize the key properties of the plasticizers and the performance of CAP films incorporated with them.

Table 1: General Properties of Diethyl Phthalate and Triethyl Citrate

PropertyDiethyl Phthalate (DEP)Triethyl Citrate (TEC)
Molar Mass 222.24 g/mol 276.29 g/mol
Polarity Hydrophobic[1]Hydrophilic[1]
Volatility More volatileLess volatile[2]

Table 2: Comparative Mechanical Properties of Plasticized Cellulose Acetate Phthalate (CAP) Films

Mechanical PropertyCAP Film with Diethyl Phthalate (DEP)CAP Film with Triethyl Citrate (TEC)
Tensile Strength HigherLower[2]
% Elongation LowerHigher[2]
Elastic Modulus HigherLower[2]

Table 3: Representative Mechanical Properties of Plasticized Cellulose Acetate (CA) Films

Plasticizer Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Diethyl Phthalate (DEP) in CA *
1545.312.82.5
2038.725.41.9
2532.142.11.4
3025.965.70.9

*Data is for Cellulose Acetate (CA) films and is representative.[1]

Table 4: Thermal Properties - Glass Transition Temperature (Tg)

The addition of both DEP and TEC as plasticizers effectively reduces the glass transition temperature (Tg) of cellulose acetate-based films, which is crucial for improving film formation and flexibility.

PlasticizerPolymerPlasticizer Conc. (wt%)Glass Transition Temperature (Tg) (°C)
Diethyl Phthalate (DEP)Cellulose Acetate (CA)15124
20110
2595
3080
Triethyl Citrate (TEC)Cellulose Acetate (CA)15~140
25~110
40~75

*Data is for Cellulose Acetate (CA) films and is representative.[1][3]

Table 5: Permeability and Drug Release Characteristics

PropertyCAP Film with Diethyl Phthalate (DEP)CAP Film with Triethyl Citrate (TEC)
Water Vapor Permeability Less permeable[2]More permeable
Drug Release Potentially slower drug release due to lower permeability.Potentially faster drug release due to higher permeability.

Experimental Protocols

Detailed methodologies for the preparation and characterization of plasticized CAP films are provided below.

Protocol 1: Preparation of CAP Films by Solvent Casting
  • Solution Preparation:

    • Dissolve Cellulose Acetate Phthalate (CAP) powder in a suitable solvent, such as a 1:1 (w/w) mixture of acetone (B3395972) and ethanol, to achieve a specific concentration (e.g., 10% w/v).

    • Stir the mixture using a magnetic stirrer until the CAP is completely dissolved.

    • Add the desired weight percentage of either Diethyl Phthalate (DEP) or Triethyl Citrate (TEC) to the CAP solution (e.g., 25% of the dry polymer weight).

    • Continue stirring until the plasticizer is fully incorporated and the solution is homogeneous.

  • Film Casting:

    • Pour a predetermined volume of the plasticized CAP solution onto a level, non-stick surface (e.g., a glass petri dish).

    • Ensure the solution spreads evenly to achieve a uniform thickness.

  • Drying:

    • Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood at room temperature) for 24 hours.

    • To ensure complete removal of the solvent, further dry the films in a vacuum oven at a controlled temperature (e.g., 40°C) for an extended period.

Protocol 2: Mechanical Property Testing
  • Sample Preparation:

    • Cut the prepared films into standardized rectangular strips (e.g., 10 mm width x 50 mm length) using a sharp cutting tool.

    • Measure the thickness of each specimen at multiple points using a micrometer and calculate the average thickness.

  • Tensile Testing:

    • Use a universal testing machine equipped with a suitable load cell.

    • Set the initial grip separation (gauge length) to a specific distance (e.g., 25 mm).

    • Set the crosshead speed to a constant rate (e.g., 5 mm/min).

    • Mount the film strip in the grips, ensuring it is aligned and not slipping.

    • Initiate the test and record the force and elongation until the film breaks.

  • Data Analysis:

    • Tensile Strength (MPa): Calculate as the maximum force applied divided by the initial cross-sectional area of the film.

    • Percent Elongation at Break (%): Calculate as the increase in length at the point of rupture divided by the initial gauge length, multiplied by 100.

    • Young's Modulus (GPa): Determine from the slope of the initial linear portion of the stress-strain curve.

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Accurately weigh a small sample of the film (5-10 mg) into an aluminum DSC pan.

    • Seal the pan hermetically.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 200°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

Protocol 4: In-Vitro Drug Release Study
  • Drug Loading:

    • Incorporate the model drug into the CAP solution during the film preparation process (Protocol 1).

  • Dissolution Medium:

    • Prepare acidic medium (e.g., 0.1 N HCl, pH 1.2) to simulate gastric fluid and a buffer solution (e.g., phosphate (B84403) buffer, pH 6.8) to simulate intestinal fluid.

  • Release Study:

    • Cut the drug-loaded films into uniform sizes.

    • Place the film in a dissolution apparatus (e.g., USP Apparatus 2).

    • Initially, immerse the film in the acidic medium for 2 hours.

    • After 2 hours, change the medium to the phosphate buffer (pH 6.8).

    • At predetermined time intervals, withdraw samples from the dissolution medium and replace with fresh medium.

    • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships between plasticizer properties and film performance.

experimental_workflow cluster_prep Film Preparation cluster_char Film Characterization cluster_data Data Analysis prep_solution Solution Preparation (CAP + Solvent + Plasticizer) film_casting Film Casting prep_solution->film_casting drying Drying film_casting->drying mechanical Mechanical Testing (Tensile Strength, Elongation) drying->mechanical thermal Thermal Analysis (DSC) (Glass Transition Temp.) drying->thermal release In-Vitro Drug Release drying->release analysis Comparative Analysis of DEP and TEC Plasticized Films mechanical->analysis thermal->analysis release->analysis

Experimental Workflow for Comparative Analysis.

logical_relationship cluster_plasticizer Plasticizer Properties cluster_film Film Characteristics cluster_application Application plasticizer Plasticizer Selection (DEP vs. TEC) properties Key Properties: - Polarity - Molar Mass - Volatility plasticizer->properties mechanical Mechanical Properties: - Tensile Strength - Elongation - Flexibility properties->mechanical influences thermal Thermal Properties: - Glass Transition (Tg) properties->thermal influences release Functional Properties: - Permeability - Drug Release Profile properties->release influences application Pharmaceutical Formulation (Enteric Coating) mechanical->application thermal->application release->application

Influence of Plasticizer Properties on Film Characteristics.

Comparative Analysis Summary

The selection between Diethyl Phthalate and Triethyl Citrate as a plasticizer for Cellulose Acetate Phthalate films has a pronounced impact on the final product's characteristics.

  • For Flexibility and Higher Elongation: Triethyl Citrate (TEC) is the preferred choice.[2] Its ability to produce more flexible films with greater elongation makes it suitable for applications where the coating needs to withstand significant mechanical stress without cracking.

  • For Higher Mechanical Strength and Lower Permeability: Diethyl Phthalate (DEP) yields films with higher tensile strength and elastic modulus, resulting in a harder and less permeable coating.[2] This could be advantageous for drugs that are sensitive to moisture or where a more delayed or controlled release is desired.

The choice of plasticizer should be guided by the specific requirements of the drug formulation, including the desired mechanical integrity of the coating and the targeted drug release profile. The experimental protocols and data presented in this guide provide a framework for making an informed decision in the development of robust enteric-coated dosage forms.

References

A Comparative Guide to GC-MS and HPLC Methods for the Quantification of Diethyl Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Diethyl isophthalate (B1238265) (DEP) is critical due to its widespread use as a plasticizer and its potential as an endocrine disruptor. The choice of analytical methodology is paramount for ensuring data quality and regulatory compliance. This guide provides an objective comparison of two of the most common and powerful techniques for DEP quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This comparison is based on a thorough review of established analytical methodologies, offering insights into the experimental protocols and performance characteristics of each technique to aid in method selection and cross-validation.

Quantitative Performance Comparison

A critical aspect of method selection is the quantitative performance. The following table summarizes key validation parameters for both GC-MS and HPLC methods for the quantification of Diethyl isophthalate. These values are compiled from various studies and represent typical performance characteristics.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[1][2]
Limit of Detection (LOD) ~0.01 - 10 ng/mL~0.1 - 0.64 µg/mLGC-MS generally offers higher sensitivity.[1][3]
Limit of Quantification (LOQ) ~0.05 - 30 ng/mL~0.5 - 0.64 µg/mLThe lower LOQ of GC-MS is advantageous for trace analysis.[1][3]
Accuracy (Recovery %) 83 - 111%94.8 - 99.6%Comparable recovery rates are achievable with optimized extraction procedures.[1][2]
Precision (%RSD) < 15%< 6.2%Both methods demonstrate good precision, with HPLC often showing slightly better performance in the cited examples.[1][2]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC-MS and HPLC.

GC-MS Method for this compound Quantification

Gas Chromatography-Mass Spectrometry is a robust and widely adopted technique for phthalate (B1215562) analysis due to its high resolving power and the definitive identification provided by mass spectrometry.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Spike the sample with an internal standard (e.g., DBP-d4).

  • Perform liquid-liquid extraction using a suitable organic solvent such as n-hexane or dichloromethane.[1]

  • Allow the layers to separate and collect the organic layer containing the this compound.

  • Concentrate the organic extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[5]

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS).[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]

  • Oven Temperature Program: A temperature gradient is essential for separating a range of phthalates. A typical program might start at 80°C, hold for 2 minutes, ramp to 250°C at 20°C/minute, and hold for 5 minutes.[6]

  • Injector: Splitless mode with an injector temperature of 250-300°C.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.[5]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound include m/z 149, 177, and 222.

HPLC-UV Method for this compound Quantification

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a common and accessible technique for the quantification of DEP.[3] It serves as an excellent orthogonal method to GC-MS, particularly for less volatile or thermally sensitive compounds.[4][7]

1. Sample Preparation

  • The sample preparation procedure will vary depending on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices, a solvent extraction followed by solid-phase extraction (SPE) cleanup may be necessary.

  • Filter the final sample extract through a 0.45 µm filter before injection.

2. HPLC-UV Conditions

  • HPLC System: Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.[3]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm particle size) is commonly used.[2][3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water or a buffer like 5 mM KH2PO4 is typical.[2][3]

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally employed.[2][3]

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C.[3]

  • Injection Volume: A 20 µL injection volume is common.[3]

  • Detection: UV detection at a wavelength of 230 nm is suitable for DEP.[2][3]

Method Cross-Validation Workflow

The cross-validation of GC-MS and HPLC methods is crucial to ensure the consistency and reliability of analytical data. The following diagram illustrates a typical workflow for this process.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Comparison Sample Homogenized Sample Spike Spike with DEP Standard Sample->Spike Split Split Sample Aliquots Spike->Split Extract_GC Extraction for GC-MS (e.g., LLE with Hexane) Split->Extract_GC Extract_HPLC Extraction for HPLC (e.g., SPE) Split->Extract_HPLC GCMS GC-MS Analysis Extract_GC->GCMS HPLC HPLC-UV Analysis Extract_HPLC->HPLC Quant_GC Quantification (GC-MS) GCMS->Quant_GC Quant_HPLC Quantification (HPLC) HPLC->Quant_HPLC Compare Compare Results (e.g., Bland-Altman Plot, t-test) Quant_GC->Compare Quant_HPLC->Compare Conclusion Method Equivalency Decision Compare->Conclusion

References

A Comparative Analysis of Diethyl Isophthalate and Other Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The selection of a plasticizer is a critical decision in the formulation of polymeric materials, directly influencing their flexibility, durability, and overall performance. Among the various classes of plasticizers, phthalate (B1215562) esters have long been dominant due to their cost-effectiveness and versatile properties. This guide provides a detailed comparison of the efficacy of Diethyl isophthalate (B1238265) (DEP) against other commonly used phthalate plasticizers, namely Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). The comparison is based on key performance indicators, including mechanical properties, migration resistance, and toxicological profiles, supported by experimental data.

Mechanical Properties: A Balancing Act of Flexibility and Strength

The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer, most commonly Polyvinyl Chloride (PVC). This is achieved by embedding the plasticizer molecules between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg). The effectiveness of a plasticizer is often evaluated by measuring the mechanical properties of the plasticized polymer, such as tensile strength, elongation at break, and Young's modulus.

While direct comparative studies detailing the mechanical properties of PVC plasticized with DEP, DEHP, and DBP in a single comprehensive dataset are limited in publicly available literature, a review of various studies allows for a qualitative and semi-quantitative comparison.

PropertyDiethyl isophthalate (DEP)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)
Plasticizing Efficiency LowerHigherModerate to High
Tensile Strength Generally results in higher tensile strength compared to more efficient plasticizers at the same concentration.Tends to decrease tensile strength more significantly than DEP due to higher plasticizing efficiency.Leads to a reduction in tensile strength, with the effect being generally greater than DEP but potentially less than DEHP at equivalent concentrations.
Elongation at Break (%) Imparts a moderate increase in elongation.Known for imparting high elongation, leading to very flexible materials.Provides good elongation properties, often intermediate between DEP and DEHP.
Young's Modulus (Stiffness) Results in a moderate reduction in stiffness.Causes a significant reduction in stiffness, leading to softer materials.[1]Effectively reduces the stiffness of PVC.[1]
Glass Transition Temperature (Tg) Moderately effective at lowering Tg.Highly effective at lowering Tg, indicating high plasticizing efficiency.[1][2]Also demonstrates a significant ability to lower the Tg of PVC.[2]

Note: The performance of a plasticizer is dependent on its concentration in the polymer matrix. The observations above are general trends.

Migration Resistance: A Critical Factor for Safety and Durability

A key concern with plasticizers is their tendency to migrate or "leach" out of the polymer matrix over time, which can lead to a loss of flexibility in the material and potential contamination of the surrounding environment. This is particularly critical in applications such as medical devices and food packaging. The rate of migration is influenced by several factors, including the molecular weight of the plasticizer, its concentration, the type of polymer, and the nature of the contacting medium (e.g., food simulants, biological fluids).

Generally, lower molecular weight phthalates tend to have higher migration rates.

PhthalateMolecular Weight ( g/mol )Relative Migration Rate
This compound (DEP)222.24Higher
Dibutyl phthalate (DBP)278.35Moderate to High
Di(2-ethylhexyl) phthalate (DEHP)390.56Lower

Studies have shown that in fatty food simulants, the migration rate of phthalates is higher for those with lower molar mass.[3] For instance, diffusion coefficients for various phthalates in PVC have been reported at different temperatures, with lower molecular weight phthalates generally exhibiting higher diffusion coefficients.[3] In the context of medical devices, DEHP has been found to leach from PVC tubing, with the rate influenced by temperature and the surrounding fluid.[4][5] Leaching studies from medical supplies have detected various phthalates, including DEP, DBP, and DEHP, with DEHP often being the most abundant.[6][7]

Toxicological Profile: A Growing Area of Scrutiny

The potential health effects of phthalates have been a subject of extensive research and regulatory evaluation. The toxicity of different phthalates can vary significantly.

PhthalateAcute Oral LD50 (rat, mg/kg)Key Toxicological Concerns
This compound (DEP)~8600Considered to have low acute toxicity.[8]
Dibutyl phthalate (DBP)~8000Endocrine-disrupting effects, particularly anti-androgenic activity.
Di(2-ethylhexyl) phthalate (DEHP)>25000Classified as a reproductive toxicant and a potential endocrine disruptor.[9]

No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) values provide further insight into the chronic toxicity of these compounds. For DEHP, a NOAEL of 4.8 mg/kg/day has been established for developmental toxicity based on testicular effects.[10] For DEP, a NOAEL of approximately 750 mg/kg/day has been determined from a 16-week oral study in rats, with the LOAEL being around 3200-3700 mg/kg/day.[8] It is important to note that toxicological data can vary depending on the study design and animal model used.

Experimental Protocols

Mechanical Properties Testing (ASTM D638)

The tensile properties of plasticized PVC are typically determined using a universal testing machine according to the ASTM D638 standard.

  • Specimen Preparation: Dog-bone shaped specimens are prepared from the plasticized PVC sheets.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.

  • Testing: The specimen is mounted in the grips of the universal testing machine and pulled at a constant rate of crosshead movement until it fractures.

  • Data Acquisition: The load and extension are continuously recorded during the test.

  • Calculations: Tensile strength, elongation at break, and Young's modulus are calculated from the stress-strain curve.

Plasticizer Migration Testing (ASTM D1239)

The resistance of plastic films to extraction by chemicals, which simulates plasticizer migration, can be evaluated using the ASTM D1239 standard test method.

  • Specimen Preparation: A sample of the plasticized PVC film of known weight is prepared.

  • Immersion: The specimen is immersed in a specific liquid (e.g., food simulant, ethanol, or oil) at a controlled temperature for a defined period.

  • Drying and Weighing: After immersion, the specimen is removed, carefully dried, and weighed again.

  • Calculation: The percentage of weight loss is calculated, which represents the amount of plasticizer that has migrated into the liquid.

Signaling Pathways and Molecular Interactions

Phthalates can exert their biological effects through various molecular mechanisms, including interactions with nuclear receptors. The following diagrams illustrate the general signaling pathways affected by certain phthalates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_testing Mechanical Testing pvc_resin PVC Resin mixing Compounding (e.g., two-roll mill) pvc_resin->mixing plasticizer Phthalate Plasticizer (DEP, DEHP, or DBP) plasticizer->mixing molding Compression Molding mixing->molding specimen Test Specimen (e.g., dog-bone shape) molding->specimen utm Universal Testing Machine (ASTM D638) specimen->utm data_acq Data Acquisition (Stress-Strain Curve) utm->data_acq analysis Calculation of - Tensile Strength - Elongation at Break - Young's Modulus data_acq->analysis

Fig. 1: Experimental workflow for mechanical property testing of plasticized PVC.

signaling_pathway cluster_er Estrogen Receptor (ER) Signaling cluster_ar Androgen Receptor (AR) Signaling cluster_ppar Peroxisome Proliferator-Activated Receptor (PPAR) Signaling phthalate_er Phthalate er Estrogen Receptor (ER) phthalate_er->er Binds to/Activates ere Estrogen Response Element (ERE) er->ere Binds to gene_exp_er Altered Gene Expression ere->gene_exp_er cell_prolif_er Cell Proliferation gene_exp_er->cell_prolif_er phthalate_ar Phthalate ar Androgen Receptor (AR) phthalate_ar->ar Acts as Antagonist are Androgen Response Element (ARE) ar->are Binding Inhibited gene_exp_ar Altered Gene Expression are->gene_exp_ar repro_dev Impact on Male Reproductive Development gene_exp_ar->repro_dev phthalate_ppar Phthalate Metabolite ppar PPAR phthalate_ppar->ppar Activates rxr RXR ppar->rxr Forms Heterodimer with ppre Peroxisome Proliferator Response Element (PPRE) ppar->ppre Binds to rxr->ppre Binds to gene_exp_ppar Target Gene Expression (Lipid Metabolism) ppre->gene_exp_ppar effects_ppar Metabolic Effects gene_exp_ppar->effects_ppar

Fig. 2: Simplified signaling pathways affected by certain phthalates.

Conclusion

This compound (DEP) presents a different performance profile compared to higher molecular weight phthalates like DEHP and the commonly used DBP. While it may offer advantages in terms of maintaining higher tensile strength in the plasticized material, its higher migration potential due to its lower molecular weight is a significant consideration, particularly for sensitive applications. In contrast, DEHP, while being a highly efficient plasticizer that imparts excellent flexibility, has faced increasing scrutiny due to its toxicological profile and lower migration resistance compared to some alternatives. DBP often presents properties that are intermediate between DEP and DEHP.

The choice of a specific phthalate plasticizer, therefore, requires a careful evaluation of the desired mechanical properties, the acceptable level of migration, and the toxicological and regulatory landscape. For applications where high flexibility is paramount and migration is less of a concern, higher molecular weight phthalates might be preferred. However, in applications with direct human contact, such as medical devices and food packaging, the migration and toxicological profiles become critical deciding factors, driving the search for safer alternatives. This guide provides a foundational understanding to aid researchers and drug development professionals in making informed decisions regarding the selection of phthalate plasticizers.

References

A Comparative Guide to the Gas Barrier Properties of Isophthalate-Modified Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate polymer with optimal gas barrier properties is critical for applications ranging from pharmaceutical packaging to controlled atmosphere storage. This guide provides an objective comparison of the gas barrier performance of polymers modified by the incorporation of isophthalate (B1238265) moieties against other common barrier technologies. The inclusion of isophthalic acid (IPA) as a comonomer in polyesters like Poly(ethylene terephthalate) (PET) alters the polymer chain structure, significantly impacting its ability to prevent the permeation of gases such as oxygen (O₂) and carbon dioxide (CO₂).

The primary mechanism behind this enhancement lies in the structural difference between the standard terephthalate (B1205515) unit and the isophthalate unit. The para-positioning of the carboxyl groups in terephthalic acid results in a linear polymer chain, which allows for a degree of rotational freedom or "ring flipping." This motion can create transient gaps that facilitate the diffusion of gas molecules. In contrast, the meta-positioned groups in isophthalic acid introduce a "kink" in the polymer backbone. This kinked structure restricts segmental chain mobility and hinders the phenyl ring flipping, resulting in a polymer matrix with lower free volume and a more tortuous path for gas molecules to traverse. Consequently, polymers containing isophthalate generally exhibit lower gas permeability.

This guide presents a quantitative comparison of isophthalate-modified polyesters with a baseline PET, as well as with other common barrier materials such as Ethylene Vinyl Alcohol (EVOH) and polymer-nanoclay composites.

Comparative Analysis of Gas Permeability

The following table summarizes the oxygen and carbon dioxide permeability of various polymers. Poly(ethylene terephthalate) (PET) is used as a baseline for comparison. The data illustrates the effect of incorporating isophthalate (IPA) into the PET backbone, and contrasts this with high-performance barrier alternatives.

Polymer MaterialModificationOxygen Permeability (Barrer)¹Carbon Dioxide Permeability (Barrer)¹Test Conditions
Baseline Polymer
Poly(ethylene terephthalate) (PET)Amorphous~4.5[1]~20.4[1]25 °C
Isophthalate-Modified Polymer
PET-co-IPA (10 mol% IPA)Amorphous CopolymerDecreased vs. PET²-25 °C
PET-co-IPA (20 mol% IPA)Amorphous CopolymerFurther Decreased vs. PET²-25 °C
Alternative Barrier Technologies
Polypropylene (B1209903) (PP) + Nanoclay3 wt% Montmorillonite (B579905) (MMT)~1.5³Reduced Diffusivity⁴25 °C
Ethylene Vinyl Alcohol (EVOH)32 mol% Ethylene~0.02[2]~0.05[2]20 °C, 65% RH

¹Barrer : 1 Barrer = 10⁻¹⁰ cm³ (STP) · cm / (cm² · s · cmHg). Lower values indicate better barrier properties. ²Quantitative values for PET-co-IPA vary by study, but the trend shows that crystallization, which is affected by isophthalate content, substantially reduces oxygen permeability. The incorporation of isophthalate can make this reduction more effective.[3] ³Calculated from reported permeability of neat PP and the improvement factor with MMT addition.[4][5] ⁴Studies show that the addition of montmorillonite (MMT) nanoclay to polypropylene decreases the diffusion coefficient of CO₂, suggesting a lower permeability, though specific values vary based on clay dispersion and loading.[6][7]

Mechanism of Action: Isophthalate Modification

The introduction of isophthalate units into a polyester (B1180765) chain disrupts the regular, linear structure found in polymers like PET, which are composed solely of terephthalate units. This structural alteration is the key to the enhanced gas barrier properties.

G cluster_0 Terephthalate-based Polymer (e.g., PET) cluster_1 Isophthalate-modified Polymer T1 Terephthalate Unit T2 Terephthalate Unit T1->T2 Linear Chain -> Allows Ring Flipping T3 Terephthalate Unit T2->T3 Linear Chain -> Allows Ring Flipping Gas_T Gas Gas_T->T2 Higher Permeation I1 Terephthalate Unit I2 Isophthalate Unit I1->I2 Kinked Chain I3 Terephthalate Unit I2->I3 Restricts Ring Flipping Gas_I Gas I2->Gas_I Lower Permeation Start Polymer Structure cluster_0 cluster_0 cluster_1 cluster_1

Structural impact of isophthalate on polymer chains.

Experimental Protocols

The gas permeability data cited in this guide are typically obtained using standardized methodologies. The two most common methods for oxygen and carbon dioxide transmission rate testing are outlined below.

Oxygen Transmission Rate (OTR) Measurement

Standard: ASTM D3985 - Standard Test Method for Oxygen Gas Transmission Rate Through Plastic Film and Sheeting Using a Coulometric Sensor.

Methodology:

  • Sample Preparation: A sample of the polymer film is cut to the appropriate size for the diffusion cell of the testing instrument. The thickness of the film is measured accurately.

  • Mounting: The film is mounted as a sealed barrier between two chambers in the diffusion cell.

  • Gas Introduction: One chamber is purged with a stream of nitrogen (carrier gas), while the other chamber is filled with high-purity oxygen (test gas).

  • Permeation: As oxygen molecules permeate through the polymer film from the oxygen chamber to the nitrogen chamber, they are carried by the nitrogen stream to a coulometric detector.

  • Detection: The coulometric sensor generates an electrical current that is directly proportional to the amount of oxygen flowing into it per unit of time.

  • Calculation: The instrument software calculates the steady-state oxygen transmission rate (OTR) in units of cc/m²·day. This value is then often normalized for film thickness and pressure to determine the permeability coefficient in Barrer.

G O2_Source Oxygen Chamber (100% O₂) Film Polymer Film Sample O2_Source->Film Permeation N2_Source Nitrogen Chamber (Carrier Gas) Detector Coulometric Sensor N2_Source->Detector Transport Film->N2_Source Output OTR Value Detector->Output Signal

Workflow for ASTM D3985 Oxygen Permeability Test.
Carbon Dioxide Transmission Rate (CO₂TR) Measurement

Standard: ASTM F2476 - Standard Test Method for the Determination of Carbon Dioxide Gas Transmission Rate (CO₂TR) Through Barrier Materials Using an Infrared Detector.

Methodology:

  • Sample Preparation and Mounting: Similar to the OTR test, a polymer film sample is prepared and sealed between two chambers.

  • Gas Introduction: One side of the film is exposed to a known concentration of carbon dioxide (typically 100%), while the other side is swept with a dry nitrogen carrier gas.

  • Permeation and Transport: CO₂ molecules that permeate through the film are picked up by the nitrogen carrier gas.

  • Detection: The gas stream is directed to a pressure-modulated infrared (IR) detector. The IR detector is specifically tuned to quantify the concentration of CO₂.

  • Calculation: The instrument measures the concentration of CO₂ in the carrier gas and calculates the CO₂ transmission rate (CO₂TR). This value can be converted to the permeability coefficient.

G CO2_Source CO₂ Chamber (100% CO₂) Film Polymer Film Sample CO2_Source->Film Permeation N2_Source Nitrogen Chamber (Carrier Gas) Detector Infrared (IR) Detector N2_Source->Detector Transport Film->N2_Source Output CO₂TR Value Detector->Output Signal

Workflow for ASTM F2476 Carbon Dioxide Permeability Test.

References

Safety Operating Guide

Proper Disposal of Diethyl Isophthalate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of diethyl isophthalate (B1238265) is a critical aspect of laboratory safety and chemical management. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical in compliance with regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle diethyl isophthalate with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2] In case of a spill, contain the material with an inert absorbent, such as sand or earth, and collect it into a labeled container for disposal.[1] Do not allow the chemical to enter drains or waterways, as it is harmful to aquatic life.[2][3]

II. Waste Identification and Characterization

Properly identifying the waste is the first step in the disposal process. This compound is a clear, colorless, oily liquid.[4][5] While it is not classified as a dangerous good for transport, it is considered harmful to aquatic life with long-lasting effects.[3][6] In the United States, the unused product may be considered a RCRA hazardous waste if discarded, with the ID number U088.[7] Always consult your institution's environmental health and safety (EHS) department for specific guidance on waste characterization.

PropertyValue
CAS Number 84-66-2
Molecular Formula C12H14O4
Density 1.12 g/mL at 25 °C[3]
Flash Point 117 °C (242.6 °F) - Closed Cup[8]
Boiling Point 298 - 299 °C[3]
Solubility in Water 1000 mg/L at 25 °C[8]
Aquatic Hazard Harmful to aquatic life (H402)[3]
RCRA ID (if discarded) U088[7]

III. Step-by-Step Disposal Procedure

The disposal of this compound must adhere to national, state, and local regulations.[3][9] The following is a general procedural guide:

  • Segregation: Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS department. Incompatible materials include strong oxidizing agents and acids.[8][10]

  • Containerization: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be in good condition and compatible with the chemical. Leave some headspace to allow for expansion.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number, and any other information required by your institution and local regulations.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition.[1]

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Disposal methods may include incineration at an approved facility.[6] Do not attempt to dispose of this compound down the drain or in regular trash.[2][11]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Once cleaned, the container can be disposed of as non-hazardous waste, but labels should be completely removed or defaced.[12]

IV. Experimental Protocols Cited

The information presented in this guide is based on established safety data sheets and regulatory guidelines. Specific experimental protocols for determining the physical and toxicological properties of this compound, such as those conducted by the National Toxicology Program, are extensive and can be found in their detailed reports. The RCRA hazardous waste determination follows the procedures outlined in the US Code of Federal Regulations, Title 40, Part 261.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound for Disposal cluster_1 Handling and Collection cluster_2 Waste Characterization cluster_3 Storage and Disposal cluster_4 Empty Container Management start Identify Waste as This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_container Is it an empty container? start->is_container collect Collect in a Labeled, Sealed Container ppe->collect is_mixed Is the waste mixed with other chemicals? collect->is_mixed yes_mixed Consult EHS for Compatibility and Disposal is_mixed->yes_mixed Yes no_mixed Pure this compound Waste is_mixed->no_mixed No storage Store in Designated Hazardous Waste Area yes_mixed->storage no_mixed->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Dispose via Approved Method (e.g., Incineration) contact_ehs->disposal is_container->ppe No yes_container Triple-Rinse with Appropriate Solvent is_container->yes_container Yes collect_rinsate Collect Rinsate as Hazardous Waste yes_container->collect_rinsate dispose_container Deface Label and Dispose of Clean Container yes_container->dispose_container collect_rinsate->storage

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Diethyl isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diethyl Isophthalate (B1238265)

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Diethyl Isophthalate (DEP) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Health and Safety Information: this compound is a colorless, oily liquid.[1] It can cause skin and eye irritation.[1][2] It is also suspected of causing harm to fertility and the unborn child.[1] Inhaling heated vapors may lead to irritation of the respiratory tract.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical for the safe handling of this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentRationale & Specifications
Eye Protection Safety glasses with side shields or chemical safety goggles.[1]Protects eyes from splashes. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Nitrile, Neoprene, or Butyl rubber gloves.[1]Provides a barrier against skin contact. For incidental contact, nitrile or neoprene gloves are suitable. For cleaning spills with direct contact, butyl rubber gloves (12-15 mil thickness) are recommended, offering a breakthrough time exceeding 4 hours.[1] Always inspect gloves for integrity before use.[1][3]
Body Protection Laboratory coat.[1]Prevents contamination of personal clothing.[1]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.[1]Generally not required with adequate ventilation.[1] Use is recommended for emergency situations or when there is a potential for significant airborne exposure.[1]
Occupational Exposure Limits
AgencyLimitValue
NIOSHREL (Recommended Exposure Limit)5 mg/m³ (10-hour TWA)[1]
ACGIHTLV (Threshold Limit Value)5 mg/m³ (8-hour TWA)[1]

Operational Plans

A systematic approach to handling and disposing of this compound is essential for laboratory safety.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Handle with care to prevent splashes prep3->handle1 handle2 Keep containers tightly closed handle1->handle2 post1 Decontaminate work surfaces handle2->post1 post2 Dispose of waste properly post1->post2 post3 Wash hands thoroughly post2->post3

Caption: Step-by-step workflow for the safe handling of this compound.

Experimental Protocols

Handling Procedure:

  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound. Ensure the work area is well-ventilated. Don the recommended personal protective equipment (PPE) as detailed in the table above.

  • Handling : Handle the chemical with care to prevent splashes and direct contact with skin or eyes.[1] Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[1][4]

  • Post-Handling : After use, decontaminate all work surfaces.[1] Properly dispose of all waste materials, including empty containers and contaminated PPE, according to the disposal plan.[1] Wash hands thoroughly with soap and water after removing gloves.[1]

First-Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]

  • Skin Contact : In case of contact, immediately wash skin with soap and plenty of water.[5] If skin irritation occurs, seek medical advice.[1]

  • Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[1] Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting.[1][4] Rinse mouth with water and seek immediate medical attention.[1]

Spill Cleanup Procedure:

  • Evacuate : Evacuate non-essential personnel from the spill area.[5]

  • Ventilate : Ensure the area is well-ventilated.[5]

  • Contain : For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1][4] For large spills, evacuate the area and contact emergency services.[1]

  • Clean : After the material has been absorbed, clean the affected area.

  • Dispose : Dispose of the absorbed material as hazardous waste in a sealed, labeled container.[4]

Disposal Plan

All this compound waste and contaminated materials are considered hazardous waste.[1]

Waste Collection:

  • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container.[1]

  • Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.[1]

Disposal Protocol:

  • Dispose of this compound as a hazardous waste.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for specific disposal procedures.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Do not pour this compound down the drain or dispose of it with regular trash.[1]

PPE Selection Workflow

cluster_ppe_selection PPE Selection Logic start Assess Task q1 Potential for Splash? start->q1 q2 Potential for Skin Contact? q1->q2 No ppe1 Wear Safety Goggles/ Face Shield q1->ppe1 Yes q3 Adequate Ventilation? q2->q3 No ppe2 Wear Chemical Resistant Gloves q2->ppe2 Yes ppe4 Use Respirator with Organic Vapor Cartridges q3->ppe4 No end Proceed with Task q3->end Yes ppe1->q2 ppe3 Wear Lab Coat ppe2->ppe3 ppe3->q3 ppe4->end

Caption: Logical workflow for selecting the appropriate PPE for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.